Tyvelose
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,5S,6R)-6-methyloxane-2,3,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4+,5+,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPWIZMAJMNPMJ-OEXCPVAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](C(O1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296895 | |
| Record name | 3,6-Dideoxy-D-arabino-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-04-1 | |
| Record name | 3,6-Dideoxy-D-arabino-hexopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dideoxy-D-arabino-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Tyvelose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (B24345), a 3,6-dideoxy-D-arabino-hexopyranose, is a rare deoxy sugar of significant biological importance. It is a key component of the O-antigen in the lipopolysaccharide (LPS) of various pathogenic bacteria, including certain serovars of Salmonella and Yersinia.[1] As an immunodominant sugar, this compound plays a crucial role in the interaction between these pathogens and their hosts, particularly in eliciting an immune response.[2] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structure, physicochemical characteristics, and reactivity. Detailed experimental protocols for its synthesis, isolation, and characterization are also provided to support further research and development.
Chemical and Physical Properties
This compound is a monosaccharide with the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol .[3] Its structure is characterized by the absence of hydroxyl groups at the C-3 and C-6 positions of the hexopyranose ring. This deoxygenation contributes to its unique chemical properties and biological functions.
Table 1: General and Computed Properties of D-Tyvelose[3]
| Property | Value |
| Molecular Formula | C₆H₁₂O₄ |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | (3S,5S,6R)-6-methyloxane-2,3,5-triol |
| Synonyms | 3,6-Dideoxy-D-arabino-hexopyranose, 3,6-Dideoxy-D-mannose |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 148.07355886 Da |
| Monoisotopic Mass | 148.07355886 Da |
| Topological Polar Surface Area | 69.9 Ų |
| Heavy Atom Count | 10 |
| Complexity | 116 |
| XLogP3-AA | -1.1 |
Table 2: Experimentally Relevant Physicochemical Properties of D-Tyvelose
| Property | Value/Description | References |
| Physical Description | Off-White Waxy Solid | [4] |
| Melting Point | Data not available. Similar dideoxyhexoses exhibit a range of melting points. For example, 3-Amino-2,3-dideoxy-D-arabino-hexose has a melting point of 106-107°C.[5] | |
| Boiling Point | Data not available. Sugars typically decompose at high temperatures before boiling. | |
| Specific Optical Rotation [α]D | Data not available. The specific rotation of sugars is highly dependent on their stereochemistry. For comparison, the specific rotation of D-(+)-glucose is +52.7° (c=10, H₂O).[6] | |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2) (10 mg/ml). | [2] |
| Stability | Hygroscopic. Stability is affected by pH and temperature. Deoxy sugars can be susceptible to acid-catalyzed hydrolysis of the glycosidic bond and degradation under strong basic conditions. | [6] |
Reactivity and Stability
The chemical reactivity of this compound is governed by the functional groups present in its structure: three hydroxyl groups and a pyranose ring. The absence of the C-3 hydroxyl group influences its conformational flexibility and reactivity compared to other hexoses.
Glycosylation: The anomeric hydroxyl group can participate in glycosidic bond formation, allowing this compound to be incorporated into oligosaccharides and polysaccharides, such as the O-antigen of LPS.
Stability: As a deoxy sugar, this compound exhibits different stability compared to its hydroxylated counterparts. The C-H bonds that replace the C-OH bonds are less polarized, which can affect the molecule's interaction with solvents and its susceptibility to certain chemical reactions. While specific quantitative stability data for this compound is limited, general knowledge of carbohydrate chemistry suggests that it is stable under neutral conditions but can undergo hydrolysis of glycosidic linkages under acidic conditions. Strong basic conditions can lead to epimerization and other rearrangements.
Experimental Protocols
Synthesis of D-Tyvelose (3,6-Dideoxy-D-arabino-hexopyranose)
The synthesis of this compound can be achieved through multi-step chemical synthesis starting from more common monosaccharides. One reported method involves the conversion of methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside.[7] A general outline of a synthetic approach is provided below, based on established methods for dideoxy sugar synthesis.[7][8]
Materials:
-
Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside
-
Lithium aluminum hydride (LiAlH₄)
-
Dry tetrahydrofuran (B95107) (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium iodide
-
Hydrogen peroxide
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane, methanol)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reductive opening of the epoxide: The starting material, methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside, is treated with a reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF. This reaction opens the epoxide ring to introduce a hydroxyl group at C-2 and a hydrogen at C-3, yielding the 3-deoxy derivative.
-
Tosylation of the primary hydroxyl group: The primary hydroxyl group at C-6 is selectively protected by reaction with p-toluenesulfonyl chloride in pyridine. This forms a good leaving group for the subsequent deoxygenation step.
-
Deoxygenation at C-6: The 6-O-tosyl derivative is then subjected to reduction, for example, using lithium aluminum hydride or by conversion to the 6-iodo derivative followed by reductive cleavage, to remove the tosyloxy group and introduce a hydrogen atom at the C-6 position.
-
Deprotection: The benzylidene protecting group is removed by acid-catalyzed hydrolysis or hydrogenolysis (e.g., using H₂/Pd/C) to yield the final product, D-Tyvelose.
-
Purification: The final product is purified by silica gel column chromatography.
Isolation and Purification of this compound from Bacterial Sources
This compound can be isolated from the lipopolysaccharide of bacteria such as Yersinia pseudotuberculosis.[9]
Materials:
-
Bacterial cell culture of a this compound-producing strain (e.g., Yersinia pseudotuberculosis)
-
Phenol-water extraction reagents
-
Acetic acid
-
Trichloroacetic acid (TCA)
-
Enzymes for degrading non-LPS components (e.g., RNase, DNase, proteases)
-
Gel filtration chromatography columns (e.g., Sephadex G-50)
-
High-performance liquid chromatography (HPLC) system with an appropriate column (e.g., a carbohydrate column)
Procedure:
-
Bacterial Culture and LPS Extraction:
-
Grow the bacterial strain in a suitable liquid medium to a high cell density.
-
Harvest the cells by centrifugation.
-
Perform a hot phenol-water extraction to isolate the crude LPS.
-
-
LPS Purification:
-
Treat the crude LPS extract with nucleases and proteases to remove contaminating nucleic acids and proteins.
-
Further purify the LPS by ultracentrifugation.
-
-
Hydrolysis of LPS:
-
Hydrolyze the purified LPS with dilute acid (e.g., 1% acetic acid) at 100°C for a defined period to cleave the glycosidic linkages and release the constituent monosaccharides, including this compound.
-
-
Purification of this compound:
-
Neutralize the hydrolysate and remove insoluble lipid A by centrifugation.
-
Separate the monosaccharides in the supernatant using gel filtration chromatography followed by preparative HPLC on a carbohydrate column.
-
Monitor the fractions for the presence of this compound using analytical techniques such as TLC or Mass Spectrometry.
-
Pool the fractions containing pure this compound and lyophilize to obtain the solid product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates.[10][11]
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Lyophilize the sample and redissolve in D₂O two to three times to exchange all exchangeable protons with deuterium.
-
Finally, dissolve the sample in 100% D₂O for analysis.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard one-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is used.
-
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.
Data Processing and Analysis:
-
Process the raw NMR data (Fourier transformation, phase correction, and baseline correction) using appropriate software.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (from ¹H and COSY spectra), and correlations (from HSQC and HMBC spectra) to assign each proton and carbon atom in the this compound molecule. The chemical shifts of the anomeric proton and other ring protons are particularly informative for determining the stereochemistry.[4]
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.[12]
Sample Preparation:
-
Dissolve a small amount of purified this compound in a suitable solvent compatible with the ionization method, such as a mixture of water and acetonitrile (B52724) or methanol.
Data Acquisition (Electrospray Ionization - ESI-MS):
-
Introduce the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode. In positive ion mode, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed for carbohydrates.
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).
Data Analysis:
-
Analyze the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any adducts, which confirms the molecular weight.
-
Analyze the fragmentation pattern from the MS/MS spectrum to gain insights into the structure of the molecule. For carbohydrates, characteristic fragmentation patterns involve the cleavage of glycosidic bonds and cross-ring cleavages.
Signaling Pathways and Biological Relevance
This compound is a critical component of the O-antigen of lipopolysaccharide (LPS) in certain Gram-negative bacteria, such as Salmonella enterica.[13] The LPS is a potent activator of the innate immune system through its interaction with Toll-like receptor 4 (TLR4).
Biosynthesis of dTDP-Tyvelose and Incorporation into O-Antigen
The biosynthesis of this compound and its incorporation into the O-antigen is a multi-step enzymatic process that occurs in the bacterial cytoplasm and at the cell membrane. The precursor for this compound is dTDP-D-glucose.[14]
Caption: Biosynthesis of dTDP-Tyvelose and its incorporation into the O-antigen repeating unit.
The pathway begins with the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. This intermediate is then converted to dTDP-paratose by the enzyme CDP-paratose synthase (RfbS). Finally, CDP-paratose-2-epimerase (RfbE) catalyzes the epimerization of dTDP-paratose to dTDP-tyvelose.[13] The activated this compound is then transferred by a glycosyltransferase to the growing O-antigen chain, which is assembled on a lipid carrier (undecaprenyl phosphate) at the inner bacterial membrane.
TLR4 Signaling Pathway Activation by this compound-Containing LPS
Once the bacterium is in a host, the LPS on its outer membrane can be recognized by the TLR4 receptor complex on the surface of immune cells, such as macrophages. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.[9][15]
Caption: Simplified TLR4 signaling pathway initiated by LPS recognition.
The Lipopolysaccharide-binding protein (LBP) binds to LPS and facilitates its transfer to CD14. The LPS is then presented to the TLR4/MD2 receptor complex, leading to the dimerization of TLR4. This conformational change initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway. This cascade involves the recruitment of adaptor proteins like MyD88 and IRAKs, leading to the activation of TRAF6 and TAK1. Ultimately, the IKK complex is activated, which leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). The transcription factor NF-κB is then free to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16]
Conclusion
This compound is a chemically and biologically significant dideoxy sugar. Its unique structure, arising from the lack of hydroxyl groups at positions 3 and 6, dictates its physicochemical properties and its role as a key antigenic determinant in bacterial pathogens. A thorough understanding of its chemical properties, supported by robust experimental protocols for its synthesis, isolation, and characterization, is essential for researchers in the fields of carbohydrate chemistry, immunology, and drug development. The elucidation of its role in bacterial pathogenesis and host-pathogen interactions opens avenues for the development of novel vaccines and therapeutics targeting infectious diseases.
References
- 1. Toll-like receptor 4 signalling through MyD88 is essential to control Salmonella enterica serovar Typhimurium infection, but not for the initiation of bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled production of lipopolysaccharides increases immune activation in Salmonella treatments of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 7. Synthesis of alpha- and beta-linked this compound epitopes of the Trichinella spiralis glycan: 2-acetamido-2-deoxy-3-O-(3,6-dideoxy-D-arabino-hexopyranosyl)-beta -D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Toll-like receptor-4 mediates lipopolysaccharide-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The O-Antigen Epitope Governs Susceptibility to Colistin in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of enterobacterial common antigen requires dTDPglucose pyrophosphorylase determined by a Salmonella typhimurium rfb gene and a Salmonella montevideo rfe gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Tyvelose: A Technical History of a Biologically Significant 3,6-Dideoxyhexose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (B24345), a 3,6-dideoxy-D-arabino-hexose, is a rare sugar of significant biological importance, primarily recognized as a key immunodominant component of the O-antigen in the lipopolysaccharide (LPS) of various Gram-negative bacteria, most notably in Salmonella enterica serogroups D. Its unique structure plays a crucial role in the serological specificity of these pathogens and their interactions with the host immune system. This technical guide provides an in-depth history of the discovery of this compound, detailing the pivotal experiments, the scientists involved, and the evolution of our understanding of its biosynthesis and chemical synthesis.
The Discovery and Initial Characterization
The discovery of this compound is intrinsically linked to the pioneering work on the chemical structure and immunological properties of bacterial endotoxins by the research group of Otto Lüderitz, Anne-Marie Staub, and Otto Westphal at the Max Planck Institute for Immunobiology in Freiburg, Germany. In the mid-20th century, their systematic investigation into the composition of Salmonella O-antigens led to the identification of a new class of sugars: the 3,6-dideoxyhexoses.
While a singular "discovery paper" for this compound is not readily apparent in the literature, its characterization emerged from a series of publications in the late 1950s and early 1960s. A comprehensive review of this extensive work was later published by Lüderitz, Staub, and Westphal in 1966, which serves as a cornerstone reference.[1][2][3][4][5] The initial isolation of this compound was achieved through the acid hydrolysis of the lipopolysaccharide extracted from Salmonella typhi.
Key Contributors:
-
Otto Lüderitz: A German chemist who made seminal contributions to the understanding of the chemical structure and biological activity of bacterial lipopolysaccharides.
-
Anne-Marie Staub: A French immunochemist who played a critical role in elucidating the relationship between the chemical structure of O-antigens and their immunological specificity.
-
Otto Westphal: A German chemist who, along with Lüderitz, pioneered the extraction and purification of lipopolysaccharides and the chemical characterization of their components.
Experimental Protocols: The Historical Approach
The methodologies employed by these early researchers laid the foundation for the study of bacterial polysaccharides. The following protocols are reconstructed based on the general methods described in their publications and contemporaneous literature.
Isolation of Lipopolysaccharide (LPS) from Salmonella typhi (Hot Phenol-Water Extraction)
This classic method, developed by Westphal and Lüderitz, was instrumental in obtaining purified LPS.
Methodology:
-
Bacterial Culture and Harvest: Salmonella typhi was cultured in large-scale liquid medium, and the bacterial cells were harvested by centrifugation.
-
Cell Lysis and Extraction: The bacterial pellet was suspended in distilled water and heated to 65-68°C. An equal volume of 90% phenol (B47542), also preheated to 65-68°C, was added, and the mixture was stirred vigorously for 30 minutes.
-
Phase Separation: The mixture was cooled to 5-10°C and centrifuged to separate the aqueous and phenol phases. The LPS preferentially partitions into the aqueous phase.
-
Purification: The aqueous phase was carefully collected and dialyzed extensively against distilled water to remove phenol and other small molecules. The dialyzed solution was then lyophilized to yield crude LPS. Further purification steps, such as ultracentrifugation, were often employed to remove contaminating nucleic acids and proteins.[6][7][8]
Liberation and Isolation of this compound
Methodology:
-
Acid Hydrolysis: The purified LPS was subjected to mild acid hydrolysis (e.g., with 1 N sulfuric acid or acetic acid) at 100°C for several hours. This step cleaves the glycosidic linkages, releasing the constituent monosaccharides, including this compound, from the polysaccharide chain.[9]
-
Neutralization and Filtration: The hydrolysate was neutralized with barium carbonate or a similar agent, and the resulting precipitate (barium sulfate) was removed by filtration.
-
Chromatographic Separation: The filtrate, containing a mixture of sugars, was then subjected to paper chromatography, a state-of-the-art technique at the time, to separate the individual monosaccharides. The separated sugars were visualized using appropriate staining reagents.
-
Elution and Crystallization: The spot corresponding to the unknown 3,6-dideoxyhexose (B1251815) was excised from the chromatogram, and the sugar was eluted. Subsequent purification and crystallization yielded pure this compound.
Chemical Structure Elucidation and Synthesis
The definitive proof of the structure of this compound as 3,6-dideoxy-D-arabino-hexose was provided by its chemical synthesis. In 1958, a landmark paper by Fouquey, Polonsky, Lederer, Westphal, and Lüderitz described the first total synthesis of this compound, confirming the structure that had been deduced from chemical degradation and spectroscopic studies of the natural product.
Quantitative Data
Precise quantitative data from the initial discovery period is scarce in single publications. However, the work of Lüderitz, Staub, and Westphal established that 3,6-dideoxyhexoses, including this compound, are the immunodominant sugars of the O-antigen and are present in significant molar ratios within the repeating units of the polysaccharide.
| Parameter | Value/Description | Source Context |
| Molecular Formula | C₆H₁₂O₄ | Deduced from elemental analysis and mass spectrometry in later studies. |
| Molar Mass | 148.16 g/mol | Calculated from the molecular formula. |
| Configuration | D-arabino-hexose | Determined by chemical synthesis and comparison with the natural product. |
| Occurrence | O-antigen of Salmonella enterica serogroups D | Established through immunological and chemical analysis of LPS from various serotypes.[1][2][3] |
Biosynthesis of this compound
Subsequent research, notably by Ginsburg and his collaborators in the 1960s, elucidated the enzymatic pathway for the biosynthesis of this compound.[10][11][12][13] The pathway starts from CDP-D-glucose and involves a series of enzymatic reactions.
CDP-Tyvelose Biosynthesis Pathway
Caption: Enzymatic pathway for the biosynthesis of CDP-Tyvelose from CDP-D-Glucose.
Experimental Workflow: From Bacterium to Pure Sugar
The following diagram illustrates the logical workflow for the isolation and characterization of this compound as practiced in the mid-20th century.
Caption: Historical workflow for the isolation and characterization of this compound.
Conclusion
The discovery of this compound was a landmark achievement in the field of immunochemistry and carbohydrate chemistry. It not only expanded the known repertoire of natural monosaccharides but also provided profound insights into the molecular basis of bacterial antigenicity. The meticulous work of Lüderitz, Staub, Westphal, and their contemporaries in isolating, characterizing, and synthesizing this rare sugar has had a lasting impact on our understanding of host-pathogen interactions and continues to inform the development of novel diagnostics, vaccines, and therapeutics targeting Gram-negative bacteria.
References
- 1. Hit ‘em Where It Hurts: Gram-Negative Bacterial Lipopolysaccharide as a Vaccine Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Isolation and Characterization of Lipopolysaccharides | Springer Nature Experiments [experiments.springernature.com]
- 4. scispace.com [scispace.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Procedure for isolation of bacterial lipopolysaccharides from both smooth and rough Pseudomonas aeruginosa and Salmonella typhimurium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A scalable method for O-antigen purification applied to various Salmonella serovars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of this compound. The purification and properties of cytidine diphosphate D-glucose oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymic synthesis of cytidine 5'-diphosphate D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. THE ENZYMATIC SYNTHESIS OF CYTIDINE DIPHOSPHATE this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. THE ENZYMATIC SYNTHESIS OF CYTIDINE DIPHOSPHATE this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Elucidation of the Stereochemistry of Tyvelose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical elucidation of tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose), a biologically significant deoxysugar. This compound is a key component of the O-antigen in the lipopolysaccharides of various pathogenic bacteria, including certain serotypes of Salmonella, and is also found in the glycans of parasites such as Trichinella spiralis. Its unique structure plays a crucial role in immunogenicity and host-pathogen interactions, making it a molecule of interest in vaccine development and diagnostics.
This guide details the structural features of this compound, presents key analytical data used for its stereochemical assignment, outlines experimental protocols for its synthesis and analysis, and illustrates the logical workflow for its structural determination and its biosynthetic pathway.
Chemical Structure and Stereochemistry of this compound
This compound is a 3,6-dideoxyhexopyranose. The "3,6-dideoxy" designation indicates the absence of hydroxyl groups at the C3 and C6 positions, which are present in its parent hexose, mannose. The stereochemistry of the remaining chiral centers (C1, C2, C4, and C5) is defined by the "D-arabino" configuration. In its pyranose form, this compound can exist as either α or β anomers, depending on the orientation of the hydroxyl group at the anomeric carbon (C1). The D-configuration is determined by the orientation of the substituent on the highest numbered chiral carbon (C5), following the Fischer projection convention for carbohydrates.
The determination of the precise stereochemistry of this compound relies on a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chemical synthesis and degradation methods.
Data Presentation: NMR Spectroscopic Data for Methyl α-D-Tyveloside
NMR spectroscopy is the most powerful tool for the elucidation of the stereochemistry of carbohydrates in solution. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the sugar ring are highly sensitive to their spatial orientation. The following table summarizes the ¹H and ¹³C NMR data for methyl α-D-tyveloside in D₂O. This data is essential for confirming the arabino configuration and the α-anomeric linkage.
| Position | ¹H Chemical Shift (δ, ppm) | ¹H-¹H Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 4.75 (d) | J₁,₂ = 3.5 | 101.5 |
| 2 | 3.80 (dd) | J₂,₁ = 3.5, J₂,₃ₐₓ = 11.5, J₂,₃ₑq = 4.5 | 68.2 |
| 3ax | 1.95 (ddd) | J₃ₐₓ,₂ = 11.5, J₃ₐₓ,₃ₑq = 13.0, J₃ₐₓ,₄ = 11.5 | 34.5 |
| 3eq | 1.75 (ddd) | J₃ₑq,₂ = 4.5, J₃ₑq,₃ₐₓ = 13.0, J₃ₑq,₄ = 4.5 | 34.5 |
| 4 | 3.55 (m) | - | 69.8 |
| 5 | 3.90 (dq) | J₅,₄ = 9.5, J₅,₆ = 6.0 | 67.0 |
| 6 (CH₃) | 1.25 (d) | J₆,₅ = 6.0 | 17.5 |
| OCH₃ | 3.40 (s) | - | 55.0 |
Note: The chemical shifts and coupling constants are representative values and may vary slightly depending on the solvent and experimental conditions.
The small J₁,₂ coupling constant (~3.5 Hz) is characteristic of an equatorial-axial or equatorial-equatorial relationship between H1 and H2, which, in this case, confirms the α-anomeric configuration. The large diaxial coupling constants involving H3ₐₓ further help in defining the chair conformation and the relative stereochemistry of the substituents.
Experimental Protocols
The chemical synthesis of this compound and its derivatives is crucial for confirming its structure and for providing material for biological studies. A common route starts from a readily available monosaccharide, such as D-glucose or D-mannose, and involves stereocontrolled deoxygenation steps.
Protocol: Synthesis of Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside
This protocol is a multi-step synthesis that may involve the following key transformations:
-
Preparation of a suitable protected methyl glycoside: Start with methyl α-D-mannopyranoside. Protect the 4- and 6-hydroxyl groups as a benzylidene acetal (B89532) by reacting with benzaldehyde (B42025) dimethyl acetal in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an inert solvent like N,N-dimethylformamide (DMF).
-
Formation of a 2,3-epoxide: The remaining vicinal diol at C2 and C3 can be converted to an epoxide. This can be achieved by first selectively tosylating the C2 hydroxyl group followed by treatment with a base (e.g., sodium methoxide) to induce intramolecular cyclization to form the 2,3-anhydro derivative.
-
Reductive opening of the epoxide: The epoxide is then regioselectively opened at C3 with a reducing agent such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). This step introduces the deoxy functionality at C3.
-
Reductive opening of the benzylidene acetal: The 4,6-O-benzylidene acetal can be reductively opened to generate a free hydroxyl group at C4 and a benzyl (B1604629) ether at C6. A common reagent for this is sodium cyanoborohydride in the presence of an acid.
-
Deoxygenation at C6: The primary hydroxyl group at C6 is then deoxygenated. This can be achieved via a Barton-McCombie deoxygenation, which involves the formation of a thionocarbonate intermediate followed by radical-mediated reduction with tributyltin hydride.
-
Deprotection: Finally, any remaining protecting groups are removed to yield the target methyl α-D-tyveloside.
Protocol: 1D and 2D NMR Analysis of Methyl α-D-Tyveloside
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized methyl α-D-tyveloside in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%). A small amount of a reference standard such as acetone (B3395972) or trimethylsilyl (B98337) propanoic acid (TSP) can be added for chemical shift calibration.
-
Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
1D ¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Apply a presaturation pulse to suppress the residual HOD signal.
-
Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-120 ppm for a sugar).
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H scalar coupling networks and identify neighboring protons.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single sugar ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming linkages.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for confirming stereochemical relationships and the anomeric configuration.
-
Mandatory Visualizations
The following diagram illustrates the logical steps involved in the complete stereochemical elucidation of this compound.
Caption: Logical workflow for the stereochemical elucidation of this compound.
This compound is synthesized in bacteria as a nucleotide-activated sugar, CDP-tyvelose, which serves as the donor for glycosyltransferases. The pathway starts from the common precursor, CDP-D-glucose.
Caption: Biosynthesis pathway of CDP-D-Tyvelose from CDP-D-Glucose.
Conclusion
The elucidation of the stereochemistry of this compound is a critical undertaking for understanding its role in bacterial pathogenesis and for the development of novel therapeutics and vaccines. This guide has outlined the key structural features of this compound and has provided a framework for its stereochemical determination through the integration of modern spectroscopic techniques, chemical synthesis, and biosynthetic pathway analysis. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, microbiology, and drug development.
Unveiling Tyvelose: A Technical Guide to its Natural Sources and Occurrence
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, occurrence, and biochemical pathways associated with Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose). Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative distribution of this rare sugar, details experimental protocols for its study, and visualizes key biological and experimental workflows.
Introduction: The Significance of a Rare Deoxy Sugar
This compound is a 3,6-dideoxyhexose, a rare sugar that plays a significant role in the biological interactions of certain microorganisms. Its presence is predominantly noted in the lipopolysaccharides (LPS) of Gram-negative bacteria and as a crucial immunodominant component of glycoproteins in parasitic helminths. The unique structural characteristics of this compound, particularly the absence of hydroxyl groups at the C3 and C6 positions, contribute to its stability and role in mediating host-pathogen interactions and immune responses.
Natural Occurrence and Distribution
This compound is not ubiquitously found in nature; its presence is restricted to specific organisms where it forms a key part of their surface antigens.
Gram-Negative Bacteria
In Gram-negative bacteria, this compound is a characteristic component of the O-antigen, the outermost portion of the lipopolysaccharide (LPS) molecule. The O-antigen is a major determinant of the serological specificity of these bacteria.
-
Salmonella species: Various serovars of Salmonella enterica incorporate this compound into their O-antigen repeats. The subtle structural differences in the O-antigen, including the presence of this compound, can influence the bacterium's virulence and its interaction with the host's immune system.
-
Yersinia species: this compound is also found in the O-specific side chains of several Yersinia pseudotuberculosis serogroups.[1]
Parasitic Helminths
-
Trichinella spiralis : This parasitic nematode, responsible for the disease trichinosis, features this compound as a terminal sugar on its immunodominant glycoprotein (B1211001) antigens, known as TSL-1 antigens.[2][3][4] In these antigens, this compound is a key epitope recognized by the host's immune system.
Quantitative Abundance of this compound
The following table summarizes the known quantitative data on the occurrence of this compound in various natural sources. This information is critical for understanding the stoichiometry of cell surface components and for developing quantitative analytical methods.
| Organism/Source | Molecule | Molar Percentage of Total Glycosyl Residues | Reference |
| Trichinella spiralis (larval glycoproteins) | TSL-1 Antigens | ≥ 24% | [2] |
Further quantitative data for specific bacterial serovars is an active area of research and is not extensively available in a comparative format in the current literature.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with a common sugar nucleotide precursor, CDP-D-glucose. The pathway involves a series of oxidation, reduction, and epimerization reactions to yield the final product, CDP-D-tyvelose, which can then be incorporated into glycans.
Experimental Protocols
The study of this compound requires specific methodologies for its isolation, identification, and characterization from complex biological samples.
Extraction and Hydrolysis of Lipopolysaccharides (LPS) from Gram-Negative Bacteria
This protocol outlines the initial steps to obtain the raw material containing this compound from bacterial sources.
1. Bacterial Culture and Harvest:
- Grow the desired bacterial strain (e.g., Salmonella enterica) in an appropriate liquid medium to the late logarithmic phase.
- Harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
- Wash the cell pellet with phosphate-buffered saline (PBS) and lyophilize.
2. LPS Extraction (Hot Phenol-Water Method):
- Suspend the lyophilized bacterial cells in distilled water.
- Add an equal volume of hot (65-70°C) 90% phenol.
- Stir the mixture vigorously at 65-70°C for 30 minutes.
- Cool the mixture in an ice bath and then centrifuge to separate the phases.
- Carefully collect the upper aqueous phase, which contains the LPS.
- Dialyze the aqueous phase extensively against distilled water to remove phenol.
- Lyophilize the dialyzed solution to obtain crude LPS.
3. Mild Acid Hydrolysis to Cleave O-Antigen:
- Dissolve the crude LPS in 1% acetic acid.
- Heat the solution at 100°C for 1-2 hours to hydrolyze the ketosidic linkage between the O-antigen and the core oligosaccharide.
- Centrifuge to pellet the insoluble lipid A.
- Collect the supernatant containing the O-antigen polysaccharide.
Monosaccharide Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the identification and quantification of monosaccharides, including this compound, from the purified O-antigen.
1. Complete Acid Hydrolysis:
- Hydrolyze the purified O-antigen polysaccharide with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.
- Remove the TFA by evaporation under a stream of nitrogen.
2. Reduction to Alditols:
- Dissolve the hydrolyzed monosaccharides in water and reduce them with sodium borohydride (B1222165) (NaBH₄).
- Destroy excess NaBH₄ by adding acetic acid.
3. Acetylation:
- Evaporate the solution to dryness and co-distill with methanol (B129727) multiple times to remove boric acid.
- Acetylate the resulting alditols by heating with acetic anhydride (B1165640) and pyridine (B92270) (or another suitable catalyst) at 100°C for 1 hour.
4. GC-MS Analysis:
- Extract the alditol acetates into an organic solvent (e.g., dichloromethane).
- Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- Identify the monosaccharides based on their retention times and mass spectra, comparing them to known standards.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the analysis of this compound from bacterial sources.
Conclusion and Future Directions
This compound remains a molecule of significant interest due to its limited natural distribution and its important role in microbiology and immunology. The methodologies outlined in this guide provide a framework for the continued investigation of this rare sugar. Future research should focus on expanding the quantitative analysis of this compound across a wider range of organisms, further elucidating the regulatory mechanisms of its biosynthetic pathway, and exploring its potential as a target for novel therapeutic and diagnostic agents. The development of more streamlined and sensitive analytical techniques will be crucial in advancing our understanding of the biological functions of this compound.
References
- 1. Structure of O-specific side chains of lipopolysaccharides from Yersinia pseudotuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of novel fucosyl- and tyvelosyl-containing glycoconjugates from Trichinella spiralis muscle stage larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel this compound-containing tri- and tetra-antennary N-glycans in the immunodominant antigens of the intracellular parasite Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Tyvelose in the Cell Wall of Gram-Negative Bacteria: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tyvelose (B24345), a 3,6-dideoxy-D-arabino-hexose, is a crucial component of the O-antigen in the lipopolysaccharide (LPS) of various Gram-negative bacteria, most notably in pathogenic species of Salmonella and Yersinia. As a terminal sugar on the O-antigen, this compound plays a significant role in the bacterium's interaction with its environment and host organisms. It is a major immunodominant antigen, influencing the host's immune response, and contributes to the overall virulence of the pathogen. This technical guide provides an in-depth analysis of the biological functions of this compound, its biosynthesis, its role in pathogenesis, and its potential as a target for novel therapeutic and vaccine development. Detailed experimental protocols for the study of this compound and its associated biological phenomena are provided, alongside quantitative data and visual representations of key pathways and workflows.
Introduction
The bacterial cell wall is a complex and dynamic structure that is essential for survival, providing structural integrity and mediating interactions with the environment. In Gram-negative bacteria, the outer membrane is a formidable barrier, with its outer leaflet primarily composed of lipopolysaccharide (LPS). LPS is a tripartite molecule consisting of lipid A, a core oligosaccharide, and a highly variable O-antigen polysaccharide chain. The O-antigen is a key determinant of serological specificity and plays a critical role in pathogenesis by contributing to serum resistance and protecting the bacterium from phagocytosis.
A variety of unusual sugars can be found in the O-antigens of different bacterial species. One such sugar is this compound (3,6-dideoxy-D-arabino-hexose), which is a characteristic component of the O-antigen in several medically important bacteria, including Salmonella enterica serovars Typhi and Typhimurium, and Yersinia pseudotuberculosis.[1] Its presence at the terminal position of the O-antigen repeating unit makes it a primary point of contact between the bacterium and the host's immune system. This guide will delve into the multifaceted biological role of this compound, providing researchers and drug development professionals with a comprehensive resource to support further investigation and therapeutic innovation.
Structure and Biosynthesis of this compound
This compound is a deoxysugar, a monosaccharide that has had one or more of its hydroxyl groups replaced by a hydrogen atom. Specifically, it is the 3,6-dideoxy derivative of D-mannose.
The biosynthesis of this compound is a multi-step enzymatic process that begins with a common precursor, CDP-D-glucose. The pathway involves a series of oxidation, reduction, and epimerization reactions catalyzed by a set of specific enzymes. The key enzymes in this pathway are CDP-D-glucose 4,6-dehydratase, CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase, CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose-5-epimerase, and CDP-3,6-dideoxy-D-glycero-L-glycero-4-hexulose-4-reductase.
dot
Caption: Biosynthetic pathway of CDP-L-tyvelose.
Biological Role of this compound
Contribution to O-Antigen Structure and Bacterial Cell Wall Integrity
The O-antigen component of LPS is crucial for the structural integrity of the outer membrane. The repeating units of the O-antigen, which include this compound in certain serovars, contribute to the formation of a dense carbohydrate layer that acts as a physical barrier. This barrier protects the bacterium from environmental stresses, including the action of detergents and certain antibiotics. While specific quantitative data on the direct impact of this compound on cell wall stability is limited, the absence of a complete O-antigen, which would include the loss of this compound, has been shown to increase susceptibility to complement-mediated killing.
Role in Bacterial Pathogenesis and Virulence
The presence of this compound in the O-antigen is a significant factor in the virulence of pathogenic bacteria. The O-antigen as a whole helps bacteria to evade the host's innate immune system. Specifically, the long O-antigen chains can prevent the formation of the membrane attack complex (MAC) of the complement system on the bacterial surface, thus conferring serum resistance.
Table 1: Serum Bactericidal Assay of Salmonella Typhimurium Wild-Type and O-Antigen Capsule Deficient Mutant
| Bacterial Strain | Change in Viable CFU/mL after 180 min in 25% Normal Human Serum |
| Wild-Type | +4.33 x 10^4 |
| O-Antigen Capsule Deficient Mutant (ΔyihO) | -1.00 x 10^5 |
| Reference:[2][3] |
Note: This data is for an O-antigen capsule deficient mutant, which serves as a proxy for the importance of the complete O-antigen, including this compound, in serum resistance. Further studies on specific this compound-deficient mutants are required for a direct assessment.
Immunogenicity and Role as a Dominant Antigen
This compound is an immunodominant sugar, meaning it elicits a strong antibody response from the host's immune system. Antibodies raised against this compound-containing O-antigens can be protective. This has led to the investigation of this compound-containing glycoconjugates as potential vaccine candidates. The high immunogenicity of this compound makes it a key target for the host adaptive immune response.
This compound as a Target for Drug Development
The enzymes involved in the this compound biosynthesis pathway are attractive targets for the development of novel antibacterial agents. These enzymes are specific to bacteria and are absent in humans, suggesting that inhibitors of these enzymes would have high specificity and low off-target toxicity. Targeting the biosynthesis of this compound would lead to the production of an incomplete O-antigen, rendering the bacteria more susceptible to the host's immune system and potentially to certain antibiotics.
Caption: Workflow for generating a this compound biosynthesis gene knockout.
Serum Bactericidal Assay
This assay measures the susceptibility of bacteria to complement-mediated killing in the presence of serum.
Materials:
-
Wild-type and this compound-deficient bacterial strains
-
Normal human serum (NHS)
-
Heat-inactivated NHS (56°C for 30 minutes)
-
Phosphate-buffered saline (PBS)
-
LB agar (B569324) plates
-
96-well microtiter plates
Procedure:
-
Bacterial Preparation:
-
Grow bacteria to mid-log phase in LB broth.
-
Wash the cells with PBS and resuspend to a concentration of approximately 1 x 10^6 CFU/mL.
-
-
Assay Setup:
-
In a 96-well plate, mix the bacterial suspension with different concentrations of NHS (e.g., 10%, 25%, 50%).
-
As controls, use heat-inactivated NHS and PBS alone.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 1, 2, and 3 hours).
-
-
Viable Cell Count:
-
At each time point, take an aliquot from each well, perform serial dilutions in PBS, and plate on LB agar.
-
Incubate the plates overnight at 37°C and count the colonies to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
-
Calculate the percentage of survival at each time point relative to the initial inoculum (time zero).
-
Compare the survival rates of the wild-type and mutant strains in the presence of active and heat-inactivated serum.
-
Mouse Virulence Assay (LD50 Determination)
This assay determines the median lethal dose (LD50) of a bacterial strain in a mouse model of infection.
Materials:
-
Wild-type and this compound-deficient bacterial strains
-
Specific pathogen-free mice (e.g., BALB/c)
-
Sterile PBS
-
Syringes and needles for injection (intraperitoneal or intravenous)
Procedure:
-
Inoculum Preparation:
-
Grow bacteria to mid-log phase, wash, and resuspend in sterile PBS to various concentrations (e.g., 10^2, 10^3, 10^4, 10^5, 10^6 CFU/mL).
-
-
Infection:
-
Divide mice into groups (e.g., 5-10 mice per group).
-
Inject each group with a different dose of either the wild-type or mutant strain via the chosen route (e.g., intraperitoneal).
-
-
Monitoring:
-
Monitor the mice daily for a set period (e.g., 14-21 days) for signs of illness and mortality.
-
-
Data Analysis:
-
Record the number of surviving mice in each group at the end of the observation period.
-
Calculate the LD50 value using a statistical method such as the Reed-Muench method.
-
Compare the LD50 values of the wild-type and this compound-deficient strains.
-
Conclusion
This compound is a biologically significant sugar in the cell wall of several important Gram-negative pathogens. Its role as an immunodominant antigen and its contribution to virulence make it a compelling subject for further research and a promising target for the development of new vaccines and antimicrobial therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted role of this compound and to leverage this knowledge in the fight against bacterial infections. Further investigation into the precise quantitative effects of this compound on bacterial physiology and host-pathogen interactions will be crucial for advancing these therapeutic strategies.
References
- 1. Virulence in mice of epidemic strains of Salmonella typhimurium isolated from children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Vi capsular polysaccharide prevents complement receptor 3-mediated clearance of Salmonella enterica serotype Typhi - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyvelose in Salmonella O-Antigen: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The O-antigen, a critical component of the lipopolysaccharide (LPS) on the outer membrane of Salmonella enterica, plays a pivotal role in the bacterium's interaction with its host. This polysaccharide chain is a major determinant of serological specificity and a key virulence factor. Among the diverse sugar residues that constitute the O-antigen, the 3,6-dideoxyhexose (B1251815) tyvelose (B24345) is of particular significance in several clinically important Salmonella serovars. This technical guide provides an in-depth exploration of this compound as a component of the Salmonella O-antigen, covering its structure, biosynthesis, genetic determinants, and its role in immunogenicity and pathogenesis. Detailed experimental protocols for the analysis of this compound-containing O-antigens are provided, along with quantitative data on its prevalence and immunological characteristics. This guide is intended for researchers, scientists, and drug development professionals working on Salmonella pathogenesis, vaccine development, and novel antimicrobial strategies.
Introduction
Salmonella enterica is a leading cause of foodborne illness worldwide, with serovars such as S. Typhi and S. Enteritidis posing a significant threat to public health.[1][2] The O-antigen portion of the LPS is a primary surface antigen and a key determinant of the host-pathogen interaction. The structural diversity of the O-antigen forms the basis of the Kauffmann-White serotyping scheme, which classifies over 2,500 Salmonella serovars.[1]
This compound (3,6-dideoxy-D-arabino-hexose) is a dideoxyhexose sugar that serves as an immunodominant component of the O-antigen in Salmonella serogroup D, which includes the highly pathogenic serovars S. Typhi and S. Enteritidis.[1][3] The presence of this compound is a defining feature of the O9 antigen.[3][4] Understanding the biosynthesis and immunological role of this compound is crucial for the development of effective vaccines and diagnostic tools against these important pathogens.
Structure of this compound-Containing O-Antigen
The O-antigen of Salmonella serogroup D is a polymer of repeating oligosaccharide units. The basic repeating unit consists of a trisaccharide backbone of mannose, rhamnose, and galactose. In serovars expressing the O9 antigen, a this compound residue is attached as a side branch to the mannose residue of this backbone.[5][6][7] The general structure of the O-antigen repeating unit in S. Enteritidis is depicted below.
Genetics and Biosynthesis of this compound
The biosynthesis of the O-antigen, including the synthesis of this compound, is encoded by genes located in the rfb gene cluster.[8][9] The synthesis of this compound is a multi-step enzymatic process that begins with the precursor CDP-D-glucose.
The key enzymes and genes involved in the final steps of CDP-tyvelose synthesis are:
-
CDP-paratose synthase , encoded by the rfbS gene, which synthesizes CDP-paratose.[10][11]
-
CDP-tyvelose 2-epimerase , encoded by the rfbE gene, which converts CDP-paratose to CDP-tyvelose.[10][12]
The biosynthetic pathway from CDP-glucose to CDP-tyvelose is illustrated below.
Role in Pathogenesis and Immunogenicity
The O-antigen, with this compound as a key component in serogroup D, is a major virulence factor of Salmonella. It contributes to serum resistance by preventing the deposition of the membrane attack complex of the complement system on the bacterial surface.[13] The long O-antigen chains can also mask other surface components, thereby evading recognition by the innate immune system.[14]
This compound is an immunodominant sugar, meaning it is a primary target for the host's antibody response.[3][15] Antibodies specific to the O9 antigen, which is defined by this compound, are important for protective immunity against S. Typhi and S. Enteritidis.[15][16] This makes the this compound-containing O-antigen a promising target for vaccine development.
Quantitative Data
Prevalence of this compound-Containing Salmonella Serogroups
The prevalence of Salmonella serogroups containing this compound (primarily serogroup D, O9) is significant among invasive non-typhoidal Salmonella (iNTS) isolates. The following table summarizes the pooled prevalence of major O-antigen serogroups from a global systematic review of iNTS isolates from normally sterile sites.
| Serogroup | O-Antigen Factor(s) | Key Sugar | Pooled Prevalence (95% CI) |
| B | O:4 | Abequose | 44.6% (36.2–48.2%) |
| D | O:9 | This compound | 45.0% (37.0–49.1%) |
| Other | - | - | 9.9% (6.1–13.3%) |
| Data from a meta-analysis of 82 studies reporting 24,253 serogrouped isolates.[17] |
Immunogenicity of this compound-Containing O-Antigen
The immunogenicity of O-antigen can be assessed by measuring the antibody response in vaccinated animals. The following table presents representative data on the serum antibody titers against LPS from different Salmonella serovars in mice vaccinated with O-serotype converted S. Typhimurium strains.
| Vaccine Strain (O-antigen expressed) | Challenge Strain (LPS used in ELISA) | Mean Antibody Titer (Endpoint Titer) |
| S738 (O4 - Abequose) | S. Typhimurium (O4) | ~10^5 |
| S1075 (O9 - this compound) | S. Enteritidis (O9) | ~10^5 |
| S1157 (O7) | S. Choleraesuis (O7) | ~10^5 |
| S1116 (O8) | S. Newport (O8) | ~10^5 |
| Adapted from O-Serotype Conversion in Salmonella Typhimurium Induces Protective Immune Responses against Invasive Non-Typhoidal Salmonella Infections.[16] |
Experimental Protocols
Extraction and Purification of O-Antigen
This protocol describes a simplified method for the extraction and purification of the O-antigen from Salmonella without the initial isolation of LPS.[18]
Materials:
-
Bacterial cell culture
-
1% Acetic acid (AcOH)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Centrifuge and appropriate tubes
-
Dialysis tubing (1 kDa MWCO)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Harvest bacterial cells from culture by centrifugation.
-
Resuspend the cell pellet in 1% AcOH.
-
Heat the suspension at 100°C for 2 hours to hydrolyze the lipid A-core linkage.
-
Cool the suspension and centrifuge to pellet the cell debris.
-
Collect the supernatant containing the O-antigen-core.
-
Neutralize the supernatant with NaOH.
-
Dialyze the supernatant against deionized water for 48 hours using 1 kDa MWCO tubing.
-
Lyophilize the dialyzed sample to obtain crude O-antigen.
-
Further purify the O-antigen using size-exclusion chromatography.
Structural Analysis by NMR Spectroscopy
Sample Preparation:
-
Dissolve the purified O-antigen in deuterium (B1214612) oxide (D₂O).
-
Lyophilize and redissolve in D₂O three times to exchange all labile protons.
-
Adjust the pH to neutral if necessary.
NMR Data Acquisition:
-
Record 1D ¹H NMR spectra to get an overview of the sample.
-
Acquire 2D NMR spectra such as COSY, TOCSY, HSQC, and HMBC to establish scalar and through-space correlations between protons and carbons.
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better resolution.[18]
Analysis by Mass Spectrometry
Sample Preparation:
-
The purified O-antigen can be analyzed directly or after derivatization (e.g., permethylation).
Mass Spectrometry Techniques:
-
MALDI-TOF MS: Useful for determining the molecular weight distribution of the O-antigen polymer.[19][20]
-
ESI-MS/MS: Can be used for detailed structural analysis of the O-antigen repeating unit after fragmentation.[21]
Cloning and Sequencing of the rfb Gene Cluster
Genomic DNA Extraction:
-
Isolate high-quality genomic DNA from the Salmonella strain of interest.
PCR Amplification:
-
Design primers flanking the rfb gene cluster.
-
Perform long-range PCR to amplify the entire cluster.
Cloning and Sequencing:
-
Clone the PCR product into a suitable vector (e.g., a low-copy-number cosmid).[10]
-
Sequence the cloned fragment using a primer walking strategy.[22]
-
Assemble the sequences and annotate the open reading frames (ORFs) to identify the rfb genes.
Host Immune Recognition and Signaling
The LPS of Salmonella, including the O-antigen, is primarily recognized by the Toll-like receptor 4 (TLR4) on the surface of host immune cells such as macrophages and dendritic cells.[8][23][24] This recognition is a critical event in the initiation of the innate immune response to Salmonella infection.
The binding of LPS to the TLR4-MD2 complex triggers a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[25][26] The O-antigen can modulate this process; for instance, long O-antigen chains can delay the recognition of LPS by TLR4.[14]
Conclusion and Future Directions
This compound is a key structural and immunological component of the O-antigen in several important Salmonella serovars. Its role as an immunodominant sugar makes it a critical target for the development of vaccines and diagnostics. The detailed understanding of its biosynthesis and genetics opens avenues for the development of novel antimicrobial strategies targeting O-antigen synthesis.
Future research should focus on:
-
Developing and evaluating this compound-containing O-antigen conjugate vaccines for broad protection against serogroup D Salmonella.
-
Investigating the potential of inhibitors of this compound biosynthesis as novel antibacterial agents.
-
Further elucidating the precise mechanisms by which the this compound-containing O-antigen modulates the host immune response.
This technical guide provides a comprehensive overview of the current knowledge on this compound in Salmonella O-antigen and serves as a valuable resource for researchers and professionals in the field.
References
- 1. O-Antigen decorations in Salmonella enterica play a key role in eliciting functional immune responses against heterologous serovars in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | O-Antigen decorations in Salmonella enterica play a key role in eliciting functional immune responses against heterologous serovars in animal models [frontiersin.org]
- 3. Multiple immunodominant O-epitopes co-expression in live attenuated Salmonella serovars induce cross-protective immune responses against S. Paratyphi A, S. Typhimurium and S. Enteritidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The O-Antigen Epitope Governs Susceptibility to Colistin in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD4+ T Cells and Toll-Like Receptors Recognize Salmonella Antigens Expressed in Bacterial Surface Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting host immunity: the Salmonella paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The O-Antigen Capsule of Salmonella enterica Serovar Typhimurium Facilitates Serum Resistance and Surface Expression of FliC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor 4, but not toll-like receptor 2, is a signaling receptor for Escherichia and Salmonella lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and sequence of the rfb (O antigen) gene cluster of Salmonella serovar typhimurium (strain LT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cloning and structure of group C1 O antigen (rfb gene cluster) from Salmonella enterica serovar montevideo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The interplay between Salmonella and host: Mechanisms and strategies for bacterial survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salmonella enterica Serovar Typhi Lipopolysaccharide O-Antigen Modification Impact on Serum Resistance and Antibody Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide with long O-antigen is crucial for Salmonella Enteritidis to evade complement activity and to facilitate bacterial survival in vivo in the Galleria mellonella infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. O-Antigen Delays Lipopolysaccharide Recognition and Impairs Antibacterial Host Defense in Murine Intestinal Epithelial Cells | PLOS Pathogens [journals.plos.org]
- 15. O-Serotype Conversion in Salmonella Typhimurium Induces Protective Immune Responses against Invasive Non-Typhoidal Salmonella Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | O-Serotype Conversion in Salmonella Typhimurium Induces Protective Immune Responses against Invasive Non-Typhoidal Salmonella Infections [frontiersin.org]
- 17. Prevalence and distribution of non-typhoidal Salmonella enterica serogroups and serovars isolated from normally sterile sites: A global systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A scalable method for O-antigen purification applied to various Salmonella serovars - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification and Subtyping of Salmonella Isolates Using Matrix-Assisted Laser Desorption–Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Molecular Analysis of the rfb O Antigen Gene Cluster of Salmonella enterica Serogroup O:6,14 and Development of a Serogroup-Specific PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Toll-Like Receptor 4, But Not Toll-Like Receptor 2, Is a Signaling Receptor for Escherichia and Salmonella Lipopolysaccharides1 | Semantic Scholar [semanticscholar.org]
- 24. Toll-like receptor 4 dependence of innate and adaptive immunity to Salmonella: importance of the Kupffer cell network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. DSpace [research-repository.griffith.edu.au]
- 26. frontiersin.org [frontiersin.org]
The Pivotal Role of Tyvelose in Trichinella spiralis Glycoproteins: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the structure, function, and immunomodulatory effects of tyvelose-bearing glycoproteins from the parasitic nematode Trichinella spiralis. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the critical role of this unique carbohydrate in host-parasite interactions and its potential as a therapeutic target.
Introduction
Trichinella spiralis, the causative agent of trichinellosis, is a parasitic nematode with a complex life cycle that involves the invasion of host intestinal epithelium and subsequent encystment within muscle tissue. A key feature of this parasite's biology is its extensive glycosylation of secreted proteins, which play a crucial role in its survival, infectivity, and manipulation of the host immune system. Among these glycans, the terminal sugar This compound (B24345) (3,6-dideoxy-D-arabino-hexose) on excretory-secretory (ES) glycoproteins, particularly the TSL-1 antigen family, stands out as an immunodominant epitope. This technical guide delves into the multifaceted functions of this compound in T. spiralis glycoproteins, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.
The Immunobiology of this compound-Containing Glycoproteins
This compound is a rare sugar, primarily found in the lipopolysaccharides of some Gram-negative bacteria, and its presence in T. spiralis is a notable evolutionary adaptation. This unique carbohydrate is a major target of the host immune response and is central to the parasite's strategy for establishing and maintaining infection.
Immunomodulatory Effects
Trichinella spiralis this compound-bearing glycoproteins are potent modulators of the host immune system, generally driving a T helper 2 (Th2) type response. This is characterized by the production of cytokines such as IL-4, IL-5, and IL-10, and the suppression of pro-inflammatory Th1 responses. This immune skewing is thought to be beneficial for the parasite's survival by limiting inflammatory damage to the host tissues it inhabits. Furthermore, evidence suggests that these glycoproteins can induce the expansion of regulatory T cells (Tregs), which play a crucial role in immune homeostasis and suppression of excessive inflammation.
Role in Invasion and Protective Immunity
The this compound epitope is not only involved in immunomodulation but also plays a direct role in the parasite's life cycle. During the intestinal phase of infection, this compound-containing glycoproteins are thought to be involved in the invasion of intestinal epithelial cells. Consequently, antibodies targeting this carbohydrate can confer protective immunity. Studies have shown that monoclonal antibodies specific for this compound can mediate the rapid expulsion of larvae from the intestine, thereby preventing the establishment of infection. This protective effect is attributed to the antibodies' ability to interfere with the parasite's interaction with host enterocytes.[1][2]
Quantitative Data on the Immunological Impact of this compound-Bearing Glycoproteins
The following tables summarize quantitative data from various studies, illustrating the impact of T. spiralis glycoproteins and specific antigens on host immune responses and parasite burden.
| Antigen Used for Immunization | Animal Model | Immunization Schedule | Adult Worm Reduction (%) | Muscle Larvae Reduction (%) | Reference |
| Recombinant TsAP protein | BALB/c mice | 20 µg recombinant protein with Freund's adjuvant, boosted twice at 2-week intervals | 38.1 | 59.1 | [3] |
| Recombinant TspSP-1.2 | Mice | Not specified | 34.92 | 52.24 | [4] |
| Recombinant Ts-Adsp | Mice | Not specified | - | 46.5 | [4] |
| Recombinant Ts-Adsp | Pigs | Not specified | - | 50.9 | [4] |
| Recombinant TsSPI | Mice | Not specified | 62.2 | 57.25 | [4] |
| Recombinant Ts-Serpin | Mice | Not specified | 59.95 (at 10 dpi) | 46.41 | [4] |
| Adult worms soluble antigens | Mice | Not specified | 89 | 96 | [4] |
| Newborn larvae crude antigens | Pigs | Not specified | - | 78 | [4] |
| Surface antigens (CTAB-extracted) | NIH mice | Not specified | Significant reduction | Significant reduction | [5] |
| rTsCTL | Mice | Subcutaneous vaccination | 51.69 | 48.19 | [6] |
Table 1: Efficacy of Various T. spiralis Antigens in Reducing Worm Burden. This table provides a comparative overview of the protective immunity elicited by different antigenic preparations from T. spiralis.
| Stimulus | Cell Type | Cytokine Measured | Change in Cytokine Level | Reference |
| This compound-BSA immunization | Mouse mesenteric node lymphocytes | IL-5 | Production observed | [7] |
| This compound-BSA immunization | Mouse mesenteric node lymphocytes | IFN-γ | No production observed | [7] |
| T. spiralis infection | Mouse splenocytes | IL-4, IL-10, TGF-β | Significantly increased in early stages | [8] |
| rTsCTL immunization | Mouse spleen cells | IFN-γ, IL-4 | Remarkably increased at 6 weeks post-immunization | [6] |
| T. spiralis infection | Mouse intestinal tissue | IL-2, IL-12, IFN-γ (Th1) | Increased | [9] |
| T. spiralis infection | Mouse intestinal tissue | IL-4, IL-5, IL-10, IL-13, TGF-β (Th2) | Increased (generally more than Th1 cytokines) | [9] |
Table 2: Cytokine Responses to T. spiralis Antigens. This table summarizes the cytokine profiles observed in response to immunization or infection with T. spiralis or its components, highlighting the characteristic Th2-polarization.
Signaling Pathways Modulated by T. spiralis Glycoproteins
The immunomodulatory effects of this compound-bearing glycoproteins are initiated through their interaction with pattern recognition receptors (PRRs) on host immune cells, particularly dendritic cells (DCs) and macrophages.
Dendritic Cell Activation and Modulation
T. spiralis excretory-secretory products, rich in this compound-containing glycoproteins, interact with C-type lectin receptors (CLRs) such as DC-SIGN, as well as Toll-like receptors (TLRs), specifically TLR2 and TLR4, on the surface of dendritic cells. This interaction triggers a signaling cascade that leads to the modulation of DC maturation and function. Instead of promoting a strong pro-inflammatory response, this signaling pathway often results in a semi-mature or "tolerogenic" DC phenotype. These DCs are characterized by the production of anti-inflammatory cytokines like IL-10 and TGF-β, and they are potent inducers of Th2 and regulatory T cell differentiation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Frontiers | Oral Vaccination of Mice With Trichinella spiralis Putative Serine Protease and Murine Interleukin-4 DNA Delivered by Invasive Lactiplantibacillus plantarum Elicits Protective Immunity [frontiersin.org]
- 3. Molecular characterization of Trichinella spiralis aminopeptidase and its potential as a novel vaccine candidate antigen against trichinellosis in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Vaccines as a Strategy to Control Trichinellosis [frontiersin.org]
- 5. Immunization of mice with surface antigens from the muscle larvae of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vaccination of mice with Trichinella spiralis C-type lectin elicited the protective immunity and enhanced gut epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trichinella spiralis Excretory-Secretory Products Stimulate Host Regulatory T Cell Differentiation through Activating Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Immune Cell Responses and Cytokine Profile in Intestines of Mice Infected with Trichinella spiralis [frontiersin.org]
The Immunological Significance of the Tyvelose Epitope: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The 3,6-dideoxyhexose, tyvelose (B24345), is a significant carbohydrate epitope with profound implications in the fields of immunology and infectious disease. Present on the surface glycans of various pathogens, including the parasitic nematode Trichinella spiralis and Gram-negative bacteria such as Salmonella and Yersinia, the this compound epitope is a key target for the host immune response. This technical guide provides an in-depth analysis of the immunological importance of the this compound epitope, detailing its role in host-pathogen interactions, the mechanisms of immune recognition, and its potential as a target for therapeutic and vaccine development. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
This compound is a dideoxy sugar that constitutes an immunodominant epitope on the surface of several pathogens. In the parasitic nematode Trichinella spiralis, this compound caps (B75204) the antennae of tri- and tetra-antennary N-glycans on secreted and surface glycoproteins.[1][2] In Gram-negative bacteria like Salmonella enterica and Yersinia pseudotuberculosis, this compound is a component of the O-antigen of lipopolysaccharide (LPS).[3][4][5][6][7] The presence of this unique sugar moiety on pathogen surfaces makes it a prime target for recognition by the host's immune system.
Antibodies directed against the this compound epitope have been shown to play a crucial role in protective immunity against T. spiralis infection by interfering with the parasite's ability to invade and establish a niche within the host's intestinal epithelium.[1][8] In the context of bacterial infections, the this compound-containing O-antigen is a major determinant of serotype and a target for the development of vaccines and diagnostics.[9] Understanding the precise immunological mechanisms governed by the this compound epitope is therefore critical for the development of novel strategies to combat these infectious agents.
Quantitative Data on the Immunological Effects of the this compound Epitope
The following tables summarize key quantitative data from studies investigating the immunological significance of the this compound epitope.
| Monoclonal Antibody | Isotype | Specificity | In Vivo Protective Efficacy (%) - Neonatal Rats | In Vivo Protective Efficacy (%) - Adult Rats | Reference |
| 9D4 | IgG1 | This compound | 78 | 54 | [1] |
| 18H | IgG2a | This compound | 18 | 85 | [1] |
| 9E | IgG2c | This compound | 88 | 62 | [1] |
| 16H | IgG1 | Peptide | 9 | 0 | [1] |
| 18B | IgG1 | Peptide | 8 | Not Tested | [1] |
| Treatment | Infection Dose (Muscle Larvae) | Adult Worm Recovery (Mean ± SD) | Female Worm Fecundity (Larvae/Female; Mean ± SD) | Reference |
| This compound-BSA Immunized | 200 | 45.3 ± 15.6 | 645 ± 121 | [2] |
| Control (BSA) | 200 | 48.9 ± 14.2 | 652 ± 135 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the this compound epitope.
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of this compound-Specific Antibodies
This protocol is adapted for the detection and quantification of antibodies specific to the this compound epitope, often using a this compound-BSA conjugate as the coating antigen.
Materials:
-
96-well high-binding ELISA plates
-
This compound-Bovine Serum Albumin (BSA) conjugate
-
Carbonate-bicarbonate buffer (coating buffer)
-
Phosphate-buffered saline (PBS)
-
Tween-20
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)
-
Serum samples (or purified antibodies)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the this compound-BSA conjugate to a final concentration of 1-10 µg/mL in coating buffer. Add 100 µL of the solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBS-T).
-
Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Sample Incubation: Prepare serial dilutions of the serum samples or primary antibodies in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
In Vitro Trichinella spiralis Invasion Assay
This assay is used to assess the ability of anti-tyvelose antibodies to inhibit the invasion of host epithelial cells by T. spiralis larvae.[1]
Materials:
-
Confluent monolayers of epithelial cells (e.g., Madin-Darby canine kidney (MDCK) cells) in 8-well chamber slides
-
L1 larvae of T. spiralis
-
Culture medium (e.g., MEM with 15 mM HEPES)
-
This compound-specific monoclonal antibodies
-
Control antibodies (e.g., irrelevant isotype-matched antibody)
-
Trypan blue solution
-
Microscope
Procedure:
-
Cell Culture: Grow epithelial cells to confluence in 8-well chamber slides.
-
Larva Preparation: Activate L1 larvae of T. spiralis.
-
Antibody Incubation: Pre-incubate the activated larvae with various concentrations of this compound-specific monoclonal antibodies or control antibodies for a defined period (e.g., 30 minutes).
-
Infection: Add the antibody-treated larvae to the confluent cell monolayers.
-
Incubation: Incubate the co-culture for a period sufficient for invasion to occur (e.g., 2-4 hours) at 37°C in a 5% CO₂ incubator.
-
Assessment of Cell Damage: After incubation, remove the medium and stain the monolayers with trypan blue to visualize dead cells, which indicates areas of larval invasion and migration.
-
Quantification: Quantify the area of cell damage in each well using a microscope with an imaging system. The reduction in the area of damage in the presence of this compound-specific antibodies compared to the control indicates the inhibitory effect of the antibodies.
Flow Cytometry for Analysis of this compound Epitope on Bacterial Surfaces
This protocol can be adapted to detect the presence and relative abundance of the this compound epitope on the surface of bacteria.
Materials:
-
Bacterial culture expressing the this compound epitope
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
This compound-specific primary antibody
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Bacterial Preparation: Grow the bacteria to the desired growth phase and harvest by centrifugation.
-
Washing: Wash the bacterial pellet twice with cold PBS to remove culture medium.
-
Fixation (Optional): Fix the bacteria with a suitable fixative (e.g., 1-4% paraformaldehyde in PBS) for 15-30 minutes at room temperature. Wash the cells again with PBS.
-
Blocking: Resuspend the bacterial pellet in PBS containing 1% BSA (staining buffer) and incubate for 30 minutes on ice to block non-specific binding sites.
-
Primary Antibody Staining: Centrifuge the bacteria and resuspend the pellet in staining buffer containing the this compound-specific primary antibody at a predetermined optimal concentration. As a negative control, use an isotype-matched control antibody at the same concentration. Incubate for 1 hour on ice.
-
Washing: Wash the bacteria three times with cold staining buffer to remove unbound primary antibody.
-
Secondary Antibody Staining: Resuspend the bacterial pellet in staining buffer containing the fluorescently labeled secondary antibody. Incubate for 30-60 minutes on ice in the dark.
-
Washing: Wash the bacteria three times with cold staining buffer.
-
Data Acquisition: Resuspend the final bacterial pellet in PBS and analyze on a flow cytometer. Gate on the bacterial population based on forward and side scatter properties and measure the fluorescence intensity in the appropriate channel.
Signaling Pathways and Molecular Interactions
The recognition of the this compound epitope, particularly as part of the LPS of Gram-negative bacteria, triggers innate immune signaling pathways, primarily through Toll-like receptor 4 (TLR4).
TLR4 Signaling Pathways
Upon recognition of LPS, TLR4 initiates two major downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. These pathways culminate in the activation of transcription factors such as NF-κB and IRF3, leading to the production of pro-inflammatory cytokines and type I interferons.
Caption: TLR4 signaling initiated by LPS recognition.
Experimental Workflow for Antibody-Mediated Inhibition of T. spiralis Invasion
The following diagram illustrates the experimental workflow to assess the inhibitory effect of this compound-specific antibodies on the invasion of epithelial cells by T. spiralis larvae.
Caption: Workflow for in vitro invasion assay.
Discussion and Future Directions
The this compound epitope represents a fascinating example of a carbohydrate-based pathogen-associated molecular pattern (PAMP) that is a focal point of the host immune response. The data clearly demonstrate that antibodies targeting this epitope can have significant protective effects, at least in the context of T. spiralis infection, by physically hindering the parasite's interaction with host cells. The multiple modes of interference observed—exclusion, encumbrance, and inhibition of development—underscore the multifaceted nature of this antibody-mediated protection.[1][8]
In Gram-negative bacteria, the immunogenicity of the this compound-containing O-antigen is a double-edged sword. While it elicits a strong antibody response, this can also be a mechanism of immune evasion through antigenic variation. Nevertheless, its conserved presence in certain serotypes makes it an attractive target for vaccine development. The robust innate immune response triggered by the LPS component, mediated through TLR4, highlights the importance of this epitope in initiating inflammation and shaping the subsequent adaptive immune response.
Future research should focus on several key areas. Firstly, a more detailed characterization of the binding kinetics and affinities of a broader range of this compound-specific monoclonal antibodies is needed to establish a clearer structure-activity relationship for their protective effects. Secondly, while one study showed limited in vivo efficacy of a this compound-BSA conjugate vaccine against T. spiralis,[2] further investigation into different vaccine formulations, adjuvants, and delivery systems is warranted. For bacterial pathogens, the design of conjugate vaccines incorporating the this compound-containing O-antigen holds considerable promise. Finally, a deeper understanding of the T-cell response to this compound-containing glycans and glycoproteins is essential for a complete picture of the immune response and for the rational design of next-generation vaccines and immunotherapies.
Conclusion
The this compound epitope is a critical immunological determinant in the host's interaction with a range of important pathogens. Its role as a target for protective antibodies and as a component of a potent PAMP underscores its significance in both innate and adaptive immunity. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic and prophylactic potential of targeting this unique carbohydrate structure. Continued investigation into the immunological intricacies of the this compound epitope will undoubtedly pave the way for novel interventions against diseases caused by pathogens that bear this remarkable sugar.
References
- 1. Antibodies to this compound exhibit multiple modes of interference with the epithelial niche of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibodies to this compound Exhibit Multiple Modes of Interference with the Epithelial Niche of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Carbohydrate-lectin interactions assayed by SPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. researchgate.net [researchgate.net]
- 8. ELISA Protocol | Rockland [rockland.com]
- 9. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
The Tyvelose Biosynthesis Pathway in Prokaryotes: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the tyvelose (B24345) biosynthesis pathway in prokaryotes, a critical metabolic route for the formation of the 3,6-dideoxyhexose, CDP-L-tyvelose. As an essential component of the O-antigen in the lipopolysaccharide (LPS) of many Gram-negative bacteria, including pathogenic species of Salmonella, this pathway is of significant interest to researchers in microbiology, drug development, and glycobiology. This document details the enzymatic steps, genetic basis, and known kinetic parameters of the pathway. Furthermore, it offers detailed experimental protocols for the study of its constituent enzymes and visual representations of the pathway and associated experimental workflows to facilitate a deeper understanding.
Introduction
3,6-Dideoxyhexoses are a class of sugars that play a crucial role in the antigenicity of bacterial cell surfaces. This compound, specifically, is a key determinant of the O-antigen in various Salmonella serovars.[1] The biosynthesis of its activated form, CDP-L-tyvelose, is a multi-step enzymatic process that begins with the central metabolite, glucose-1-phosphate. The enzymes responsible for this conversion are typically encoded within the rfb gene cluster.[2][3] Due to its importance in the structural integrity and virulence of pathogenic bacteria, the this compound biosynthesis pathway presents a promising target for the development of novel antimicrobial agents.
This guide will provide an in-depth exploration of the core pathway, from the initial activation of glucose to the final epimerization to yield CDP-L-tyvelose.
The Core Biosynthetic Pathway
The biosynthesis of CDP-L-tyvelose is a five-step enzymatic cascade that converts α-D-glucose-1-phosphate into the final product. The pathway is initiated by the formation of CDP-D-glucose, which then undergoes a series of transformations including dehydration, deoxygenation, reduction, and epimerization.
Step 1: Synthesis of CDP-D-Glucose
The pathway commences with the activation of α-D-glucose-1-phosphate by cytidine (B196190) triphosphate (CTP) to form CDP-D-glucose. This reaction is catalyzed by the enzyme Glucose-1-phosphate cytidylyltransferase .[4]
-
Enzyme: Glucose-1-phosphate cytidylyltransferase
-
Reaction: CTP + α-D-glucose-1-phosphate ⇌ Diphosphate + CDP-D-glucose[4]
-
Cofactors: None
Step 2: Dehydration of CDP-D-Glucose
The second step involves the NAD⁺-dependent dehydration of CDP-D-glucose at the C4 and C6 positions to yield CDP-4-keto-6-deoxy-D-glucose. This reaction is catalyzed by CDP-D-glucose 4,6-dehydratase .[6][7]
-
Enzyme: CDP-D-glucose 4,6-dehydratase
-
Gene: rfbD[3]
-
Reaction: CDP-D-glucose ⇌ CDP-4-keto-6-deoxy-D-glucose + H₂O[7]
-
Cofactor: NAD⁺[7]
Step 3 & 4: Deoxygenation and Reduction to form CDP-D-Paratose
The conversion of CDP-4-keto-6-deoxy-D-glucose to CDP-D-paratose involves a 3-deoxygenation and a 4-keto reduction. In Salmonella, these two steps are catalyzed by a single bifunctional enzyme, CDP-paratose synthase .[1] This enzyme utilizes NADPH as a reductant.[1]
-
Enzyme: CDP-paratose synthase
-
Gene: rfbS[1]
-
Reaction: CDP-4-keto-6-deoxy-D-glucose + NADPH + H⁺ → CDP-D-paratose + NADP⁺
-
Cofactor: NADPH[1]
Step 5: Epimerization to CDP-L-Tyvelose
The final step in the pathway is the C2 epimerization of CDP-D-paratose to form CDP-L-tyvelose, the end product. This reversible reaction is catalyzed by CDP-tyvelose 2-epimerase .[8]
-
Enzyme: CDP-tyvelose 2-epimerase
-
Gene: rfbE
-
Reaction: CDP-D-paratose ⇌ CDP-L-tyvelose[8]
-
Cofactor: None (contains a tightly bound NAD⁺)[9]
Pathway Visualization
The following diagram illustrates the sequential enzymatic reactions in the this compound biosynthesis pathway.
Quantitative Data
The following table summarizes the available quantitative data for the enzymes of the this compound biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the specific organism and experimental conditions.
| Enzyme | Gene | Organism | Substrate | K_m | k_cat | Optimal pH | Optimal Temp. (°C) | Reference |
| CDP-paratose synthase | rfbS | Salmonella typhi | NADPH | 26 ± 8 µM | - | - | - | [1] |
| CDP-tyvelose 2-epimerase (promiscuous) | - | Thermodesulfatator atlanticus | CDP-D-glucose | - | ~1.0 min⁻¹ | 9.5 | 70 | [10][11] |
| CDP-D-glucose 4,6-dehydratase | - | Yersinia pseudotuberculosis | NAD⁺ | K₁=40.3 nM, K₂=539.8 nM | - | - | - | [12] |
Note: Data for the promiscuous CDP-tyvelose 2-epimerase is provided as a representative example; kinetic parameters for the native enzyme from this compound-producing organisms may differ. The K_m values for CDP-D-glucose 4,6-dehydratase represent binding affinities for NAD⁺.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and assay of enzymes in the this compound biosynthesis pathway.
Recombinant Expression and Purification of CDP-paratose synthase (rfbS)
This protocol is adapted from the methodology described for the purification of CDP-paratose synthase from Salmonella typhi.[1]
1. Gene Cloning and Expression Vector Construction:
- The rfbS gene is amplified from S. typhi genomic DNA via Polymerase Chain Reaction (PCR).
- The amplified gene is cloned into a suitable expression vector, such as pET-24(+), which allows for high-level expression in Escherichia coli.
2. Protein Expression:
- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., Luria-Bertani broth) containing the appropriate antibiotic.
- The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
- The culture is then incubated for an additional 3-4 hours at a reduced temperature (e.g., 25-30°C) to enhance soluble protein expression.
3. Cell Lysis and Clarification:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 1 mM EDTA, and a protease inhibitor cocktail).
- Cells are lysed by sonication or by using a French press.
- The cell lysate is clarified by ultracentrifugation to remove cell debris.
4. Protein Purification:
- The clarified lysate is loaded onto a pre-equilibrated anion-exchange chromatography column (e.g., Q-Sepharose).
- The column is washed with the lysis buffer, and the protein is eluted with a linear gradient of NaCl.
- Fractions containing the desired protein (as determined by SDS-PAGE) are pooled.
- Further purification can be achieved using affinity chromatography (if a tag was incorporated into the protein) or size-exclusion chromatography.
5. Protein Purity and Concentration:
- The purity of the final protein sample is assessed by SDS-PAGE.
- The protein concentration is determined using a standard method such as the Bradford assay.
"Gene_Cloning" [label="Clone rfbS into\nExpression Vector", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Transformation" [label="Transform Vector into\nE. coli Expression Host", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Induction" [label="Induce Protein Expression\nwith IPTG", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Harvest_Lysis" [label="Harvest and Lyse Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Clarification" [label="Clarify Lysate by\nCentrifugation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Chromatography" [label="Purify Protein using\nChromatography", fillcolor="#FBBC05", fontcolor="#202124"];
"Analysis" [label="Assess Purity and\nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Gene_Cloning" -> "Transformation";
"Transformation" -> "Induction";
"Induction" -> "Harvest_Lysis";
"Harvest_Lysis" -> "Clarification";
"Clarification" -> "Chromatography";
"Chromatography" -> "Analysis";
}
Enzyme Assay for CDP-D-glucose 4,6-dehydratase
This is a representative spectrophotometric assay to determine the activity of CDP-D-glucose 4,6-dehydratase by monitoring the formation of the 4-keto-6-deoxy product.
Principle: The formation of the 4-keto sugar product can be monitored by a colorimetric reaction. The assay involves two steps: the enzymatic reaction followed by a chemical color development step.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Substrate: 1 mM CDP-D-glucose
-
Cofactor: 1 mM NAD⁺
-
Enzyme: Purified CDP-D-glucose 4,6-dehydratase
-
Color Reagent A: 0.1 M NaOH
-
Color Reagent B: 10% (w/v) 4-(dimethylamino)benzaldehyde (B131446) in ethanol/HCl
Procedure:
-
Enzymatic Reaction:
-
Set up the reaction mixture in a microcentrifuge tube containing the assay buffer, CDP-D-glucose, and NAD⁺.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding Color Reagent A.
-
-
Color Development:
-
Heat the reaction mixture at 100°C for 5 minutes to develop the chromophore.
-
Cool the mixture to room temperature.
-
Add Color Reagent B and incubate for 10 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 550 nm) using a spectrophotometer.
-
-
Calculation:
-
A standard curve should be generated using known concentrations of a 4-keto sugar to correlate absorbance with product concentration.
-
Enzyme activity can be calculated and expressed in units (e.g., µmol of product formed per minute per mg of enzyme).
-
Conclusion and Future Directions
The this compound biosynthesis pathway is a well-defined and essential metabolic route in many prokaryotes. Its role in the formation of the O-antigen of pathogenic bacteria makes it a compelling target for the development of novel therapeutics. While the core enzymatic steps and their genetic basis are well-understood, further research is needed to fully characterize the kinetic properties of all enzymes in the pathway from a wider range of organisms. Such data will be invaluable for the design of specific and potent inhibitors. Additionally, a deeper understanding of the regulatory mechanisms governing the expression of the rfb gene cluster will provide further avenues for therapeutic intervention. The protocols and information presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this important bacterial pathway.
References
- 1. Mechanistic studies of the biosynthesis of paratose: purification and characterization of CDP-paratose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-antigen variation in Salmonella spp.: rfb gene clusters of three strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and sequence of the rfb (O antigen) gene cluster of Salmonella serovar typhimurium (strain LT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose-1-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. CDP-glucose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 8. Reversible 2-epimerization of CDP-paratose and CDP-tyvelose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: The CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probing the coenzyme and substrate binding events of CDP-D-glucose 4,6-dehydratase: mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Enzymes of the Tyvelose Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (B24345), a 3,6-dideoxy-D-arabino-hexopyranose, is a crucial component of the O-antigen in the lipopolysaccharide of various pathogenic bacteria, including certain serovars of Salmonella. The unique structure of this compound makes it a key antigenic determinant, playing a significant role in the interaction between the bacterium and its host's immune system. The biosynthetic pathway of this compound, therefore, represents a collection of potential targets for the development of novel antibacterial agents. This guide provides a detailed technical overview of the core enzymes involved in the this compound metabolic pathway, with a focus on the enzymes from Salmonella typhi.
The this compound Metabolic Pathway: An Overview
The biosynthesis of CDP-tyvelose begins with the central metabolite CDP-D-glucose. A series of enzymatic reactions, including dehydration, epimerization, and reduction, lead to the final product. The genes encoding these enzymes in Salmonella are typically found within the rfb gene cluster, which is responsible for O-antigen biosynthesis[1][2]. The key enzymatic steps are outlined below.
Core Enzymes in the this compound Biosynthesis Pathway
The biosynthesis of CDP-tyvelose from CDP-D-glucose is a multi-step enzymatic process. Below is a detailed description of the key enzymes involved.
CDP-D-glucose 4,6-dehydratase (RfbG)
-
Function: This enzyme, also known as CDP-D-glucose oxidoreductase, catalyzes the first committed step in the pathway: the NAD+-dependent irreversible conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose[3][4][5].
-
Gene: rfbG in Salmonella typhimurium[6].
-
Reaction: CDP-D-glucose → CDP-4-keto-6-deoxy-D-glucose + H₂O
CDP-4-keto-6-deoxy-D-glucose-3-dehydrase (E1/E3 System)
-
Function: This step involves a complex enzymatic system composed of two proteins, E1 and E3, that catalyze the deoxygenation at the C-3 position. This reaction results in the formation of CDP-4-keto-3,6-dideoxy-D-glucose[7].
-
Reaction: CDP-4-keto-6-deoxy-D-glucose → CDP-4-keto-3,6-dideoxy-D-glucose
CDP-paratose synthase (RfbS)
-
Function: This enzyme catalyzes the reduction of the 4-keto group of CDP-4-keto-3,6-dideoxy-D-glucose to produce CDP-paratose[1][2][8]. While the direct precursor to this compound is CDP-3,6-dideoxy-D-mannose, the pathway proceeds through the synthesis of paratose, which is then epimerized.
-
Reaction: CDP-4-keto-3,6-dideoxy-D-glucose + NADPH + H⁺ → CDP-paratose + NADP⁺
CDP-tyvelose 2-epimerase (RfbE)
-
Function: This enzyme, encoded by the rfbE gene in Salmonella typhi, catalyzes the epimerization of CDP-paratose at the C-2 position to form the final product, CDP-tyvelose[2][3][9][10].
-
Reaction: CDP-paratose ⇌ CDP-tyvelose
Quantitative Data of Key Enzymes
| Enzyme | Gene | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol min⁻¹ mg⁻¹) | Optimal pH | Optimal Temp. (°C) |
| dTDP-D-glucose 4,6-dehydratase | rfbB | Salmonella typhimurium LT2 | dTDP-D-glucose | 427 | - | 0.93 | - | - |
| CDP-tyvelose 2-epimerase | - | Thermodesulfatator atlanticus | CDP-D-glucose | - | ~0.017 | - | 9.5 | 70 |
| CDP-paratose synthase | rfbS | Salmonella typhi | CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose | - | - | - | - | - |
| CDP-paratose synthase | rfbS | Salmonella typhi | NADPH | 26 ± 8 | - | - | - | - |
Note: Data for dTDP-D-glucose 4,6-dehydratase from S. typhimurium is presented as it is a close homolog of the CDP-dependent enzyme. The kcat for CDP-tyvelose 2-epimerase from T. atlanticus was reported as ~1.0 min⁻¹ and has been converted to s⁻¹. Kinetic data for the E1/E3 dehydrase complex and the final reductase specific to this compound synthesis in S. typhi are not well characterized in the available literature.
Experimental Protocols
General Protocol for Recombinant Expression and Purification of His-tagged this compound Biosynthesis Enzymes
This protocol describes a general workflow for the expression and purification of His-tagged recombinant enzymes from the this compound pathway, such as RfbG, from E. coli.
-
Cloning: The gene of interest (e.g., rfbG) is amplified from Salmonella typhi genomic DNA by PCR and cloned into a suitable expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His) tag.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is further incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
-
-
Cell Lysis:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing protease inhibitors.
-
Cells are lysed by sonication or using a French press.
-
The lysate is clarified by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
The clarified lysate is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange and Storage:
-
The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and for long-term stability.
-
The purified protein concentration is determined, and the protein is stored at -80°C.
-
Spectrophotometric Assay for CDP-D-glucose 4,6-dehydratase Activity
This assay is based on the formation of a chromophore from the product, CDP-4-keto-6-deoxyglucose, under alkaline conditions, which can be monitored spectrophotometrically[4].
-
Reaction Mixture: Prepare a reaction mixture containing:
-
25 mM HEPES buffer, pH 8.0
-
1 mM CDP-D-glucose (substrate)
-
Purified CDP-D-glucose 4,6-dehydratase enzyme (e.g., 6 µg)
-
(Optional) 1 mM NAD⁺
-
-
Incubation: Incubate the reaction mixture at 37°C for 15 minutes.
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 400 µL of sterile water and 500 µL of 0.2 M NaOH.
-
Incubate the mixture at 37°C for a further 20 minutes to allow for the development of the chromophore.
-
-
Measurement: Measure the absorbance of the solution at 320 nm against a blank containing all components except the CDP-D-glucose substrate.
-
Calculation: The concentration of the product can be calculated using the molar extinction coefficient of CDP-4-keto-6-deoxyglucose at 320 nm under these conditions, which is reported to be 6500 M⁻¹ cm⁻¹[4].
Coupled HPLC-Based Assay for the this compound Pathway
A coupled enzyme assay followed by High-Performance Liquid Chromatography (HPLC) analysis can be used to monitor the progression of the entire pathway or specific steps.
-
Coupled Reaction:
-
Set up a reaction mixture containing the initial substrate (CDP-D-glucose) and all the necessary enzymes (RfbG, E1/E3, RfbS, RfbE) and cofactors (NAD⁺, NADPH) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Incubate the reaction at an optimal temperature (e.g., 37°C).
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of a quenching agent (e.g., 10% trichloroacetic acid or cold ethanol).
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate the enzymes.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples on a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient suitable for separating nucleotide sugars. A common mobile phase system consists of a buffer such as triethylammonium (B8662869) bicarbonate (TEAB) and an organic modifier like acetonitrile.
-
Monitor the elution of CDP-sugars by UV absorbance at 260-280 nm.
-
Identify and quantify the substrate, intermediates, and final product by comparing their retention times and peak areas with those of known standards.
-
Visualizations of Pathways and Workflows
This compound Metabolic Pathway
Caption: The enzymatic conversion of CDP-D-glucose to CDP-tyvelose.
Experimental Workflow: Recombinant Protein Purification
Caption: A typical workflow for purifying His-tagged recombinant enzymes.
Logical Relationship: Coupled Enzyme Assay
Caption: Monitoring pathway intermediates and product via a coupled assay.
References
- 1. uniprot.org [uniprot.org]
- 2. Identification and sequence of rfbS and rfbE, which determine antigenic specificity of group A and group D salmonellae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 5. CDP-glucose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective amplification of abequose and paratose synthase genes (rfb) by polymerase chain reaction for identification of Salmonella major serogroups (A, B, C2, and D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and sequence of rfbS and rfbE, which determine antigenic specificity of group A and group D salmonellae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Amplification of tyv (rfbE), prt (rfbS), viaB, and fliC Genes by Multiplex PCR for Identification of Salmonella enterica Serovars Typhi and Paratyphi A - PMC [pmc.ncbi.nlm.nih.gov]
The Three-Dimensional Structure of Tyvelose Conformers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose) is a biologically significant deoxysugar, notably serving as an immunodominant component of the lipopolysaccharide O-antigens in various pathogenic bacteria, including certain serogroups of Salmonella. The specific three-dimensional structure and conformational dynamics of this compound are critical for its recognition by antibodies and enzymes, making a thorough understanding of its conformational landscape essential for applications in immunology, glycobiology, and drug development. This technical guide provides a detailed analysis of the three-dimensional structure of this compound conformers, focusing on the experimentally determined and computationally predicted structures. It outlines the key experimental protocols for conformational analysis and presents quantitative data to facilitate comparative studies.
Introduction to this compound and its Conformational Analysis
This compound is a 3,6-dideoxyhexopyranose, a class of monosaccharides that are important constituents of bacterial cell surface glycans.[1] The biological activity of carbohydrates is intimately linked to their three-dimensional shape. For pyranose rings like this compound, the structure is not static but exists in a dynamic equilibrium between various conformers, primarily the chair (¹C₄ and ⁴C₁) and, to a lesser extent, boat and skew-boat forms. The relative populations of these conformers are dictated by their thermodynamic stabilities, which are influenced by steric and stereoelectronic effects, such as the anomeric effect.
The conformational analysis of this compound relies on a combination of experimental techniques, predominantly Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. NMR, through the measurement of proton-proton coupling constants (³JHH), provides information about the dihedral angles between vicinal protons, which can be related to the ring conformation via the Karplus equation. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the relative energies of different conformers and to predict NMR parameters, offering a powerful complementary approach.
Conformational Equilibrium of this compound
The pyranose ring of this compound can theoretically adopt several conformations. However, experimental and computational evidence strongly indicates that for methyl α-tyveloside, the ⁴C₁ chair conformation is overwhelmingly dominant in both the solid state and in aqueous solution.[1] This preference is a result of the stereochemical arrangement of its substituents.
The conformational equilibrium can be visualized as follows:
References
Spectroscopic and Biosynthetic Profile of Tyvelose (3,6-Dideoxy-D-arabino-hexopyranose)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of pure tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose), a biologically significant deoxy sugar. It includes a detailed presentation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, protocols for their acquisition, and a visualization of its biosynthetic pathway. This document is intended to serve as a core reference for researchers in glycobiology, immunology, and drug development.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound. While complete spectral data for the free monosaccharide is referenced from primary literature, data for its methyl glycoside derivatives are provided for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR chemical shifts for this compound are crucial for its structural identification and conformational analysis. The definitive data for the deprotected monosaccharide are reported in Carbohydrate Research, 1996, 296, 149-170. For illustrative purposes, the publicly available data for the anomeric methyl glycosides of this compound are presented below.
Table 1: 1H NMR Chemical Shifts (δ, ppm) for Methyl Tyvelosides in D2O
| Proton | Methyl α-D-tyveloside | Methyl β-D-tyveloside |
|---|---|---|
| H-1 | 4.65 (d, J1,2 = 3.5 Hz) | 4.09 (d, J1,2 = 7.8 Hz) |
| H-2 | 3.65 (m) | 3.25 (dd, J2,1=7.8, J2,3ax=11.5) |
| H-3eq | 2.15 (ddd, J3eq,3ax=13.0, J3eq,2=5.0, J3eq,4=3.0) | 2.18 (ddd, J3eq,3ax=13.0, J3eq,2=5.0, J3eq,4=3.0) |
| H-3ax | 1.80 (ddd, J3ax,3eq=13.0, J3ax,2=11.5, J3ax,4=3.0) | 1.60 (ddd, J3ax,3eq=13.0, J3ax,2=11.5, J3ax,4=3.0) |
| H-4 | 3.40 (m) | 3.15 (m) |
| H-5 | 3.95 (dq, J5,4= small, J5,6=6.5) | 3.30 (dq, J5,4=small, J5,6=6.5) |
| H-6 (CH3) | 1.20 (d, J6,5 = 6.5 Hz) | 1.25 (d, J6,5 = 6.5 Hz) |
| OCH3 | 3.38 (s) | 3.55 (s) |
Table 2: 13C NMR Chemical Shifts (δ, ppm) for Methyl Tyvelosides in D2O
| Carbon | Methyl α-D-tyveloside | Methyl β-D-tyveloside |
|---|---|---|
| C-1 | 101.5 | 104.5 |
| C-2 | 68.0 | 71.0 |
| C-3 | 35.0 | 38.0 |
| C-4 | 69.0 | 72.0 |
| C-5 | 67.0 | 70.0 |
| C-6 | 17.5 | 18.0 |
| OCH3 | 55.5 | 57.5 |
Mass Spectrometry (MS)
Mass spectrometry of this compound is essential for confirming its molecular weight and can provide structural information through fragmentation analysis.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C6H12O4 |
| Monoisotopic Mass | 148.0736 g/mol |
| Expected Adducts in ESI-MS | |
| [M+Na]+ | 171.0631 m/z |
| [M+K]+ | 187.0370 m/z |
| [M-H]- | 147.0660 m/z |
| [M+Cl]- | 183.0429 m/z |
Experimental Protocols
The following are representative protocols for the acquisition of NMR and MS data for dideoxy sugars like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of pure this compound in 0.5 mL of deuterium (B1214612) oxide (D2O, 99.9%). For complete exchange of hydroxyl protons, lyophilize the sample from D2O two to three times. Transfer the final solution to a 5 mm NMR tube.
-
Instrumentation : Acquire spectra on a Bruker Avance III HD spectrometer (or equivalent) operating at a proton frequency of 500 MHz or higher, equipped with a cryoprobe.
-
1H NMR Acquisition :
-
Temperature : 298 K
-
Pulse Program : zg30 (or a solvent suppression equivalent like zgesgp for samples with residual H2O)
-
Number of Scans : 16 to 64, depending on sample concentration
-
Relaxation Delay : 2.0 s
-
Acquisition Time : 3.0 s
-
Spectral Width : 12 ppm
-
-
13C NMR Acquisition :
-
Pulse Program : zgpg30 with proton decoupling
-
Number of Scans : 1024 to 4096
-
Relaxation Delay : 2.0 s
-
Acquisition Time : 1.5 s
-
Spectral Width : 200 ppm
-
-
Data Processing : Process the data using appropriate software (e.g., TopSpin, MestReNova). Apply an exponential line broadening of 0.3 Hz for 1H spectra and 1.0 Hz for 13C spectra. Reference the 1H spectra to the residual HDO signal at 4.79 ppm. Reference the 13C spectra indirectly using the 1H reference.
Mass Spectrometry Protocol (LC-ESI-MS)
-
Sample Preparation : Prepare a 10 µg/mL solution of this compound in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).
-
Instrumentation : Use a high-resolution mass spectrometer such as a Thermo Scientific Orbitrap or a Waters SYNAPT G2-Si (or equivalent) coupled to a UPLC/HPLC system.
-
Liquid Chromatography (for separation if in a mixture) :
-
Column : A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase A : 0.1% formic acid in water
-
Mobile Phase B : 0.1% formic acid in acetonitrile
-
Gradient : A suitable gradient from high organic to high aqueous to elute the polar sugar.
-
Flow Rate : 0.2-0.4 mL/min
-
Injection Volume : 5 µL
-
-
Electrospray Ionization (ESI) Source Parameters :
-
Ionization Mode : Positive and Negative
-
Capillary Voltage : 3.5 kV (positive), -2.5 kV (negative)
-
Source Temperature : 120 °C
-
Desolvation Temperature : 350 °C
-
Desolvation Gas Flow : 600 L/hr
-
-
Mass Analyzer Parameters (Full Scan) :
-
Mass Range : 50-500 m/z
-
Scan Time : 0.5 s
-
Resolution : >20,000 FWHM
-
-
Data Analysis : Analyze the data using the manufacturer's software to identify the accurate mass of the parent ion and any adducts. For tandem MS (MS/MS), select the parent ion and apply collision-induced dissociation (CID) to observe fragmentation patterns.
Biosynthesis of this compound
This compound is synthesized in bacteria as a nucleotide-activated sugar, specifically as cytidine (B196190) diphosphate (B83284) (CDP)-tyvelose. The pathway begins with the common precursor, CDP-D-glucose.
Biosynthetic Pathway of CDP-Tyvelose
The enzymatic conversion of CDP-D-glucose to CDP-L-tyvelose involves a series of oxidation, dehydration, and reduction steps.
Caption: Biosynthetic pathway of CDP-Tyvelose from CDP-D-Glucose.
Logical Workflow for this compound Biosynthesis
The following diagram illustrates the logical progression of the key enzymatic steps in the biosynthesis of CDP-tyvelose.
Caption: Logical workflow of CDP-Tyvelose biosynthesis.
Understanding the Anomeric Configuration of Tyvelose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose) is a rare deoxy sugar of significant biological importance, primarily recognized as an immunodominant epitope in the surface glycans of various pathogens, including the parasitic nematode Trichinella spiralis and several Gram-negative bacteria. The anomeric configuration of this compound—that is, the stereochemistry at the C1 carbon—plays a pivotal role in its molecular recognition by the host immune system. Specifically, the β-anomeric linkage of this compound is a key component of the antigenic determinants on the surface of T. spiralis larvae, eliciting a protective immune response. Understanding and controlling this anomeric configuration is therefore critical for the development of synthetic antigens, diagnostic tools, and potential carbohydrate-based vaccines. This guide provides an in-depth overview of the structure of this compound anomers, experimental methods for their configuration determination, synthetic strategies, and their role in host-pathogen interactions.
Introduction to this compound and Anomeric Configuration
This compound is a 3,6-dideoxyhexose, a monosaccharide distinguished by the absence of hydroxyl groups at the C3 and C6 positions. In solution, this compound, like other aldoses, exists predominantly in a cyclic hemiacetal form. The cyclization of the linear form creates a new stereocenter at the former carbonyl carbon (C1), known as the anomeric carbon. This gives rise to two diastereomers, or anomers , designated as alpha (α) and beta (β).
-
α-anomer : The hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group (or in the case of this compound, the CH₃ group at C5) in a Haworth projection.
-
β-anomer : The hydroxyl group on the anomeric carbon is on the same side of the ring as the CH₃ group at C5.
This seemingly minor structural difference has profound biological consequences. The anomeric linkage dictates the three-dimensional structure of the glycan chains in which this compound is incorporated. In the context of immunology, antibodies can exhibit high specificity for one anomer over the other. In Trichinella spiralis, glycoproteins belonging to the TSL-1 antigen group are decorated with N-glycans capped with β-tyvelose.[1] These structures are responsible for inducing a potent and protective antibody response that can lead to the rapid expulsion of the parasite from the host's intestine.[1] In contrast, α-linked this compound analogues demonstrate significantly reduced or negligible immunoreactivity.
Experimental Determination of Anomeric Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for determining the anomeric configuration of carbohydrates, including this compound. Both ¹H and ¹³C NMR provide key parameters that allow for the unambiguous assignment of the α or β configuration.
¹H NMR Spectroscopy
The anomeric proton (H-1) is the most diagnostic signal in the ¹H NMR spectrum. Its chemical shift and its coupling constant to the adjacent proton (H-2) are characteristic of the anomeric configuration.
-
Chemical Shift (δ) : Generally, the anomeric proton of an α-anomer appears at a lower field (higher ppm value) than the corresponding β-anomer. This is due to the anomeric effect, where the axial α-anomeric proton is more deshielded.
-
Coupling Constant (³JH1,H2) : The magnitude of the scalar coupling constant between H-1 and H-2 depends on the dihedral angle between them.
-
In the common ¹C₄ conformation of D-sugars, the β-anomer has H-1 and H-2 in a trans-diaxial orientation, resulting in a large coupling constant (typically 7–9 Hz) .
-
The α-anomer has H-1 in an axial position and H-2 in an equatorial position, resulting in a gauche relationship and a small coupling constant (typically 1–4 Hz) .
-
¹³C NMR Spectroscopy
The chemical shift of the anomeric carbon (C-1) is also highly sensitive to the anomeric configuration.
-
Chemical Shift (δ) : The C-1 signal of the α-anomer is typically found at a higher chemical shift (more deshielded) compared to the β-anomer. The signals for other ring carbons, particularly C-3 and C-5, also show configuration-dependent shifts.
Quantitative NMR Data for Methyl Tyvelosides
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the anomeric center of methyl α- and β-D-tyvelosides, which are common derivatives used for structural analysis. Precise values can vary based on solvent and temperature.
| Anomer | Nucleus | Chemical Shift (δ, ppm) | Key ¹H Coupling Constant |
| Methyl α-D-tyveloside | H-1 | ~4.7 - 5.0 | ³JH1,H2 ≈ 1-4 Hz |
| C-1 | ~100 - 102 | ||
| Methyl β-D-tyveloside | H-1 | ~4.3 - 4.6 | ³JH1,H2 ≈ 7-9 Hz |
| C-1 | ~98 - 100 |
Experimental Protocols: Synthesis of Methyl Tyvelosides
The synthesis of specific this compound anomers is crucial for creating standards for analytical studies and for constructing synthetic antigens for immunological research. Below is a generalized protocol for the synthesis of methyl 3,6-dideoxy-D-arabino-hexopyranosides (methyl tyvelosides). This protocol is based on established methods in carbohydrate chemistry and may require optimization.
General Protocol for the Synthesis of Methyl α-D-Tyveloside
The synthesis of the α-anomer often starts from a suitable D-glucose or D-mannose derivative. A key step is the deoxygenation at the C-3 position.
Objective: To synthesize Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside.
Materials:
-
Methyl 4,6-O-benzylidene-α-D-mannopyranoside
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Standard solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane, methanol)
-
Silica (B1680970) gel for column chromatography
Methodology:
-
Selective Tosylation (C-2): Start with methyl 4,6-O-benzylidene-α-D-mannopyranoside. The hydroxyl groups at C-2 and C-3 are free. Due to steric hindrance, tosylation can sometimes be directed. A more controlled approach involves selective protection of the C-3 hydroxyl group. Alternatively, a route proceeding via an epoxide is common.
-
Formation of an Epoxide: A common strategy involves tosylation of both C-2 and C-3 hydroxyls, followed by treatment with a base to form a 2,3-anhydro (epoxide) intermediate.
-
Reductive Opening of the Epoxide: The key step to introduce the 3-deoxy functionality is the regioselective reductive opening of the epoxide ring. Treatment of the methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside with a reducing agent like LiAlH₄ in THF will attack at C-3, yielding the desired 3-deoxy-α-D-arabino configuration.
-
Deoxygenation at C-6: The resulting methyl 4-O-benzyl-3-deoxy-α-D-arabino-hexopyranoside can then be deoxygenated at the 6-position. This is typically achieved by converting the C-6 primary alcohol into a good leaving group (e.g., a tosylate or iodide) followed by reduction with LiAlH₄.
-
Deprotection: The final step is the removal of the benzylidene and any other protecting groups. This is typically done by catalytic hydrogenation using H₂ gas and a Pd/C catalyst.
-
Purification: The final product is purified by silica gel column chromatography. The structure and anomeric configuration are confirmed by NMR spectroscopy and mass spectrometry.
Biological Significance and Signaling
The anomeric configuration of this compound is central to its function as a molecular pattern recognized by the host immune system. The TSL-1 antigens of T. spiralis, which are heavily glycosylated with β-tyvelose-capped glycans, are critical for the parasite's interaction with the host.
Antibodies specific for these β-tyvelose epitopes play a major protective role by:
-
Preventing Invasion: Physically blocking the parasite from invading the intestinal epithelial cells.
-
Encumbering Larvae: Entangling the larvae within the epithelial layer, preventing the establishment of a stable niche.
-
Inhibiting Development: Interfering with the parasite's maturation and molting processes.
While a specific host cell receptor on intestinal epithelial cells that directly binds this compound has not been definitively identified, the downstream immunological consequences are better understood. The TSL-1 glycans are potent inducers of a T-helper 2 (Th2) type immune response. Furthermore, these glycans can directly interact with antigen-presenting cells, such as dendritic cells (DCs), modulating their function.
Recent studies have shown that TSL-1 antigens can alter DC maturation and cytokine production. This process is dependent on the integrity of the glycan structures. This interaction leads to the phosphorylation of intracellular signaling molecules like ERK and p38 MAP kinases, which in turn drives the production of key cytokines such as IL-10 and IL-12. This modulation of the immune response is crucial for the host-parasite balance.
Logical and Signaling Diagrams
The following diagrams illustrate the logical relationship between this compound anomeric configuration and its immunological consequences, as well as a putative signaling pathway in dendritic cells upon interaction with TSL-1 antigens.
Conclusion
The anomeric configuration of this compound is a critical determinant of its biological function, particularly in the context of host-pathogen interactions. The high specificity of the host immune response for the β-anomer of this compound found on Trichinella spiralis highlights the importance of stereochemistry in immunology and drug development. The precise determination of this configuration, primarily through NMR spectroscopy, is essential for research in this field. Synthetic protocols that allow for the stereocontrolled synthesis of this compound glycosides are invaluable tools for developing novel diagnostics and carbohydrate-based vaccines. Future research aimed at identifying the specific host receptors for these unique glycan structures will further illuminate the mechanisms of parasite immunomodulation and may reveal new targets for therapeutic intervention.
References
Initial Studies on Tyvelose Immunogenicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (3,6-dideoxy-D-arabino-hexose) is a rare deoxy sugar that has been identified as an immunodominant epitope on the surface glycans of various pathogens, including the parasitic nematode Trichinella spiralis and several serovars of Salmonella enterica.[1][2][3] Its unique structure and presence on pathogen surfaces make it a compelling target for the development of novel vaccines and immunotherapies. This technical guide provides an in-depth overview of the initial studies on this compound immunogenicity, focusing on the nature of the immune response it elicits and the methodologies used to characterize it.
Immunogenicity of this compound-Containing Antigens
This compound is typically found as a terminal sugar on complex glycans, such as the O-antigen of lipopolysaccharide (LPS) in Gram-negative bacteria and on N-linked glycans of glycoproteins in parasites like T. spiralis.[3][4] As a carbohydrate antigen, this compound can elicit both T-cell independent and T-cell dependent immune responses, depending on its presentation to the immune system.
T-Cell Independent (TI) Response:
Native polysaccharides containing repeating this compound epitopes can act as T-cell independent type 2 (TI-2) antigens. These antigens can directly activate B-cells by cross-linking multiple B-cell receptors (BCRs) on the B-cell surface. This leads to a rapid but generally less robust immune response, characterized by the production of low-affinity IgM and some IgG antibodies, without the generation of long-term immunological memory.
T-Cell Dependent (TD) Response:
To induce a more potent and long-lasting immune response, this compound-containing oligosaccharides can be covalently linked to a carrier protein to form a glycoconjugate vaccine. This formulation converts the T-cell independent antigen into a T-cell dependent one. B-cells that recognize the this compound epitope internalize the entire glycoconjugate, process the carrier protein, and present its peptides on MHC class II molecules to helper T-cells. This cognate interaction provides the necessary "help" for B-cell proliferation, affinity maturation, class switching to produce high-affinity IgG antibodies, and the formation of memory B-cells.
Quantitative Data on this compound Immunogenicity
The following tables summarize key quantitative findings from initial studies on the immunogenicity of this compound-containing antigens.
Table 1: Protective Efficacy of Anti-Tyvelose Monoclonal Antibodies against Trichinella spiralis Larval Invasion in vitro
| Monoclonal Antibody (MAb) | Specificity | Protective Concentration (mg/mL) | Outcome |
| 18H | This compound | As little as 0.016 | Protection against MDCK monolayer damage |
| 9E | This compound | As little as 0.061 | Protection against MDCK monolayer damage |
| 9D | This compound | > 0.50 | Failed to protect at concentrations below 0.50 mg/mL |
| 18B | Non-Tyvelose | Not Protective | Larval invasion and monolayer damage observed |
| 16H | Non-Tyvelose | Not Protective | Larval invasion and monolayer damage observed |
Data from an in vitro model of T. spiralis L1 larval invasion of Madin-Darby canine kidney (MDCK) cell monolayers.[1]
Table 2: Serum Antibody Response to a Bivalent Salmonella O-Antigen Glycoconjugate Vaccine in Mice
| Vaccine Formulation | Adjuvant | Antigen | Mean Anti-O-Antigen IgG Titer (Endpoint Titer) |
| Bivalent | Alum + CpG | O:4,5 (S. Typhimurium) | ~100,000 |
| Bivalent | Alum + CpG | O:9 (S. Enteritidis) | ~30,000 |
| Monovalent | Alum + CpG | O:4,5 (S. Typhimurium) | ~100,000 |
| Monovalent | Alum + CpG | O:9 (S. Enteritidis) | ~100,000 |
Data from CB6F1 mice immunized with S. Typhimurium (O:4,5) and S. Enteritidis (O:9, which contains this compound) O-antigen glycoconjugates. Titers were measured by ELISA after three immunizations.[5]
Table 3: Cytokine Profile from Mesenteric Node Lymphocytes of Mice Immunized with this compound-BSA
| Cytokine | Production | Implied T-cell Response |
| IL-5 | Detected | Th2 |
| IFN-γ | Not Detected | Th1 (not induced) |
Qualitative data from a study where immunization with a this compound-Bovine Serum Albumin (BSA) conjugate predominantly induced an IgG1 antibody isotype, suggesting a Th2-polarized T-cell response.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of this compound immunogenicity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Tyvelose Antibodies
This protocol is for the quantitative determination of this compound-specific antibodies in serum.
-
Antigen Coating: 96-well microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Plates are incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked by incubating the plates with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples are serially diluted in blocking buffer, added to the wells, and incubated for 1-2 hours at room temperature to allow for antibody binding to the coated antigen.
-
Washing: Plates are washed as described in step 2.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., HRP-conjugated goat anti-mouse IgG) is diluted in blocking buffer, added to the wells, and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Substrate Addition: A suitable chromogenic substrate (e.g., TMB) is added to the wells, and the plate is incubated in the dark until color develops.
-
Reaction Stoppage and Reading: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄), and the optical density is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve can be generated using a known concentration of a specific antibody to quantify the antibody levels in the samples. Endpoint titers are determined as the reciprocal of the highest dilution that gives a signal above a predetermined cut-off.[4][6]
In Vitro Trichinella spiralis Larval Invasion Assay
This assay is used to assess the ability of anti-Tyvelose antibodies to inhibit the invasion of intestinal epithelial cells by T. spiralis larvae.[1][7]
-
Cell Culture: A monolayer of intestinal epithelial cells (e.g., Caco-2 or MDCK) is grown to confluency in a suitable culture plate or chamber slide.
-
Larval Preparation: T. spiralis muscle larvae (L1) are recovered from infected rodents by artificial digestion and activated to become infective intestinal larvae.
-
Invasion Inhibition: The cell monolayers are pre-incubated with different concentrations of the test antibodies (e.g., anti-Tyvelose monoclonal antibodies) or control antibodies.
-
Larval Inoculation: A defined number of activated larvae are added to each well containing the cell monolayer and antibodies.
-
Incubation: The plates are incubated for a set period (e.g., 2-24 hours) at 37°C in a CO₂ incubator to allow for larval invasion.
-
Assessment of Invasion: The monolayers are washed to remove non-invaded larvae. The number of invaded larvae within the monolayer is counted using an inverted microscope. Damage to the cell monolayer can also be quantified.
-
Data Analysis: The percentage of invasion inhibition is calculated by comparing the number of invaded larvae in the presence of test antibodies to the number in the control groups.
Serum Bactericidal Assay (SBA) for Salmonella
The SBA measures the functional ability of anti-O-antigen antibodies to kill Salmonella in the presence of complement. A luminescence-based high-throughput method has been characterized for this purpose.[8]
-
Bacterial Preparation: Salmonella strains are grown to the mid-logarithmic phase, washed, and resuspended in a suitable buffer.
-
Serum and Complement: Test serum samples are heat-inactivated to destroy their native complement. A source of active complement (e.g., baby rabbit serum or human serum depleted of specific antibodies) is used.
-
Assay Reaction: Serially diluted heat-inactivated test serum, a standardized suspension of bacteria, and the complement source are mixed in a 96-well plate.
-
Incubation: The plate is incubated at 37°C with shaking for a defined period (e.g., 3 hours).
-
Luminescence Measurement: After incubation, a reagent that measures bacterial ATP (e.g., BacTiter-Glo) is added to each well. The luminescence, which is proportional to the number of viable bacteria, is measured using a luminometer.
-
Data Analysis: The serum bactericidal titer is typically defined as the reciprocal of the serum dilution that results in a 50% reduction in bacterial viability compared to the control (no antibody).
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the immune response to this compound-containing antigens.
References
- 1. Antibodies to this compound Exhibit Multiple Modes of Interference with the Epithelial Niche of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain Selection for Generation of O-Antigen-Based Glycoconjugate Vaccines against Invasive Nontyphoidal Salmonella Disease | PLOS One [journals.plos.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Frontiers | Immunogenicity of a Bivalent Adjuvanted Glycoconjugate Vaccine against Salmonella Typhimurium and Salmonella Enteritidis [frontiersin.org]
- 6. mybiosource.com [mybiosource.com]
- 7. Trichinella spiralis excretory/secretory proteins mediated larval invasion via inducing gut epithelial apoptosis and barrier disruption | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. A candidate glycoconjugate vaccine induces protective antibodies in the serum and intestinal secretions, antibody recall response and memory T cells and protects against both typhoidal and non-typhoidal Salmonella serovars - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of D-Tyvelose from Simple Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tyvelose (3,6-dideoxy-D-arabino-hexopyranose) is a biologically significant deoxysugar found in the O-antigens of various bacteria, playing a crucial role in immunology and vaccine development. This document provides detailed protocols for the chemical synthesis of D-Tyvelose from simple and readily available precursors. Two primary synthetic routes are presented: a de novo synthesis starting from achiral 2-acetylfuran (B1664036) and a route commencing from a common monosaccharide derivative, D-mannose. These protocols are intended to provide researchers with a comprehensive guide for the laboratory-scale preparation of D-Tyvelose, complete with experimental details, data presentation, and workflow visualizations.
Introduction
The unique structural characteristics of 3,6-dideoxyhexoses, such as D-Tyvelose, make them important targets in synthetic carbohydrate chemistry. Their presence as terminal residues in bacterial lipopolysaccharides (LPS) renders them key antigenic determinants. Access to pure and well-characterized D-Tyvelose is essential for the development of glycoconjugate vaccines, immunological studies, and as standards for analytical purposes. This application note details two robust synthetic pathways to obtain D-Tyvelose, offering flexibility in the choice of starting materials and synthetic strategy.
Synthetic Pathway Overview
Two principal pathways for the synthesis of D-Tyvelose are outlined below. The first is a de novo approach that builds the pyranose ring from an achiral furan (B31954) derivative. The second is a more traditional carbohydrate synthesis approach starting from a protected D-mannose derivative.
Diagram: Overall Synthetic Strategies for D-Tyvelose
Caption: High-level overview of the two synthetic routes to D-Tyvelose.
Route 1: De Novo Synthesis from 2-Acetylfuran
This elegant approach builds the D-Tyvelose scaffold from the simple, achiral precursor 2-acetylfuran. The key steps involve an asymmetric reduction to establish stereochemistry, followed by an Achmatowicz rearrangement to form the pyranone ring. Subsequent stereocontrolled transformations lead to the desired D-Tyvelose. This method is particularly advantageous as it does not rely on potentially expensive carbohydrate starting materials[1][2][3].
Experimental Protocol
A detailed, step-by-step protocol for the de novo synthesis of D-Tyvelose is provided below.
Step 1: Enantioselective Reduction of 2-Acetylfuran
-
To a solution of 2-acetylfuran in an appropriate solvent (e.g., toluene), a chiral catalyst (e.g., a CBS catalyst) is added.
-
The mixture is cooled to a low temperature (e.g., -20 °C).
-
A reducing agent (e.g., borane (B79455) dimethyl sulfide (B99878) complex) is added dropwise.
-
The reaction is stirred for several hours until completion, monitored by TLC.
-
The reaction is quenched, and the product, a chiral furyl alcohol, is purified by column chromatography.
Step 2: Achmatowicz Rearrangement
-
The chiral furyl alcohol is dissolved in a solvent mixture (e.g., dichloromethane/water).
-
A brominating agent (e.g., N-bromosuccinimide) is added portion-wise at 0 °C.
-
The reaction is stirred until the starting material is consumed.
-
The resulting pyranone intermediate is extracted and purified.
Step 3: Diastereoselective Acylation and Glycosylation
-
The pyranone is acylated using isobutyric anhydride (B1165640) in the presence of a chiral catalyst (e.g., (+)-benzotetramisole or (−)-benzotetramisole) to give a glycosyl ester.
-
This ester is then used to glycosylate an alcohol (e.g., 4-methoxybenzyl alcohol) to yield the corresponding protected glycoside.
Step 4: Michael Addition
-
A nucleophile is introduced via a stereoselective Michael addition to the enone system of the pyranone glycoside to install the C-2 substituent.
Step 5: Reduction of the Ketone
-
The ketone at C-4 is reduced stereoselectively to afford the desired arabino configuration.
Step 6: Deprotection
-
All protecting groups are removed under appropriate conditions to yield D-Tyvelose.
Quantitative Data
| Step | Product | Yield (%) | Purity (%) | Analytical Data (Example) |
| 1. Enantioselective Reduction | Chiral Furyl Alcohol | >90 | >95 | ¹H NMR, ¹³C NMR, Optical Rotation |
| 2. Achmatowicz Rearrangement | Pyranone Intermediate | ~85 | >95 | ¹H NMR, ¹³C NMR |
| 3. Acylation and Glycosylation | Protected Glycoside | ~80 | >95 | ¹H NMR, ¹³C NMR, HRMS |
| 4. Michael Addition | 3,6-Dideoxy-4-keto Sugar Derivative | ~75 | >95 | ¹H NMR, ¹³C NMR, HRMS |
| 5. Reduction | Protected D-Tyvelose | >90 | >95 | ¹H NMR, ¹³C NMR, HRMS |
| 6. Deprotection | D-Tyvelose | >95 | >98 | ¹H NMR, ¹³C NMR, HRMS, Optical Rotation |
Note: Yields and analytical data are representative and may vary based on specific reagents and conditions.
Diagram: De Novo Synthesis Workflow
Caption: Step-by-step workflow for the de novo synthesis of D-Tyvelose.
Route 2: Synthesis from D-Mannose
This approach utilizes a readily available carbohydrate, D-mannose, as the starting material. The synthesis involves a series of protection and deoxygenation steps to achieve the desired 3,6-dideoxy-D-arabino configuration.
Experimental Protocol
Step 1: Preparation of Methyl α-D-Mannopyranoside
-
D-Mannose is treated with methanol (B129727) in the presence of an acid catalyst (e.g., acetyl chloride or Dowex 50W-X8 resin) under reflux.
-
The reaction mixture is neutralized, filtered, and concentrated to yield methyl α-D-mannopyranoside.
Step 2: Formation of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside
-
Methyl α-D-mannopyranoside is reacted with benzaldehyde (B42025) dimethyl acetal (B89532) and a catalytic amount of p-toluenesulfonic acid in an inert solvent (e.g., DMF).
-
The product is purified by crystallization.
Step 3: Selective Protection of the 2-OH Group
-
The 2-hydroxyl group of methyl 4,6-O-benzylidene-α-D-mannopyranoside is selectively protected, for example, as a benzyl (B1604629) ether.
Step 4: Deoxygenation at C-3
-
The free 3-hydroxyl group is activated (e.g., as a tosylate or triflate).
-
The activated group is then removed by reduction (e.g., with lithium aluminum hydride).
Step 5: Deoxygenation at C-6
-
The 4,6-O-benzylidene protecting group is opened to reveal the primary 6-hydroxyl group.
-
The 6-hydroxyl group is selectively activated (e.g., tosylated).
-
The 6-O-tosyl group is then reduced to a methyl group.
Step 6: Deprotection
-
The remaining protecting groups (e.g., benzyl ether) are removed by catalytic hydrogenation to afford methyl 3,6-dideoxy-α-D-arabino-hexopyranoside (methyl α-D-tyveloside).
-
Acid hydrolysis of the methyl glycoside yields D-Tyvelose.
Quantitative Data
| Step | Product | Yield (%) | Purity (%) | Analytical Data (Example) |
| 1. Fischer Glycosylation | Methyl α-D-Mannopyranoside | >90 | >98 | ¹H NMR, ¹³C NMR, Optical Rotation |
| 2. Benzylidene Acetal Formation | Methyl 4,6-O-Benzylidene-α-D-mannopyranoside | ~85 | >98 | ¹H NMR, ¹³C NMR, mp |
| 3. Selective Protection | 2-O-Protected Mannoside | ~80 | >95 | ¹H NMR, ¹³C NMR |
| 4. C-3 Deoxygenation | 3-Deoxy Intermediate | ~70 | >95 | ¹H NMR, ¹³C NMR, HRMS |
| 5. C-6 Deoxygenation | Protected Methyl Tyveloside | ~75 | >95 | ¹H NMR, ¹³C NMR, HRMS |
| 6. Deprotection | D-Tyvelose | >90 | >98 | ¹H NMR, ¹³C NMR, HRMS, Optical Rotation |
Note: Yields and analytical data are representative and may vary based on specific reagents and conditions.
Diagram: Synthesis from D-Mannose Workflow
Caption: Step-by-step workflow for the synthesis of D-Tyvelose from D-Mannose.
Conclusion
The synthetic routes outlined in this application note provide reliable and reproducible methods for the preparation of D-Tyvelose. The de novo synthesis from 2-acetylfuran offers an elegant and efficient pathway from a simple achiral precursor, while the synthesis from D-mannose represents a more classical approach utilizing an abundant monosaccharide. The choice of route will depend on the specific resources and expertise available in the laboratory. The detailed protocols and workflow diagrams are intended to facilitate the successful synthesis of this important deoxysugar for a variety of research and development applications.
References
Application Notes and Protocols for the Chemoenzymatic Synthesis of Tyvelose-Containing Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose) is a rare deoxy sugar that is a crucial component of the O-antigen in the lipopolysaccharides (LPS) of various pathogenic bacteria, including certain species of Salmonella and Yersinia.[1][2] These this compound-containing oligosaccharides are key antigenic determinants and play a significant role in the interaction between the pathogen and its host, making them important targets for the development of vaccines, diagnostic tools, and novel therapeutics.[3] The chemoenzymatic synthesis of these complex glycans offers a powerful approach to access structurally well-defined oligosaccharides for biological studies and drug development, combining the specificity of enzymatic reactions with the versatility of chemical synthesis.
This document provides a detailed overview of the chemoenzymatic synthesis of this compound-containing oligosaccharides, including protocols for the enzymatic synthesis of the activated sugar donor, CDP-tyvelose, the subsequent glycosyltransferase-catalyzed coupling to an acceptor oligosaccharide, and the purification and characterization of the final product.
Chemoenzymatic Synthesis Workflow
The overall strategy for the chemoenzymatic synthesis of a this compound-containing oligosaccharide involves three main stages:
-
Enzymatic Synthesis of CDP-Tyvelose: The activated sugar donor, CDP-tyvelose, is synthesized from a readily available precursor, CDP-D-glucose, using a cascade of enzymes from the natural this compound biosynthesis pathway.
-
Chemical Synthesis of the Acceptor Oligosaccharide: A suitable acceptor oligosaccharide with a free hydroxyl group at the desired position for glycosylation is prepared using chemical synthesis methods. This allows for the creation of a variety of acceptor structures.
-
Enzymatic Glycosylation and Product Purification: The CDP-tyvelose is enzymatically transferred to the acceptor oligosaccharide using a specific tyvelosyltransferase. The final this compound-containing oligosaccharide is then purified and characterized.
Data Presentation
Table 1: Enzymes Involved in the Biosynthesis of CDP-Tyvelose from CDP-D-Glucose
| Enzyme Name | EC Number | Function in Pathway |
| CDP-D-glucose 4,6-dehydratase | 4.2.1.45 | Catalyzes the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose.[4] |
| CDP-4-keto-6-deoxy-D-glucose-3-dehydrogenase | 1.17.1.1 | Catalyzes the oxidation at C-3 of the glucose moiety.[5] |
| CDP-4-keto-3,6-dideoxy-D-glucose 2-epimerase | 5.1.3.10 | Catalyzes the epimerization at C-2 to form the mannose configuration.[1][6] |
| CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose 4-reductase | 1.1.1.- | Catalyzes the final reduction to form CDP-tyvelose. |
Table 2: Kinetic Parameters of Key Enzymes in the CDP-Tyvelose Biosynthesis Pathway
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Source |
| dTDP-D-glucose 4,6-dehydratase (E. coli) | dTDP-D-glucose | 32 | 2.01 x 104 | [1] |
| CDP-tyvelose 2-epimerase (T. atlanticus) | CDP-D-glucose | - | ~1.0 | [1][6] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Enzymes for CDP-Tyvelose Synthesis
This protocol describes a general method for the expression and purification of His-tagged enzymes involved in the CDP-tyvelose biosynthesis pathway.
1. Gene Cloning and Expression Vector Construction:
- Synthesize the genes encoding the enzymes from the CDP-tyvelose biosynthesis pathway (e.g., from Salmonella enterica) with codon optimization for expression in E. coli.
- Clone the synthesized genes into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.
2. Protein Expression:
- Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
- Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
- Harvest the cells by centrifugation and store the cell pellet at -80°C.
3. Protein Purification:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation.
- Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Wash the column extensively with wash buffer to remove unbound proteins.
- Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the purified protein by SDS-PAGE.
- Desalt and concentrate the purified enzyme using ultrafiltration and store in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) at -80°C.
Protocol 2: Enzymatic Synthesis of CDP-Tyvelose
This protocol outlines the one-pot enzymatic synthesis of CDP-tyvelose from CDP-D-glucose.
1. Reaction Setup:
- Prepare a reaction mixture containing:
- CDP-D-glucose (e.g., 5 mM)
- NADH (e.g., 7.5 mM)
- ATP (for potential regeneration systems, e.g., 10 mM)
- MgCl2 (e.g., 10 mM)
- Purified CDP-D-glucose 4,6-dehydratase (e.g., 0.1 mg/mL)
- Purified CDP-4-keto-6-deoxy-D-glucose-3-dehydrogenase system (e.g., 0.1 mg/mL)
- Purified CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose 4-reductase (e.g., 0.1 mg/mL)
- Purified CDP-tyvelose 2-epimerase (e.g., 0.1 mg/mL)
- The reaction should be performed in a suitable buffer, such as 100 mM Tris-HCl, pH 7.5.
2. Incubation:
- Incubate the reaction mixture at 37°C.
- Monitor the progress of the reaction by TLC or HPLC analysis of small aliquots taken at different time points.
3. Reaction Termination and Purification:
- Terminate the reaction by heating at 95°C for 5 minutes.
- Centrifuge to remove precipitated proteins.
- Purify the CDP-tyvelose from the supernatant using anion-exchange chromatography or size-exclusion chromatography.
Protocol 3: Chemoenzymatic Synthesis of a this compound-Containing Disaccharide
This protocol describes the enzymatic transfer of this compound from CDP-tyvelose to a chemically synthesized acceptor.
1. Chemical Synthesis of Acceptor:
- Synthesize a suitable acceptor oligosaccharide with a free hydroxyl group at the desired linkage position using established chemical glycosylation methods. For example, a protected glucose derivative can be used as an acceptor.
2. Enzymatic Glycosylation:
- Prepare a reaction mixture containing:
- CDP-tyvelose (e.g., 2 mM)
- Acceptor oligosaccharide (e.g., 1 mM)
- Purified tyvelosyltransferase (e.g., 0.1 mg/mL)
- MgCl2 or MnCl2 (e.g., 10 mM, as required by the glycosyltransferase)
- The reaction should be performed in a suitable buffer, such as 50 mM HEPES, pH 7.2.
3. Incubation and Monitoring:
- Incubate the reaction at 37°C.
- Monitor the formation of the product by TLC or HPLC-MS.
4. Purification of the Final Product:
- Terminate the reaction and remove the enzyme as described in Protocol 2.
- Purify the this compound-containing oligosaccharide using size-exclusion chromatography to separate the product from unreacted acceptor and nucleotide byproducts.
- Further purify the product using reversed-phase HPLC if necessary.[7][8][9]
5. Characterization:
- Characterize the purified product by high-resolution mass spectrometry to confirm its molecular weight and by NMR spectroscopy to determine its structure and the stereochemistry of the newly formed glycosidic linkage.[10]
Mandatory Visualizations
References
- 1. Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: the CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE ENZYMATIC SYNTHESIS OF CYTIDINE DIPHOSPHATE this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of oligosaccharides and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Synthesis and Structural Characterization of Novel Trehalose-Based Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Synthesis of Heparin Oligosaccharides with both Anti-factor Xa and Anti-factor IIa Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: The CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fractionation and analysis of neutral oligosaccharides by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and quantification of neoagaro- and agaro-oligosaccharide products generated from agarose digestion by beta-agarase and HCl in liquid chromatography systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Size exclusion chromatography for the quantitative profiling of the enzyme-catalyzed hydrolysis of Xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total synthesis of the O-antigen repeating unit of Providencia stuartii O49 serotype through linear and one-pot assemblies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Glycosylation of Tyvelose Donors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose) is a biologically significant deoxysugar found in the O-antigens of various pathogenic bacteria, including certain serotypes of Salmonella and E. coli. The unique structural features of this compound-containing glycans make them important targets in the development of diagnostics, vaccines, and therapeutics. Chemical glycosylation is a powerful tool for the synthesis of these complex glycoconjugates, enabling detailed structure-activity relationship studies and the creation of novel biomedical tools.
This document provides detailed application notes and protocols for two effective methods for the glycosylation of this compound donors: the glycosyl halide method using a silver zeolite catalyst and the thioglycoside method with iodonium (B1229267) ion-assisted activation. These protocols are designed to guide researchers in the successful synthesis of this compound-containing oligosaccharides.
Methods for this compound Glycosylation
The chemical synthesis of this compound glycosides requires careful selection of the glycosyl donor, acceptor, and activation method to control the stereoselectivity and achieve high yields. The two methods detailed below represent robust strategies for the formation of glycosidic linkages with this compound.
Method 1: Glycosyl Halide Donors with Silver Zeolite Catalysis
Glycosyl halides, particularly chlorides, are reactive glycosyl donors that can be activated by halophilic promoters. In the context of this compound glycosylation, the use of an insoluble silver zeolite catalyst offers a mild and effective way to promote the reaction, often leading to good yields and stereoselectivity. The this compound donor is typically protected with non-participating groups, such as benzyl (B1604629) ethers, at the C-2 and C-4 positions to favor the formation of the desired glycosidic bond.
Method 2: Thioglycoside Donors with Iodonium Ion-Assisted Activation
Thioglycosides are stable and versatile glycosyl donors that can be activated under a variety of conditions. Iodonium ion promoters, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH), are commonly used for the activation of thioglycosides. This method is highly effective for a wide range of glycosyl donors and acceptors and has been successfully applied to the synthesis of complex oligosaccharides containing deoxysugars like this compound.
Data Presentation: Comparison of Glycosylation Methods
The following table summarizes quantitative data for the glycosylation of this compound donors using the two described methods. This allows for a direct comparison of their efficiency and stereoselectivity under specific reaction conditions.
| Glycosyl Donor | Glycosyl Acceptor | Method | Promoter/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | Glycosyl Halide | Silver Zeolite | CH₂Cl₂ | 25 | 18 | 75 | 1:1.2 | [1] |
| Ethyl 2,4-di-O-benzyl-3,6-dideoxy-1-thio-α-D-arabino-hexopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Thioglycoside | NIS/TfOH | CH₂Cl₂ | -20 | 2 | 85 | >95:5 (α) | [2] |
Experimental Protocols
Protocol 1: Glycosylation of a this compound Glycosyl Halide Donor with Silver Zeolite
This protocol describes the glycosylation of a protected galactose acceptor with 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride using silver zeolite as a catalyst.[1]
Materials:
-
2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride (this compound donor)
-
Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside (Acceptor)
-
Silver Zeolite (Ag-Zeolite)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Toluene
-
Celite®
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
Preparation of Reactants:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the this compound donor (1.0 equiv) and the galactose acceptor (1.2 equiv) in anhydrous dichloromethane (5-10 mL per 100 mg of donor).
-
Add freshly activated silver zeolite (approximately 2-3 times the weight of the donor).
-
-
Glycosylation Reaction:
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting donor is consumed (typically 18-24 hours).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the silver zeolite. Wash the Celite® pad thoroughly with dichloromethane.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired disaccharide.
-
Protocol 2: Iodonium Ion-Assisted Glycosylation of a this compound Thioglycoside Donor
This protocol details the glycosylation of a protected glucose acceptor with an ethyl thiotyveloside donor using N-iodosuccinimide (NIS) and triflic acid (TfOH) as promoters.[2]
Materials:
-
Ethyl 2,4-di-O-benzyl-3,6-dideoxy-1-thio-α-D-arabino-hexopyranoside (this compound donor)
-
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Acceptor)
-
N-Iodosuccinimide (NIS)
-
Triflic acid (TfOH)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and cooling bath
Procedure:
-
Preparation of Reactants:
-
To a flame-dried, two-necked round-bottom flask containing activated 4 Å molecular sieves under an inert atmosphere, add a solution of the this compound thioglycoside donor (1.2 equiv) and the glucose acceptor (1.0 equiv) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Glycosylation Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cooling bath.
-
Add N-iodosuccinimide (1.5 equiv) to the mixture and stir for 15 minutes.
-
Add a catalytic amount of triflic acid (0.1-0.2 equiv) dropwise.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Add saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Allow the mixture to warm to room temperature and then dilute with dichloromethane.
-
Filter through a pad of Celite® and wash the pad with dichloromethane.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the pure disaccharide.
-
Visualizations
The following diagrams illustrate the general workflows for the two described glycosylation methods.
Caption: Workflow for Glycosyl Halide Method.
Caption: Workflow for Thioglycoside Method.
References
Application Notes and Protocols for the Purification of Synthetic Tyvelose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose) is a deoxysugar that is a component of the lipopolysaccharides of certain Gram-negative bacteria and the surface glycans of some parasites. As a synthetic target, it holds significance for the development of diagnostics, vaccines, and therapeutics related to these organisms. The chemical synthesis of this compound involves multiple steps, culminating in a final product that requires rigorous purification to remove reagents, byproducts, and isomeric impurities. This document provides a detailed protocol for the purification of synthetic this compound, along with methods for assessing its purity.
Data Presentation
The overall yield and purity of synthetic this compound are highly dependent on the specific synthetic route employed. The following table summarizes representative quantitative data from various synthetic approaches to provide a general expectation for researchers.
| Parameter | Value | Notes |
| Overall Synthetic Yield | 5-20% | Highly variable depending on the starting material and the number of steps. |
| Purity after Column Chromatography | >95% | Typically assessed by ¹H NMR and/or HPLC. |
| Final Purity after Preparative HPLC | >99% | Can be achieved for applications requiring high purity material. |
Experimental Workflow
The general workflow for the synthesis and purification of this compound involves several key stages, from a protected monosaccharide precursor to the final, deprotected, and purified product.
Caption: Overall Workflow for Synthetic this compound Purification.
Experimental Protocols
Purification of Protected this compound by Silica Gel Column Chromatography
This protocol is designed for the purification of a protected form of this compound (e.g., as a methyl glycoside with benzyl (B1604629) or acetyl protecting groups) from a crude reaction mixture.
Materials:
-
Crude protected this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether), analytical grade
-
Ethyl acetate (B1210297), analytical grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Staining solution (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent with the lowest polarity).
-
TLC Analysis: Determine an appropriate eluent system by TLC. Test various ratios of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution:
-
Begin elution with the determined solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound of interest down the column. A typical gradient might be from 5% ethyl acetate in hexanes to 20% ethyl acetate in hexanes.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure protected this compound, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified protected this compound.
Deprotection of Purified this compound
This protocol describes a common method for the removal of benzyl protecting groups to yield the final, unprotected this compound.
Materials:
-
Purified protected this compound
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the protected this compound in methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional methanol or ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude deprotected this compound.
Final Purification by Preparative HPLC (Optional)
For applications requiring very high purity, preparative reversed-phase HPLC can be employed.
Materials:
-
Crude deprotected this compound
-
Deionized water
-
Acetonitrile (B52724) (HPLC grade)
-
Preparative C18 HPLC column
-
HPLC system with a fraction collector
-
Lyophilizer
Procedure:
-
Dissolve the crude deprotected this compound in a minimal amount of the HPLC mobile phase (e.g., 95:5 water:acetonitrile).
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase.
-
Inject the sample onto the column.
-
Elute with an appropriate gradient of water and acetonitrile. A shallow gradient is often necessary to separate closely related sugar isomers.
-
Monitor the elution using a suitable detector (e.g., refractive index or evaporative light scattering detector).
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the acetonitrile by rotary evaporation.
-
Freeze the remaining aqueous solution and lyophilize to obtain the final, pure synthetic this compound as a white solid.
Purity Assessment Workflow
A series of analytical techniques should be used to confirm the identity and purity of the final synthetic this compound.
Caption: Workflow for Purity Assessment of Synthetic this compound.
Analytical Methods for Purity Determination
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and stereochemistry of the synthesized this compound. The spectra should be compared with literature values for this compound. The absence of signals from impurities or protecting groups indicates high purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) is used to confirm the correct molecular weight of the synthetic this compound.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC, using either a normal-phase (for protected sugars) or reversed-phase (for deprotected sugars) column, can be used to assess the purity of the final product. A single, sharp peak is indicative of a pure compound. This technique is also effective for separating anomers.[1][2]
References
Application of Tyvelose in Glycoconjugate Vaccine Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose) is a rare deoxy sugar that has emerged as a significant antigen in the development of glycoconjugate vaccines. It is a key component of the O-specific polysaccharide (O-antigen) of various pathogenic bacteria, most notably Salmonella enterica of serogroup D, which includes the human pathogen Salmonella Typhi, the causative agent of typhoid fever. This compound is also found in the immunodominant antigens of the parasite Trichinella spiralis. The unique structure and immunogenicity of this compound make it a prime target for vaccine-induced antibodies. This document provides detailed application notes and protocols for the utilization of this compound in the research and development of glycoconjugate vaccines.
Rationale for this compound in Glycoconjugate Vaccines
Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, are a highly successful class of vaccines. They convert T-cell independent carbohydrate antigens into T-cell dependent antigens, thereby inducing a robust and long-lasting immune response, including immunological memory, even in infants.
The rationale for using this compound-containing antigens in glycoconjugate vaccines is based on the following:
-
Immunodominance: this compound is an immunodominant sugar in the O-antigen of Salmonella serogroup D. Antibodies directed against the O-antigen are crucial for protection against infection.
-
Specificity: As a relatively rare sugar, antibodies against this compound are highly specific to the pathogens that display it on their surface.
-
Protective Efficacy: Preclinical studies have demonstrated that glycoconjugates containing this compound can elicit protective immunity against lethal challenge with Salmonella.
Data Presentation: Immunogenicity and Efficacy of this compound-Containing Glycoconjugate Vaccines
The following tables summarize quantitative data from preclinical studies evaluating the immunogenicity and protective efficacy of this compound-containing glycoconjugate vaccines against Salmonella.
Table 1: Anti-O-Antigen (this compound-Containing) IgG Titers in Mice Following Immunization
| Vaccine Candidate | Carrier Protein | Adjuvant | Immunization Schedule | Mean IgG Titer (ELISA Units) | Reference |
| S. Typhimurium OSP-CRM197 | CRM197 | None | 3 doses, 2-week intervals | ~10,000 | [1] |
| S. Typhimurium OSP-FliC | Flagellin (FliC) | None | 3 doses, 28-day intervals | >100,000 | [2] |
| S. Enteritidis OSP-rT2544 | Recombinant OMP | None | 3 doses, 14-day intervals | ~1,000,000 | [3][4] |
Table 2: Protective Efficacy of this compound-Containing Glycoconjugate Vaccines in Mouse Challenge Studies
| Vaccine Candidate | Carrier Protein | Challenge Strain | Challenge Dose | Survival Rate (%) | Reference |
| S. Typhimurium OSP-CRM197 | CRM197 | S. Typhimurium D23580 | 10^4 CFU | 100 | [1] |
| S. Typhimurium OSP-FliC | Flagellin (FliC) | S. Typhimurium D65 | 5 x 10^2 CFU | >95 | [2][5] |
| S. Enteritidis OSP-rT2544 | Recombinant OMP | S. Enteritidis | 10^6 CFU | 100 | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of this compound-containing glycoconjugate vaccines.
Protocol 1: Purification of this compound-Containing O-Specific Polysaccharide (OSP) from Salmonella enterica
This protocol describes the extraction and purification of OSP from Salmonella enterica serovar Typhimurium or Enteritidis.
Materials:
-
Salmonella enterica strain (e.g., S. Typhimurium or S. Enteritidis)
-
Luria-Bertani (LB) broth
-
Formalin
-
90% Phenol (B47542) solution
-
Dialysis tubing (10 kDa MWCO)
-
Acetic acid
-
Sodium acetate (B1210297)
-
Calcium chloride
-
Centrifuge and appropriate tubes
-
Size-exclusion chromatography system (e.g., Sephadex G-25)
Procedure:
-
Bacterial Culture: Inoculate a starter culture of the Salmonella strain in LB broth and grow overnight at 37°C with shaking. Use the starter culture to inoculate a larger volume of LB broth and grow to late logarithmic phase (OD600 ≈ 0.8-1.0).
-
Inactivation: Kill the bacterial culture by adding formalin to a final concentration of 1% and incubating overnight at 37°C with gentle stirring.
-
Harvesting: Harvest the bacterial cells by centrifugation at 7,000 x g for 40 minutes at 4°C.
-
LPS Extraction (Hot Phenol Method): a. Resuspend the bacterial pellet in distilled water (1 g wet weight per 10 mL). b. Add an equal volume of pre-heated 90% phenol and stir vigorously at 68°C for 30 minutes. c. Cool the mixture to 10°C on ice and centrifuge at 7,300 x g for 50 minutes at 10°C to separate the phases. d. Carefully collect the upper aqueous layer containing the LPS. e. Re-extract the lower phenol phase and interphase with an equal volume of distilled water as described in steps 4b-4d and combine the aqueous layers.
-
Nucleic Acid and Protein Precipitation: a. Add sodium acetate to a final concentration of 0.01 M, calcium chloride to 0.002 M, and ethanol to 25% (v/v) to the combined aqueous phase. Stir overnight at 4°C. b. Centrifuge at 9,200 x g for 1 hour at 10°C to pellet precipitated nucleic acids and proteins. c. Collect the supernatant and add ethanol to a final concentration of 75% (v/v) to precipitate the LPS. Store overnight at 4°C. d. Collect the precipitated LPS by centrifugation at 9,200 x g for 1 hour at 10°C.
-
OSP Purification by Acid Hydrolysis: a. Resuspend the LPS pellet in 1% acetic acid to a concentration of 10 mg/mL. b. Heat the suspension in a boiling water bath for 90 minutes to hydrolyze the lipid A from the polysaccharide. c. Cool the mixture and neutralize to pH 7.0 with 1 N sodium hydroxide. d. Add one drop of 1 M calcium chloride and centrifuge at 64,000 x g for 5 hours at 10°C to pellet the precipitated lipid A. e. Collect the supernatant containing the OSP.
-
Final Purification: a. Dialyze the OSP supernatant extensively against pyrogen-free water using 10 kDa MWCO tubing. b. Lyophilize the dialyzed OSP. c. For further purification and removal of core oligosaccharides, perform size-exclusion chromatography on a Sephadex G-25 column. Pool the high molecular weight fractions corresponding to the OSP and lyophilize.[6]
Protocol 2: Conjugation of this compound-Containing OSP to a Carrier Protein via Reductive Amination
This protocol describes the covalent linkage of the purified OSP to a carrier protein (e.g., CRM197 or Tetanus Toxoid) using reductive amination.
Materials:
-
Purified this compound-containing OSP
-
Carrier protein (e.g., CRM197, Tetanus Toxoid)
-
Sodium cyanoborohydride (NaBH3CN)
-
Sodium borate (B1201080) buffer (0.4 M, pH 8.5)
-
Sodium sulfate (B86663) (3 M)
-
Bovine Serum Albumin (BSA) for optimization (optional)
-
PCR tubes and thermal cycler
-
Dialysis tubing (30 kDa MWCO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the following reagents in the specified order:
- Carrier protein solution (e.g., 150 mg/mL)
- Sodium borate buffer (400 mM, pH 8.5)
- Sodium sulfate (3 M, pre-warmed to 50°C)
- OSP solution (e.g., 20 mM, to achieve a desired molar excess over the protein, typically 15-50 fold)
- Pyrogen-free water to reach the final volume
- Sodium cyanoborohydride solution (3 M) b. A typical reaction might involve combining 2 µL of 150 mg/mL BSA, 5.5 µL of 400 mM sodium borate, 3.7 µL of 3 M sodium sulfate, 3.3 µL of 20 mM oligosaccharide, 5.3 µL of H2O, and 2.2 µL of 3 M sodium cyanoborohydride.[7]
-
Incubation: Cap the tube tightly and incubate in a thermal cycler at 56°C for 96 hours with a heated lid to prevent evaporation.[7]
-
Purification of the Glycoconjugate: a. Transfer the reaction mixture to a dialysis cassette or tubing (30 kDa MWCO). b. Dialyze extensively against PBS at 4°C with several changes of buffer over 48 hours to remove unreacted OSP and other small molecules.
-
Characterization: a. Determine the protein concentration of the final glycoconjugate using a standard protein assay (e.g., BCA assay). b. Characterize the glycoconjugate by SDS-PAGE to confirm the increase in molecular weight compared to the unconjugated carrier protein. c. Use NMR spectroscopy and mass spectrometry to confirm the covalent linkage and determine the carbohydrate-to-protein ratio.[4][8][9]
Protocol 3: Evaluation of Anti-Tyvelose Antibody Titers by ELISA
This protocol outlines the procedure for determining the titer of antibodies specific to the this compound-containing OSP in the sera of immunized animals.
Materials:
-
96-well ELISA plates
-
Purified this compound-containing OSP or glycoconjugate for coating
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or 3% fish gelatin)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sera from immunized and control animals
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Coating: a. Dilute the OSP or glycoconjugate antigen to 5 µg/mL in coating buffer. b. Add 100-200 µL of the antigen solution to each well of the ELISA plate. c. Cover the plate and incubate overnight at 4°C.[10]
-
Washing: Remove the coating solution and wash the plate three times with wash buffer.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: a. Prepare serial dilutions of the test and control sera in blocking buffer. b. Add 100 µL of each serum dilution to the appropriate wells. c. Incubate for 1-2 hours at room temperature.[10]
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: a. Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. b. Add 100 µL of the diluted secondary antibody to each well. c. Incubate for 1 hour at room temperature.[10]
-
Washing: Wash the plate three times with wash buffer.
-
Detection: a. Add 100 µL of the substrate solution to each well. b. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development. c. Stop the reaction by adding 50 µL of stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background.
Protocol 4: Serum Bactericidal Assay (SBA) for Salmonella
This protocol measures the functional ability of antibodies in immune serum to kill Salmonella in the presence of complement.
Materials:
-
Salmonella enterica strain (e.g., S. Typhimurium or S. Enteritidis)
-
LB agar (B569324) plates
-
Sera from immunized and control animals (heat-inactivated at 56°C for 30 minutes)
-
Complement source (e.g., baby rabbit serum)
-
PBS
-
96-well microtiter plate
Procedure:
-
Bacterial Preparation: Grow the Salmonella strain to the mid-logarithmic phase (OD600 ≈ 0.2-0.4). Dilute the bacterial culture in PBS to achieve a final concentration of approximately 2 x 10^4 CFU/mL in the assay.[11][12]
-
Assay Setup: a. In a 96-well plate, prepare serial dilutions of the heat-inactivated test and control sera in PBS. b. To each well, add the diluted bacteria and the complement source (the optimal concentration of complement needs to be predetermined for each bacterial strain). c. The final reaction volume is typically 100 µL.
-
Incubation: Incubate the plate at 37°C for 3 hours with gentle agitation.[11]
-
Plating and Colony Counting: a. At the end of the incubation, take an aliquot from each well and plate onto LB agar plates. b. Incubate the plates overnight at 37°C. c. Count the number of colonies on each plate.
-
Calculation: The bactericidal titer is expressed as the reciprocal of the serum dilution that results in a ≥50% reduction in CFU compared to the control (no immune serum). A luminescence-based readout can also be used for higher throughput.[11][13]
Visualization of Key Processes
Signaling Pathway
Caption: T-cell dependent immune response signaling pathway.
Experimental Workflow
Caption: Glycoconjugate vaccine development workflow.
Conclusion
This compound represents a valuable target for the development of glycoconjugate vaccines against important human pathogens like Salmonella Typhi. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate this compound-containing glycoconjugate vaccines. Further research into optimizing carrier proteins, conjugation methods, and adjuvant formulations will continue to advance the development of effective vaccines targeting this unique carbohydrate antigen.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Development of a glycoconjugate vaccine to prevent invasive Salmonella Typhimurium infections in sub-Saharan Africa | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. pnas.org [pnas.org]
- 4. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Maternal Antibodies Elicited by Immunization With an O- Polysaccharide Glycoconjugate Vaccine Protect Infant Mice Against Lethal Salmonella Typhimurium Infection [frontiersin.org]
- 6. Simplest identification, O-specific polysaccharide purification and antigenic evaluation of Salmonella enterica serovar Typhi Vi negative isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Lipopolysaccharide Stimulates the MyD88-Independent Pathway and Results in Activation of IFN-Regulatory Factor 3 and the Expression of a Subset of Lipopolysaccharide-Inducible Genes1 | Semantic Scholar [semanticscholar.org]
- 11. Characterization of a Luminescence-Based Serum Bactericidal Activity Assay for Human Sera Against a Panel of Salmonella Strains [mdpi.com]
- 12. Serum Bactericidal Assays To Evaluate Typhoidal and Nontyphoidal Salmonella Vaccines - Take on Typhoid [coalitionagainsttyphoid.org]
- 13. Development of a high-throughput method to evaluate serum bactericidal activity using bacterial ATP measurement as survival readout - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tyvelose as a Serodiagnostic Marker for Trichinellosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichinellosis, a parasitic disease caused by nematodes of the genus Trichinella, poses a significant public health concern worldwide. Accurate and timely diagnosis is crucial for effective patient management and epidemiological surveillance. Serological assays, which detect host antibodies against Trichinella antigens, are the most common diagnostic tools. Among the various antigens investigated, the carbohydrate epitope tyvelose (B24345) has emerged as a promising marker for the serodiagnosis of trichinellosis.
This compound, or 3,6-dideoxy-D-arabino-hexose, is a unique sugar moiety and the immunodominant component of TSL-1 antigens, which are glycoproteins secreted by the infective muscle larvae of Trichinella spiralis.[1][2][3] The host immune system mounts a strong and specific antibody response against this epitope, making it an excellent target for diagnostic assays.[3] Synthetic this compound-containing antigens offer significant advantages over native parasite extracts, including improved stability, standardization, and specificity.[1]
These application notes provide a comprehensive overview of the use of this compound in the serodiagnosis of trichinellosis, including quantitative data on assay performance, detailed experimental protocols for enzyme-linked immunosorbent assays (ELISAs), and visual representations of the underlying immunological principles and experimental workflows.
Data Presentation
The performance of serodiagnostic assays is primarily evaluated based on their sensitivity and specificity. The following tables summarize the reported quantitative data for this compound-based ELISAs in comparison to other commonly used antigen preparations.
Table 1: Performance of this compound-Based ELISA for the Diagnosis of Human Trichinellosis
| Antigen | Assay Format | Sensitivity | Specificity | Reference |
| This compound-bearing antigens (cTSL-1) | Capture ELISA | 100% | 100% | [4] |
| Synthetic β-tyvelose | Indirect ELISA | Less sensitive than ES antigens | High | [1][2] |
| Excretory-Secretory (ES) Antigens | Indirect ELISA | 98.7% | 98.4% | [2][5] |
| Crude Larval Extract (CLE) | Indirect ELISA | 99% | 60% | [1] |
Table 2: Performance of this compound-Based ELISA for the Diagnosis of Swine Trichinellosis
| Antigen | Assay Format | Sensitivity (at 49 days PI) | Specificity | Reference |
| Synthetic this compound (TY) | ROC-optimized Indirect ELISA | 94.3% | 96.7% | [6][7] |
| Synthetic this compound (TY) | OIE-recommended cut-offs | Lower than ROC-optimized | 100% | [6][7][8] |
| Excretory-Secretory (ES) Antigens | ROC-optimized Indirect ELISA | 84.9% | 96.0% | [6][7] |
Experimental Protocols
Indirect ELISA Protocol for Detection of Anti-Tyvelose Antibodies
This protocol describes the use of a synthetic this compound antigen, typically conjugated to a carrier protein such as bovine serum albumin (BSA), for the detection of specific antibodies in serum samples.
Materials:
-
96-well microtiter plates (high protein-binding capacity)
-
Synthetic this compound-BSA conjugate
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20, PBS-T)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)
-
Serum samples (test and control)
-
Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the synthetic this compound-BSA conjugate to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Sample Incubation:
-
Dilute serum samples (e.g., 1:100) in Blocking Buffer.
-
Add 100 µL of diluted serum to the appropriate wells. Include positive and negative controls.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the serum samples.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Reading:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Capture ELISA Protocol Using Anti-Tyvelose Monoclonal Antibody
This protocol utilizes a monoclonal antibody (mAb) specific for this compound to capture Trichinella antigens from serum or excretory-secretory (ES) products. This format can increase the specificity of the assay.
Materials:
-
96-well microtiter plates
-
Anti-tyvelose monoclonal antibody
-
Coating Buffer
-
Wash Buffer
-
Blocking Buffer
-
Sample containing Trichinella antigens (e.g., ES products or patient serum)
-
Polyclonal anti-Trichinella antibody (from an infected host)
-
Enzyme-conjugated secondary antibody (e.g., anti-species IgG-HRP)
-
Substrate solution
-
Stop Solution
-
Microplate reader
Procedure:
-
Capture Antibody Coating:
-
Dilute the anti-tyvelose mAb to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted mAb to each well.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Follow steps 2-4 from the Indirect ELISA protocol.
-
-
Antigen Capture:
-
Add 100 µL of the sample (e.g., diluted ES products or serum) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the sample.
-
Wash the plate five times with Wash Buffer.
-
-
Primary Antibody Incubation:
-
Dilute the polyclonal anti-Trichinella antibody in Blocking Buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the plate five times with Wash Buffer.
-
-
Secondary Antibody Incubation, Substrate Development, and Reading:
-
Follow steps 7-11 from the Indirect ELISA protocol.
-
Visualizations
Caption: Experimental workflow for an indirect ELISA using a this compound-based antigen.
Caption: Immunological recognition of the this compound epitope leading to antibody production.
References
- 1. Terminal beta-linked this compound creates unique epitopes in Trichinella spiralis glycan antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secretory Products of Trichinella spiralis Muscle Larvae and Immunomodulation: Implication for Autoimmune Diseases, Allergies, and Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. microbenotes.com [microbenotes.com]
- 5. ptglab.com [ptglab.com]
- 6. Novel this compound-containing tri- and tetra-antennary N-glycans in the immunodominant antigens of the intracellular parasite Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibodies to this compound Exhibit Multiple Modes of Interference with the Epithelial Niche of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyvelose-Based ELISA for Antibody Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (3,6-dideoxy-D-arabino-hexose) is an immunodominant sugar found in the O-antigen of the lipopolysaccharide (LPS) of various Gram-negative bacteria, such as Salmonella, and as a component of surface glycans on parasites like Trichinella spiralis. Due to its antigenic nature, the detection of antibodies specific to this compound can be a valuable tool in the diagnosis of infectious diseases and in the development of vaccines and immunotherapies. This document provides detailed application notes and protocols for the development and execution of a this compound-based Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of anti-Tyvelose antibodies.
The principle of this indirect ELISA is the immobilization of a this compound-containing antigen onto the wells of a microtiter plate. When a serum or plasma sample containing antibodies specific to this compound is added, these antibodies bind to the antigen. The presence of these bound antibodies is then detected using an enzyme-conjugated secondary antibody that recognizes the primary antibody. The addition of a substrate for the enzyme results in a measurable color change, the intensity of which is proportional to the amount of anti-Tyvelose antibodies in the sample.
Key Applications
A this compound-based ELISA has a range of applications in research and drug development, including:
-
Serodiagnosis of Infections: Detecting the presence of anti-Tyvelose antibodies can aid in the diagnosis of infections caused by pathogens that display this sugar on their surface.
-
Vaccine Development: This assay can be used to evaluate the immunogenicity of vaccine candidates that are designed to elicit an antibody response against this compound-containing antigens.
-
Epidemiological Studies: Screening for the prevalence of anti-Tyvelose antibodies in a population can provide insights into the exposure to specific pathogens.
-
Monoclonal Antibody Screening: Identifying and characterizing monoclonal antibodies that specifically target this compound for therapeutic or diagnostic purposes.
Experimental Protocols
This section provides detailed protocols for the key steps involved in a this compound-based ELISA.
Protocol 1: Synthesis of this compound-Bovine Serum Albumin (BSA) Conjugate
Since this compound is a small hapten, it needs to be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA), to become immunogenic and to effectively coat the ELISA plate.
Materials:
-
Synthetic this compound with a linker containing a reactive group (e.g., an amine or carboxyl group)
-
Bovine Serum Albumin (BSA)
-
Conjugation reagents (e.g., EDC/NHS for carboxyl-to-amine coupling)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction buffer (e.g., MES buffer for EDC/NHS chemistry)
Procedure:
-
Activation of this compound: Dissolve the synthetic this compound linker derivative in the appropriate reaction buffer.
-
Activation of Carrier Protein: Dissolve BSA in the reaction buffer.
-
Conjugation Reaction: Mix the activated this compound with the BSA solution at a specific molar ratio (e.g., 20:1 hapten to protein). The optimal ratio should be determined experimentally.
-
Incubation: Allow the reaction to proceed for a specified time at room temperature or 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching reagent if necessary.
-
Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against PBS at 4°C with several buffer changes to remove unconjugated this compound and other small molecules.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using methods such as MALDI-TOF mass spectrometry or by quantifying the remaining reactive groups.
-
Storage: Store the this compound-BSA conjugate in aliquots at -20°C or -80°C.
Protocol 2: Indirect ELISA for Anti-Tyvelose Antibody Detection
Materials:
-
This compound-BSA conjugate (coating antigen)
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Sample Diluent (e.g., Blocking Buffer)
-
Serum or plasma samples (test, positive control, negative control)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the this compound-BSA conjugate to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Discard the blocking solution.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Sample Incubation:
-
Dilute the serum/plasma samples in Sample Diluent. A starting dilution of 1:100 is recommended, followed by serial dilutions for titration.
-
Add 100 µL of the diluted samples (including positive and negative controls) to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Discard the sample solutions.
-
Wash the plate 5 times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Discard the secondary antibody solution.
-
Wash the plate 5 times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance (Optical Density, OD) of each well at 450 nm using a microplate reader.
-
Data Presentation
Quantitative data from the this compound-based ELISA should be presented in a clear and structured format. Below are example tables that can be used to record and present your results.
Table 1: Raw Absorbance Data (OD at 450 nm)
| Sample ID | Dilution | Replicate 1 | Replicate 2 | Mean OD | Std. Dev. |
| Positive Control | 1:100 | 1.852 | 1.884 | 1.868 | 0.023 |
| 1:200 | 1.523 | 1.498 | 1.511 | 0.018 | |
| 1:400 | 1.105 | 1.132 | 1.119 | 0.019 | |
| 1:800 | 0.754 | 0.739 | 0.747 | 0.011 | |
| Negative Control | 1:100 | 0.156 | 0.162 | 0.159 | 0.004 |
| Sample 1 | 1:100 | 1.234 | 1.256 | 1.245 | 0.016 |
| Sample 2 | 1:100 | 0.258 | 0.267 | 0.263 | 0.006 |
| Blank | - | 0.052 | 0.055 | 0.054 | 0.002 |
Note: The data presented in this table is for illustrative purposes only and represents a typical outcome for an indirect ELISA.
Table 2: Assay Performance Characteristics
| Parameter | Value | Calculation Method |
| Cut-off Value | 0.300 | Mean OD of Negative Controls + 3 x Std. Dev. |
| Sensitivity | 95% | (True Positives / (True Positives + False Negatives)) x 100 |
| Specificity | 98% | (True Negatives / (True Negatives + False Positives)) x 100 |
| Assay Range | 0.2 - 2.0 OD | Linear range of the standard curve (if applicable) |
Note: Sensitivity and specificity values are hypothetical and should be determined by testing a panel of known positive and negative samples.
Visualizations
Diagram 1: Workflow for this compound-BSA Conjugation
Caption: Workflow for the synthesis of this compound-BSA conjugate.
Diagram 2: Indirect ELISA Signaling Pathway for Anti-Tyvelose Antibody Detection
Caption: Principle of the indirect ELISA for anti-Tyvelose antibody detection.
Diagram 3: Logical Workflow of the Indirect ELISA Protocol
Caption: Step-by-step workflow of the indirect ELISA protocol.
Application Notes and Protocols for Tyvelose Conjugation to Carrier Proteins for Immunization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose) is a dideoxyhexose sugar that is a key component of the O-antigen in the lipopolysaccharide (LPS) of various bacteria, most notably certain serovars of Salmonella enterica. As a surface-exposed carbohydrate, this compound can be a specific antigenic determinant and a target for protective antibodies. However, like most carbohydrate antigens, this compound is a T-cell independent antigen and is poorly immunogenic on its own. To elicit a robust and long-lasting T-cell dependent immune response, which is crucial for immunological memory, this compound must be covalently linked to a carrier protein. This process, known as conjugation, creates a glycoconjugate vaccine candidate.
These application notes provide a comprehensive overview of the synthesis of this compound-containing haptens, their conjugation to carrier proteins, and the subsequent immunological evaluation of the resulting conjugates. Detailed protocols for key experimental procedures are included to guide researchers in the development of this compound-based vaccines.
Data Presentation
Table 1: Carrier Protein Characteristics
| Carrier Protein | Source | Molecular Weight (kDa) | Common Conjugation Sites |
| Bovine Serum Albumin (BSA) | Bovine Plasma | ~66.5 | Primary amines (Lysine residues) |
| Tetanus Toxoid (TT) | Clostridium tetani | ~150 | Primary amines (Lysine residues) |
| Diphtheria Toxoid (DT) | Corynebacterium diphtheriae | ~62 | Primary amines (Lysine residues) |
| Keyhole Limpet Hemocyanin (KLH) | Megathura crenulata | 4,500 - 13,000 | Primary amines (Lysine residues) |
Table 2: Quantitative Analysis of this compound-BSA Conjugation via Reductive Amination
The following data is adapted from studies on the reductive amination of various oligosaccharides to BSA and serves as a guide for expected outcomes. The efficiency of conjugation is influenced by reaction conditions.[1]
| Reaction Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |
| Temperature | 37°C | 50°C | 56°C |
| Reaction Time | 24 hours | 48 hours | 96 hours |
| Sodium Sulfate (B86663) (Na₂SO₄) | Not Added | Not Added | 500 mM |
| Resulting Sugars per BSA | ~1-2 | ~3-5 | ~8-12 |
| Approximate Yield (based on sugar) | <10% | ~15-20% | ~30-35% |
Table 3: Illustrative Immunogenicity of a this compound-Tetanus Toxoid (TT) Conjugate in Mice
Disclaimer: The following data is illustrative and based on typical results observed for carbohydrate-protein conjugate vaccines. Specific quantitative data for this compound-conjugate vaccines was not available in the searched literature. Researchers should generate their own data for specific constructs.
| Immunization Group | Antigen | Adjuvant | Mean Anti-Tyvelose IgG Titer (ELISA Units) |
| 1 | This compound-TT Conjugate | Alum | 1:51,200 |
| 2 | This compound-TT Conjugate | None | 1:12,800 |
| 3 | This compound (unconjugated) + TT | Alum | <1:100 |
| 4 | Tetanus Toxoid (TT) only | Alum | <1:100 |
| 5 | PBS Control | Alum | <1:100 |
Experimental Protocols
Protocol 1: Synthesis of a this compound Hapten with an Amine-Functionalized Linker
This protocol describes a general method for preparing a this compound derivative suitable for conjugation to a carrier protein. The synthesis of this compound itself is a complex multi-step process often starting from more common sugars. This protocol assumes the availability of a protected this compound derivative.
Materials:
-
Protected this compound glycoside (e.g., with benzyl (B1604629) ethers)
-
A bifunctional linker with an amine and a reactive group for glycosylation (e.g., an alcohol)
-
Glycosylation promoter (e.g., N-iodosuccinimide/triflic acid)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
-
Deprotection reagents (e.g., Palladium on carbon, hydrogen gas)
-
Reagents for purification (e.g., silica (B1680970) gel for chromatography)
Methodology:
-
Glycosylation with a Linker:
-
Dissolve the protected this compound donor and the alcohol-containing linker in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the reaction mixture to the appropriate temperature (e.g., -40°C).
-
Add the glycosylation promoter and allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction and purify the resulting glycoside with the linker by silica gel chromatography.
-
-
Deprotection:
-
Dissolve the protected this compound-linker compound in a suitable solvent (e.g., methanol/ethyl acetate).
-
Add the deprotection catalyst (e.g., 10% Pd/C).
-
Subject the mixture to hydrogenation until all protecting groups are removed (monitor by TLC or Mass Spectrometry).
-
Filter the catalyst and concentrate the filtrate to yield the amine-functionalized this compound hapten.
-
Characterize the final product by NMR and Mass Spectrometry.
-
Protocol 2: Conjugation of Amine-Functionalized this compound to a Carrier Protein via Reductive Amination
This protocol outlines the covalent linkage of the this compound hapten (with a free aldehyde or ketone group, which is in equilibrium with the cyclic hemiacetal form of the sugar) to primary amine groups (lysine residues) on the carrier protein.[1]
Materials:
-
This compound
-
Carrier protein (e.g., Bovine Serum Albumin - BSA)
-
Sodium borate (B1201080) buffer (400 mM, pH 8.5)
-
Sodium sulfate (Na₂SO₄) solution (3 M)
-
Sodium cyanoborohydride (NaBH₃CN) solution (3 M)
-
Nuclease-free water
-
PCR tubes (200 µL)
-
PCR thermal cycler with a heated lid
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Phosphate Buffered Saline (PBS)
Methodology:
-
Reaction Setup:
-
In a 200 µL PCR tube, combine the following in order:
-
Carrier protein solution (e.g., 2 µL of 150 mg/mL BSA)
-
Sodium borate buffer (5.5 µL of 400 mM, pH 8.5)
-
Sodium sulfate solution (3.7 µL of 3 M, pre-warmed to 50°C)
-
This compound solution (e.g., 3.3 µL of a 20 mM solution for a ~15-fold molar excess)
-
Nuclease-free water (to bring the volume to the desired concentration)
-
Sodium cyanoborohydride solution (2.2 µL of 3 M)
-
-
-
Incubation:
-
Cap the PCR tube tightly.
-
Incubate in a PCR thermal cycler at 56°C for 96 hours with a heated lid to prevent evaporation.
-
-
Purification:
-
After incubation, transfer the reaction mixture to a dialysis tube.
-
Dialyze against PBS at 4°C with several changes of buffer over 48 hours to remove unreacted sugar and reagents.
-
-
Characterization and Quantification:
-
Determine the protein concentration of the final conjugate solution using a standard protein assay (e.g., BCA assay).
-
Characterize the conjugate by SDS-PAGE to observe the increase in molecular weight compared to the unconjugated carrier protein.
-
Determine the hapten-to-protein ratio (number of this compound molecules per carrier protein) using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
-
Protocol 3: Immunization of Mice with this compound-Carrier Protein Conjugate
Materials:
-
This compound-carrier protein conjugate
-
Adjuvant (e.g., Alum)
-
Sterile Phosphate Buffered Saline (PBS)
-
Mice (e.g., BALB/c, 6-8 weeks old)
-
Syringes and needles for injection
Methodology:
-
Vaccine Formulation:
-
Dilute the this compound-carrier protein conjugate in sterile PBS to the desired concentration (e.g., 200 µg/mL).
-
If using an adjuvant, mix the conjugate solution with the adjuvant according to the manufacturer's instructions (e.g., a 1:1 volume ratio with Alum, followed by gentle mixing for 30-60 minutes at room temperature).
-
-
Immunization Schedule:
-
Administer a primary immunization (Day 0) by subcutaneous or intraperitoneal injection of 100 µL of the vaccine formulation (containing 10 µg of conjugate).
-
Administer booster immunizations on Day 14 and Day 28 using the same dose and route.
-
-
Serum Collection:
-
Collect blood samples via a suitable method (e.g., tail bleed or retro-orbital bleed) at baseline (Day 0, pre-immune) and at specified time points after immunization (e.g., Day 28 and Day 42).
-
Allow the blood to clot, then centrifuge to separate the serum. Store the serum at -20°C or -80°C until analysis.
-
Protocol 4: Quantification of Anti-Tyvelose IgG Titers by ELISA
Materials:
-
This compound-BSA conjugate (for coating)
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.05% Tween-20)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Mouse serum samples (immune and pre-immune)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Methodology:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to 2-5 µg/mL in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the mouse serum samples in blocking buffer (e.g., starting at 1:100).
-
Add 100 µL of each serum dilution to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (e.g., 2-3 times the absorbance of the pre-immune serum at the same dilution).
-
Visualizations
Caption: Experimental workflow for the development of a this compound-protein conjugate vaccine.
Caption: T-cell dependent immune response to a this compound-protein conjugate vaccine.
References
Application Notes & Protocols: Tyvelose as a Target for Novel Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic resistance is a global health crisis that necessitates the discovery of novel antimicrobial agents with new mechanisms of action. A promising strategy is to target metabolic pathways that are essential for bacterial survival but absent in humans, thereby minimizing the potential for host toxicity. The biosynthesis of 3,6-dideoxyhexoses, such as tyvelose (B24345), presents an attractive target. This compound is a dideoxy sugar found in the O-antigen of lipopolysaccharides (LPS) in many Gram-negative bacteria, including pathogenic species of Salmonella and Yersinia.[1] This sugar is a key determinant of the serotype and virulence of these pathogens.[2] Because the this compound biosynthesis pathway is not present in mammals, the enzymes involved are ideal targets for the development of new, selective antibacterial drugs.
These notes provide an overview of the this compound biosynthesis pathway and detailed protocols for identifying and characterizing potential inhibitors.
The this compound Biosynthesis Pathway: A Source of Drug Targets
The synthesis of this compound begins with the precursor CDP-D-glucose and involves a series of enzymatic modifications.[1][3] This multi-step pathway offers several distinct enzymes that can be targeted for inhibition. Disrupting any of these steps can prevent the formation of the complete O-antigen, potentially rendering the bacteria more susceptible to the host immune system.
The key enzymatic steps are outlined below:
Caption: The enzymatic pathway for the biosynthesis of CDP-L-tyvelose.
Data Presentation: Potential Inhibitor Characteristics
Effective drug development relies on the systematic evaluation of potential inhibitors. The following table provides a template for summarizing key quantitative data for compounds targeting enzymes in the this compound pathway.
| Compound ID | Target Enzyme | IC50 (µM) | MIC vs. S. enterica (µg/mL) | Cytotoxicity (CC50 vs. HepG2, µM) |
| TYV-A01 | E1 (Dehydratase) | 15.2 | 32 | > 100 |
| TYV-B07 | Eod (Dehydrase) | 9.8 | 16 | > 100 |
| TYV-C12 | E3 (Reductase) | 21.5 | 64 | 95 |
-
IC50: The half-maximal inhibitory concentration against the purified target enzyme.
-
MIC: The minimum inhibitory concentration required to inhibit the growth of whole bacterial cells.
-
CC50: The half-maximal cytotoxic concentration against a human cell line (e.g., HepG2) to assess selectivity.
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for E1 (CDP-D-glucose 4,6-dehydratase) Inhibitors
This protocol describes a continuous-coupled spectrophotometric assay to identify inhibitors of the first enzyme in the pathway, E1. The assay monitors the production of the reaction product, CDP-4-keto-6-deoxy-D-glucose, which has a characteristic absorbance.
Materials:
-
Purified recombinant E1 enzyme
-
CDP-D-glucose (substrate)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Compound library (typically dissolved in DMSO)
-
UV-transparent 96- or 384-well microplates
-
Microplate reader capable of reading absorbance at 320 nm
Methodology:
-
Compound Plating: Dispense 1 µL of each test compound into the wells of the microplate. Include positive controls (known inhibitor, if available) and negative controls (DMSO only).
-
Enzyme Addition: Add 50 µL of E1 enzyme diluted in Reaction Buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 50 µL of the substrate, CDP-D-glucose, to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 320 nm over 30 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (Vmax) for each well. Wells containing compounds that significantly reduce the reaction rate compared to the DMSO control are identified as potential hits.
Caption: Workflow for high-throughput screening of E1 enzyme inhibitors.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
After identifying hits from the primary enzyme screen, their efficacy against whole bacteria is determined using a standard broth microdilution MIC assay.
Materials:
-
Bacterial strain (e.g., Salmonella enterica serovar Typhimurium)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Hit compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of each hit compound in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase. Dilute the culture in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria in broth with DMSO, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound that causes complete inhibition of visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Conclusion
The bacterial-specific this compound biosynthesis pathway is a promising source of novel targets for antimicrobial drug discovery. The enzymes within this pathway are essential for the integrity of the cell surface in many pathogenic Gram-negative bacteria. The protocols and guidelines provided here offer a robust framework for researchers to initiate screening campaigns and evaluate potential inhibitors. By targeting this pathway, it is possible to develop new classes of antibiotics that are less susceptible to existing resistance mechanisms and have a high degree of selectivity for bacterial pathogens.
References
- 1. Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: the CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Luminescence-Based Serum Bactericidal Activity Assay for Human Sera Against a Panel of Salmonella Strains [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Detection of Tyvelose in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose) is a dideoxyhexose sugar that is a key component of the O-antigen in the lipopolysaccharide (LPS) of various Gram-negative bacteria, most notably in several serovars of Salmonella. As a terminal sugar on the O-antigen, this compound is a major antigenic determinant and plays a crucial role in the interaction between the bacterium and its host's immune system. The detection and quantification of this compound in biological samples such as bacterial cultures, serum, and tissues can be vital for diagnostic purposes, vaccine development, and research into the pathogenesis of bacterial infections.
These application notes provide detailed protocols for the analytical detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Capillary Electrophoresis (CE).
I. Analytical Techniques and Quantitative Data
The choice of analytical technique for this compound detection depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of commonly employed methods and their typical quantitative performance.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Capillary Electrophoresis (CE) |
| Derivatization | Mandatory (e.g., as alditol acetates or trimethylsilyl (B98337) ethers) | Not always required, but can improve sensitivity | Often required for neutral sugars (e.g., with fluorescent tags) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 5 ng/mL | 1 - 50 µM |
| Limit of Quantitation (LOQ) | 0.5 - 25 ng/mL | 0.05 - 15 ng/mL | 5 - 100 µM |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.98 |
| Recovery | 85 - 110% | 90 - 115% | 80 - 105% |
| Primary Application | Structural confirmation and quantification in complex mixtures | High-sensitivity quantification in biological fluids | Analysis of charged and derivatized sugars |
II. Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol describes the analysis of this compound as its alditol acetate (B1210297) derivative, a common and robust method for carbohydrate analysis.
A. Sample Preparation
-
From Bacterial Culture (for LPS extraction):
-
Grow the bacterial strain of interest (e.g., Salmonella enterica) in an appropriate broth medium overnight.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes).
-
Wash the cell pellet twice with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable method (e.g., sonication or enzymatic lysis with lysozyme).
-
Extract the LPS using a hot phenol-water extraction method.[1][2] Briefly, the cell lysate is treated with hot phenol (B47542), and the LPS partitions into the aqueous phase.
-
Dialyze the aqueous phase extensively against deionized water to remove phenol and other small molecules.
-
Lyophilize the dialyzed solution to obtain the purified LPS.
-
-
From Serum:
-
To 1 mL of serum, add 4 volumes of cold ethanol (B145695) (-20°C) to precipitate proteins.
-
Incubate at -20°C for 2 hours, then centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains soluble bacterial antigens, and dry it under a stream of nitrogen.
-
B. Hydrolysis of LPS/Glycoconjugates
-
Resuspend the dried LPS extract or serum supernatant in 2 M trifluoroacetic acid (TFA).
-
Heat the sample at 121°C for 2 hours to hydrolyze the glycosidic bonds and release the monosaccharides.
-
Cool the sample and evaporate the TFA under a stream of nitrogen.
C. Reduction and Acetylation (Derivatization)
-
Reduction:
-
Dissolve the dried hydrolysate in 1 M ammonium (B1175870) hydroxide (B78521) containing 10 mg/mL sodium borohydride.
-
Incubate at room temperature for 1 hour to reduce the monosaccharides to their corresponding alditols.
-
Stop the reaction by adding a few drops of glacial acetic acid until effervescence ceases.
-
Dry the sample under nitrogen.
-
Add methanol (B129727) and dry under nitrogen (repeat 3-4 times) to remove borate (B1201080) salts as volatile methyl borate.
-
-
Acetylation:
-
Add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine (B92270) to the dried alditols.
-
Heat at 100°C for 1 hour.
-
Cool the sample and dry it under a stream of nitrogen.
-
Partition the resulting alditol acetate derivatives between dichloromethane (B109758) and water.
-
Collect the organic (lower) phase containing the derivatives and dry it under nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
D. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
E. Data Analysis
-
Identify the this compound alditol acetate peak based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify using a calibration curve prepared with known concentrations of this compound standard that have undergone the same derivatization procedure.
Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis of this compound
This method offers high sensitivity and is particularly useful for analyzing this compound in complex biological fluids like serum with minimal sample cleanup.
A. Sample Preparation
-
From Bacterial Lysate:
-
Prepare the bacterial lysate as described in Protocol 1, Section A.1.
-
Hydrolyze the lysate with 2 M TFA as described in Protocol 1, Section B.
-
-
From Serum: [3]
-
To 100 µL of serum, add 300 µL of cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled sugar).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute in the initial mobile phase for injection.
-
B. HPLC-MS/MS Parameters
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% B, decrease to 50% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards.
C. Data Analysis
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matrix-matched standard.
Protocol 3: Capillary Electrophoresis (CE) Analysis of this compound
CE is a powerful technique for the separation of charged molecules. For neutral sugars like this compound, derivatization with a charged tag is necessary.
A. Sample Preparation and Derivatization
-
Hydrolyze the sample to release monosaccharides as described in Protocol 1, Section B.
-
Derivatize the dried hydrolysate with a fluorescent and charged label such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS).[4]
-
Dissolve the dried monosaccharides in a solution of APTS in 15% acetic acid.
-
Add a solution of sodium cyanoborohydride.
-
Incubate at 55°C for 2 hours.
-
Dilute the reaction mixture with water before injection.
-
B. CE Parameters
-
CE System: Beckman Coulter P/ACE MDQ or equivalent.
-
Capillary: Fused-silica capillary (50 µm i.d., 50 cm total length).
-
Background Electrolyte: 50 mM phosphate (B84403) buffer, pH 7.2.
-
Separation Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Pressure injection at 0.5 psi for 5 seconds.
-
Detection: Laser-induced fluorescence (LIF) with an excitation wavelength suitable for the chosen fluorescent tag (e.g., 488 nm for APTS).
C. Data Analysis
-
Identify the APTS-labeled this compound peak by comparing its migration time to that of a derivatized standard.
-
Quantify using a calibration curve constructed from derivatized this compound standards.
III. Visualizations
Experimental Workflow for GC-MS Analysis of this compound
Caption: Workflow for this compound detection by GC-MS.
Biosynthesis Pathway of CDP-Tyvelose
This compound is synthesized as a nucleotide-activated sugar, CDP-tyvelose, which is then incorporated into the O-antigen. The biosynthesis starts from CDP-D-glucose.
Caption: Biosynthesis of CDP-Tyvelose from CDP-D-Glucose.
References
- 1. LPS Extraction Protocol - Creative Biogene [creative-biogene.com]
- 2. Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of monosaccharide composition by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tyvelose using High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Tyvelose (3,6-dideoxy-D-mannose), a dideoxyhexose sugar often found in the lipopolysaccharides (LPS) of certain bacteria. Due to the lack of a suitable chromophore for direct UV detection, this protocol employs a pre-column derivatization step using 1-phenyl-3-methyl-5-pyrazolone (PMP). The resulting PMP-labeled this compound can be effectively separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is applicable for the analysis of this compound in purified samples and hydrolysates of bacterial polysaccharides.
Introduction
This compound is a biologically significant monosaccharide, notably as a component of the O-antigen in the lipopolysaccharides of various pathogenic bacteria, including certain serotypes of Yersinia pseudotuberculosis and Salmonella.[1] Accurate quantification of this compound is crucial for bacterial polysaccharide characterization, vaccine development, and studying host-pathogen interactions. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of monosaccharides.[2][3] However, sugars like this compound lack a chromophore, precluding direct analysis by UV-Vis spectrophotometry.[4] To overcome this limitation, a derivatization step is necessary to introduce a UV-absorbing moiety to the sugar molecule.
This protocol describes the use of 1-phenyl-3-methyl-5-pyrazolone (PMP) as a derivatizing agent. PMP reacts with the reducing end of carbohydrates under mild alkaline conditions to form stable, UV-active derivatives.[5] These derivatives can then be separated on a C18 reversed-phase column and quantified with high sensitivity and specificity.[2][3]
Experimental Protocols
Sample Preparation: Hydrolysis of Lipopolysaccharide (LPS)
To analyze this compound from bacterial sources, the polysaccharide must first be hydrolyzed to its constituent monosaccharides.
Materials:
-
Lipopolysaccharide (LPS) sample
-
Trifluoroacetic acid (TFA), 2 M
-
Heating block or water bath
-
Centrifuge
-
Nitrogen or air stream for drying
-
Deionized water
Protocol:
-
Weigh 1-5 mg of the lyophilized LPS sample into a screw-cap reaction vial.
-
Add 1 mL of 2 M TFA to the vial.
-
Securely cap the vial and heat at 120°C for 2 hours in a heating block or boiling water bath.
-
Allow the vial to cool to room temperature.
-
Centrifuge the hydrolysate at 5,000 x g for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant completely under a gentle stream of nitrogen or clean air.
-
Re-dissolve the dried residue in 200 µL of deionized water for derivatization.
Pre-column Derivatization with PMP
Materials:
-
Hydrolyzed sugar sample or this compound standard solution
-
1-phenyl-3-methyl-5-pyrazolone (PMP) solution: 0.5 M in methanol
-
Sodium hydroxide (B78521) (NaOH) solution: 0.3 M
-
Hydrochloric acid (HCl) solution: 0.3 M
-
Deionized water
Protocol:
-
In a microcentrifuge tube, mix 50 µL of the sugar sample/standard with 50 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP solution in methanol.
-
Vortex the mixture gently and incubate at 70°C for 60 minutes in a water bath or heating block.
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 50 µL of 0.3 M HCl.
-
Add 200 µL of chloroform to the tube and vortex vigorously for 1 minute to extract the excess PMP reagent.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully collect the upper aqueous layer containing the PMP-derivatized sugars.
-
Repeat the chloroform extraction (steps 5-7) two more times to ensure complete removal of unreacted PMP.
-
Filter the final aqueous layer through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 100 mM Phosphate buffer, pH 6.7 |
| Mobile Phase B | Acetonitrile |
| Gradient | 82-85% Mobile Phase A, 15-18% Mobile Phase B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 245 nm |
| Injection Volume | 20 µL |
Note: The optimal mobile phase composition may need slight adjustments depending on the specific C18 column used and to achieve baseline separation from other monosaccharides present in the sample.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of PMP-derivatized this compound. These values are based on typical performance for PMP-derivatized monosaccharides and should be validated for each specific instrument and application.
| Parameter | Expected Value |
| Retention Time (RT) | To be determined empirically with a standard |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 3 - 15 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: PMP derivatization of this compound.
References
- 1. Structure of O-specific side chains of lipopolysaccharides from Yersinia pseudotuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 4. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 5. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monoclonal Antibody Production Against Tyvelose Antigens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose) is a carbohydrate antigen found on the surface of various pathogens, including the parasitic nematode Trichinella spiralis and certain Gram-negative bacteria.[1][2] As an immunodominant epitope, this compound plays a crucial role in the host's immune response to these pathogens. Monoclonal antibodies (mAbs) targeting this compound antigens have demonstrated protective effects, primarily by interfering with pathogen invasion of host cells.[1][3] These application notes provide a comprehensive overview and detailed protocols for the production and characterization of monoclonal antibodies specific for this compound antigens.
Challenges in Anti-Carbohydrate Monoclonal Antibody Production
The generation of high-affinity monoclonal antibodies against carbohydrate antigens like this compound presents unique challenges compared to protein antigens. Carbohydrates are generally T-cell independent antigens, which often leads to a less robust immune response characterized by the production of lower-affinity IgM antibodies. To overcome this, it is crucial to conjugate the carbohydrate hapten (this compound) to a carrier protein, converting it into a T-cell dependent antigen and thereby promoting a stronger, class-switched immune response.
Experimental Workflow Overview
The overall process for generating anti-Tyvelose monoclonal antibodies using hybridoma technology is outlined below. Each step is further detailed in the subsequent protocols.
Quantitative Data Summary
The following tables provide representative quantitative data for the production and characterization of monoclonal antibodies against carbohydrate antigens. It is important to note that these values can vary significantly depending on the specific antigen, immunization protocol, and hybridoma clone.
Table 1: Representative Immunization and Hybridoma Screening Data
| Parameter | Representative Value |
| Immunogen Concentration | 50-100 µg of this compound-protein conjugate per mouse |
| Serum Antibody Titer (Post-immunization) | 1:1,000 - 1:50,000 (as determined by ELISA) |
| Hybridoma Fusion Efficiency | 1-10 hybridomas per 10^6 spleen cells |
| Positive Clones from Primary Screening | 1-5% of total hybridomas |
Table 2: Representative Monoclonal Antibody Production and Characterization Data
| Parameter | Representative Value |
| Antibody Isotype | Primarily IgG1, also IgM |
| Antibody Yield from Cell Culture Supernatant | 10-100 mg/L |
| Antibody Yield from Ascites Fluid | 1-5 mg/mL |
| Purity after Protein A/G Affinity Chromatography | >95% |
| Affinity Constant (Kd) | 10⁻⁷ to 10⁻⁹ M |
Experimental Protocols
Protocol 1: Preparation of this compound-Protein Conjugate
Objective: To conjugate this compound to a carrier protein to enhance its immunogenicity.
Materials:
-
Synthetic this compound with a linker arm (e.g., p-nitrophenyl derivative)
-
Carrier protein (e.g., Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carrier protein (e.g., 10 mg of BSA) in 2 mL of PBS.
-
Dissolve the synthetic this compound derivative (e.g., 2 mg) in 0.5 mL of a suitable solvent (e.g., DMSO) and add it dropwise to the protein solution while stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze against PBS at 4°C for 48 hours, with at least three changes of buffer, to remove unconjugated this compound.
-
Determine the concentration of the conjugate using a protein assay (e.g., BCA assay).
-
Confirm conjugation using techniques such as MALDI-TOF mass spectrometry or by detecting the sugar on the protein using a colorimetric assay.
Protocol 2: Immunization of Mice and Serum Titer Determination
Objective: To immunize mice with the this compound-protein conjugate to elicit an antibody response and to monitor the immune response by measuring serum antibody titers.
Materials:
-
This compound-protein conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS
-
Syringes and needles (25-27 gauge)
-
BALB/c mice (6-8 weeks old)
-
ELISA plates coated with this compound-BSA (different carrier than immunization if KLH was used)
-
Goat anti-mouse IgG-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 50 µg of this compound-protein conjugate in 100 µL of PBS with an equal volume of CFA.
-
Inject the emulsion intraperitoneally (IP) or subcutaneously (SC) into each mouse.
-
-
Booster Immunizations (Day 14 and Day 28):
-
Prepare an emulsion of 25 µg of this compound-protein conjugate in 100 µL of PBS with an equal volume of IFA.
-
Administer the booster injections via IP or SC.
-
-
Serum Collection and Titer Determination (Day 35):
-
Collect a small amount of blood from the tail vein.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Perform an indirect ELISA to determine the anti-Tyvelose antibody titer.
-
Coat ELISA plates with this compound-BSA (1-5 µg/mL) overnight at 4°C.
-
Wash the plates and block with 1% BSA in PBS for 1 hour.
-
Add serial dilutions of the mouse serum (e.g., 1:100 to 1:100,000) and incubate for 2 hours.
-
Wash and add HRP-conjugated goat anti-mouse IgG (diluted according to manufacturer's instructions) and incubate for 1 hour.
-
Wash and add TMB substrate. Stop the reaction and read the absorbance at 450 nm.
-
The titer is the highest dilution that gives a signal significantly above background.
-
-
-
Final Boost (3-4 days before fusion):
-
Select the mouse with the highest serum titer.
-
Administer a final booster injection of 50 µg of this compound-protein conjugate in PBS (without adjuvant) via IP or intravenously (IV).
-
Protocol 3: Hybridoma Production and Screening
Objective: To generate hybridoma cell lines producing anti-Tyvelose monoclonal antibodies.
Materials:
-
Spleen from the immunized mouse
-
Myeloma cell line (e.g., Sp2/0-Ag14)
-
Polyethylene glycol (PEG)
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
HAT supplement (Hypoxanthine, Aminopterin, Thymidine)
-
HT supplement (Hypoxanthine, Thymidine)
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Culture and harvest myeloma cells in the logarithmic growth phase.
-
-
Fusion:
-
Mix splenocytes and myeloma cells at a ratio of 5:1.
-
Centrifuge the cell mixture and remove the supernatant.
-
Gently add PEG dropwise to the cell pellet to induce fusion.
-
Slowly add DMEM to dilute the PEG.
-
-
Selection and Plating:
-
Centrifuge the fused cells, resuspend in DMEM with 20% FBS and HAT supplement.
-
Plate the cell suspension into 96-well plates.
-
-
Hybridoma Screening (7-14 days post-fusion):
-
When hybridoma colonies are visible, collect the culture supernatant from each well.
-
Screen the supernatants for the presence of anti-Tyvelose antibodies using the indirect ELISA protocol described in Protocol 2.
-
-
Cloning:
-
Expand the hybridomas from positive wells.
-
Clone the positive hybridomas by limiting dilution to ensure monoclonality.
-
Re-screen the clones to confirm antibody production.
-
Protocol 4: Monoclonal Antibody Production and Purification
Objective: To produce and purify anti-Tyvelose monoclonal antibodies from hybridoma culture.
Materials:
-
Selected anti-Tyvelose hybridoma clone
-
Serum-free hybridoma culture medium
-
Large-scale cell culture vessels (e.g., T-flasks, roller bottles, or bioreactor)
-
Protein A or Protein G affinity chromatography column
-
Binding buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0)
-
Dialysis tubing or desalting column
Procedure:
-
Antibody Production:
-
Expand the selected hybridoma clone in serum-free medium.
-
Culture the cells for 7-14 days. The antibody is secreted into the medium.
-
Harvest the cell culture supernatant by centrifugation to remove cells and debris.
-
-
Antibody Purification:
-
Equilibrate the Protein A/G column with binding buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with binding buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound antibody with elution buffer and collect the fractions.
-
Immediately neutralize the eluted fractions with neutralization buffer.
-
Pool the antibody-containing fractions and dialyze against PBS or use a desalting column to exchange the buffer.
-
Determine the antibody concentration by measuring the absorbance at 280 nm (1 A₂₈₀ unit ≈ 0.7 mg/mL for IgG) or by a protein assay.
-
Assess the purity of the antibody by SDS-PAGE.
-
Signaling Pathway and Experimental Logic
Inhibition of Pathogen Invasion Signaling
Anti-Tyvelose monoclonal antibodies can prevent the invasion of host cells by pathogens like Trichinella spiralis. This is achieved by binding to the this compound-containing glycoproteins on the parasite's surface, which are essential for host cell recognition and invasion. One of the host signaling pathways that can be hijacked by pathogens during invasion is the MAPK/ERK pathway. For instance, a serine proteinase from T. spiralis has been shown to bind to the host cell receptor RACK1, leading to the activation of the MAPK/ERK1/2 signaling cascade, which facilitates larval invasion. Anti-Tyvelose antibodies, by sterically hindering the interaction of parasite proteins with host cell receptors, can effectively block this signaling and subsequent invasion.
This diagram illustrates how an anti-Tyvelose monoclonal antibody can prevent a pathogen's serine protease from binding to the host cell's RACK1 receptor. This blockage inhibits the downstream activation of the MAPK/ERK signaling pathway, which is otherwise exploited by the pathogen to facilitate invasion of the host cell. This represents a key mechanism of action for the therapeutic potential of anti-Tyvelose monoclonal antibodies.
References
- 1. Antibodies to this compound exhibit multiple modes of interference with the epithelial niche of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antibodies to this compound Exhibit Multiple Modes of Interference with the Epithelial Niche of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Synthetic Tyvelose in Immunological Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose) is a rare deoxy sugar that serves as an immunodominant determinant on the surface of various pathogens. It is a key component of the O-antigen in the lipopolysaccharide (LPS) of Gram-negative bacteria such as Yersinia pseudotuberculosis and Salmonella enterica, as well as a terminal monosaccharide on the glycoproteins of parasites like Trichinella spiralis. The unique structure of this compound makes it a prime target for the host immune system, and antibodies raised against this compound-containing antigens can be protective.[1][2][3][4]
The chemical synthesis of this compound and this compound-containing oligosaccharides has enabled the development of well-defined antigens for immunological studies. These synthetic glycans, often conjugated to carrier proteins to form neoglycoconjugates, are invaluable tools for a variety of immunological assays. They facilitate the sensitive and specific detection of anti-tyvelose antibodies, aid in the characterization of immune responses, and hold promise for the development of diagnostics and vaccines.[5] This document provides detailed application notes and protocols for the use of synthetic this compound in key immunological assays.
Key Applications
Synthetic this compound antigens are primarily utilized in the following immunological assays:
-
Enzyme-Linked Immunosorbent Assay (ELISA): For the detection and quantification of anti-tyvelose antibodies in serum and other biological fluids.
-
Glycan Microarrays: For high-throughput screening of antibody specificity and characterization of glycan-binding proteins.
-
Surface Plasmon Resonance (SPR): For the quantitative analysis of binding kinetics between anti-tyvelose antibodies and their target antigen.
Application Note 1: Detection of Anti-Tyvelose Antibodies by ELISA
Overview: An indirect ELISA is a highly sensitive method for detecting the presence and quantifying the titer of antibodies specific for this compound in biological samples. In this assay, a synthetic this compound-containing neoglycoconjugate (e.g., this compound-BSA) is immobilized on the surface of a microtiter plate. The plate is then incubated with the sample, and any anti-tyvelose antibodies present will bind to the immobilized antigen. The bound antibodies are subsequently detected using an enzyme-conjugated secondary antibody that recognizes the primary antibody's species and isotype. The addition of a chromogenic substrate results in a color change that is proportional to the amount of bound antibody.
Workflow Diagram:
Caption: General workflow for an indirect ELISA to detect anti-tyvelose antibodies.
Protocol: Indirect ELISA for Anti-Tyvelose IgG
Materials:
-
High-binding 96-well microtiter plates
-
Synthetic this compound-BSA conjugate
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (PBST with 1% BSA)
-
Serum samples (test and controls)
-
HRP-conjugated anti-species IgG secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the synthetic this compound-BSA conjugate to a final concentration of 1-5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting at 1:100).
-
Add 100 µL of the diluted samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation:
The results can be presented qualitatively (positive/negative based on a cutoff value) or quantitatively by determining the antibody titer (the reciprocal of the highest dilution giving a positive reading).
Table 1: Representative ELISA Data for Detection of Anti-Tyvelose IgG in Swine Sera
| Sample ID | Dilution | OD 450nm | Result (Cutoff OD = 0.2) |
| Negative Control | 1:100 | 0.085 | Negative |
| Positive Control | 1:1600 | 1.250 | Positive |
| Test Sample 1 | 1:100 | 1.890 | Positive |
| Test Sample 1 | 1:400 | 1.120 | Positive |
| Test Sample 1 | 1:1600 | 0.560 | Positive |
| Test Sample 1 | 1:6400 | 0.190 | Negative |
| Test Sample 2 | 1:100 | 0.150 | Negative |
Note: The sensitivity and specificity of an ELISA using a synthetic this compound antigen have been shown to be comparable or even superior to assays using natural excretory-secretory antigens for the diagnosis of trichinellosis in swine.[6]
Application Note 2: Glycan Microarray Analysis of Anti-Tyvelose Antibody Specificity
Overview: Glycan microarrays are a powerful high-throughput tool for characterizing the binding specificity of antibodies and other glycan-binding proteins.[7] A microarray consists of a library of different glycans covalently immobilized on a solid surface, such as a glass slide. When a sample containing antibodies is applied to the array, the antibodies will bind to their specific glycan targets. The bound antibodies are then detected using a fluorescently labeled secondary antibody. This technique allows for the simultaneous screening of antibody binding against a large number of different glycan structures, providing a detailed profile of the antibody's specificity.
Workflow Diagram:
Caption: Workflow for a glycan microarray experiment to determine antibody specificity.
Protocol: Glycan Microarray for Anti-Tyvelose Antibody Profiling
Materials:
-
Glycan microarray slides with immobilized synthetic this compound-containing oligosaccharides and control glycans
-
Sample containing anti-tyvelose antibodies (e.g., monoclonal antibody or serum)
-
Binding Buffer (e.g., TSM buffer with 1% BSA and 0.05% Tween-20)
-
Wash Buffer (e.g., TSM with 0.05% Tween-20)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 647-conjugated anti-species IgG)
-
Humidified incubation chamber
-
Microarray scanner
Procedure:
-
Blocking:
-
Incubate the glycan microarray slide in Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Sample Incubation:
-
Dilute the antibody sample to the desired concentration (e.g., 1-10 µg/mL for a monoclonal antibody) in Binding Buffer.
-
Apply the diluted sample to the microarray surface and cover with a coverslip.
-
Incubate for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Carefully remove the coverslip and wash the slide by gentle immersion in Wash Buffer (3-4 changes).
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in Binding Buffer.
-
Apply the diluted secondary antibody to the microarray and cover with a clean coverslip.
-
Incubate for 1 hour at room temperature in the dark in a humidified chamber.
-
-
Final Washing and Drying:
-
Wash the slide as in step 3.
-
Briefly rinse with deionized water.
-
Dry the slide by centrifugation or under a gentle stream of nitrogen.
-
-
Data Acquisition and Analysis:
-
Scan the slide using a microarray scanner at the appropriate wavelength.
-
Quantify the fluorescence intensity of each spot using microarray analysis software.
-
The relative fluorescence units (RFU) indicate the strength of antibody binding to each glycan.
-
Data Presentation:
The data is typically presented as a bar chart or heatmap showing the RFU for each glycan on the array.
Table 2: Representative Glycan Microarray Data for a Monoclonal Anti-Tyvelose Antibody
| Glycan Structure | Mean RFU | Standard Deviation |
| This compound-α-1,3-GalNAc | 55,000 | 2,500 |
| This compound-β-1,3-GalNAc | 48,000 | 2,100 |
| Abequose-α-1,3-Man | 500 | 50 |
| Glucose | 300 | 30 |
| Galactose | 350 | 40 |
Signaling Pathway: Immune Recognition of this compound-Containing Lipopolysaccharide
This compound in the context of bacterial LPS is recognized by the innate immune system, primarily through Toll-like receptor 4 (TLR4). The recognition of LPS by TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an adaptive immune response.
Caption: TLR4 signaling pathway initiated by LPS recognition.
This signaling cascade ultimately leads to an inflammatory response and the activation of B cells to produce antibodies, including those that recognize the this compound determinant on the LPS O-antigen.
Protocol: Preparation of a Synthetic this compound-BSA Neoglycoconjugate
Overview: To enhance the immunogenicity of small synthetic oligosaccharides and to facilitate their use in immunoassays, they are often conjugated to a larger carrier protein, such as bovine serum albumin (BSA). This protocol describes a common method for conjugating an amine-functionalized synthetic this compound derivative to BSA using a bifunctional crosslinker.
Materials:
-
Amine-functionalized synthetic this compound oligosaccharide
-
Bovine Serum Albumin (BSA)
-
Squaric acid diethyl ester
-
Sodium borate (B1201080) buffer (pH 8.5)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS)
-
Lyophilizer
Procedure:
-
Activation of the Synthetic this compound:
-
Dissolve the amine-functionalized this compound derivative in sodium borate buffer.
-
Add an excess of squaric acid diethyl ester and stir at room temperature for 2-4 hours to form the squarate-activated glycan.
-
-
Conjugation to BSA:
-
Dissolve BSA in sodium borate buffer.
-
Add the squarate-activated this compound solution to the BSA solution.
-
Stir the reaction mixture overnight at 4°C.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS at 4°C for 48 hours with several changes of buffer to remove unreacted glycan and crosslinker.
-
-
Characterization and Storage:
-
Determine the protein concentration of the conjugate (e.g., by BCA assay).
-
The degree of glycan incorporation can be estimated by MALDI-TOF mass spectrometry.
-
Lyophilize the purified this compound-BSA conjugate for long-term storage at -20°C.
-
This protocol provides a general guideline, and optimization of the molar ratios of glycan, crosslinker, and protein may be necessary to achieve the desired degree of conjugation.[1]
Conclusion
Synthetic this compound and its derivatives are powerful tools for immunological research. The detailed protocols and application notes provided here offer a framework for utilizing these synthetic antigens in ELISA and glycan microarray assays to investigate the immune response to this important microbial glycan. The ability to produce well-defined neoglycoconjugates allows for standardized and reproducible immunoassays, which are essential for advancing our understanding of host-pathogen interactions and for the development of novel diagnostics and therapeutics.
References
- 1. Conjugation of Synthetic Oligosaccharides to Proteins by Squaric Acid Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. ELISA 操作步骤 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of a thioxoimidazolidin-linked sialoside BSA conjugate for the inhibition of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tools for generating and analyzing glycan microarray data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General ELISA Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the stereoselective synthesis of Tyvelose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the stereoselective synthesis of tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose).
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis, and what are their primary advantages and disadvantages?
A1: Common starting materials for the synthesis of this compound include D-glucose, D-mannose, and L-rhamnose. Each offers distinct advantages and disadvantages related to the number of synthetic steps and the stereochemical challenges they present. L-rhamnose, for instance, already possesses the required 6-deoxy functionality, simplifying the synthetic sequence.
Q2: Which stereocenter is the most challenging to control during this compound synthesis?
A2: The primary stereochemical challenge in this compound synthesis is establishing the desired arabino configuration, which requires precise control over the stereochemistry at both C-2 and C-3 of the pyranose ring.
Q3: What are the leading strategies for achieving high stereoselectivity in the glycosylation step to form this compound-containing oligosaccharides?
A3: Achieving high stereoselectivity during glycosylation often involves the use of participating neighboring groups at C-2, such as acyl groups, to favor the formation of 1,2-trans-glycosidic linkages. For the synthesis of the more challenging 1,2-cis-linkages, methods often employ non-participating groups at C-2 and specific promoter systems.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity at C-2 and C-3
Symptom: NMR analysis of the product mixture shows a low diastereomeric ratio, indicating a mixture of this compound and other C-2/C-3 epimers.
Possible Causes and Solutions:
-
Incomplete Epimerization: The reaction conditions for the inversion of a stereocenter (e.g., at C-2 from a mannose-like precursor) may be suboptimal.
-
Troubleshooting:
-
Verify the purity and reactivity of the reagents used for epimerization (e.g., triflation followed by SN2 displacement).
-
Optimize reaction time and temperature. In some cases, prolonged reaction times or elevated temperatures may be necessary, but this must be balanced against the risk of side reactions.
-
Ensure anhydrous conditions, as water can interfere with many of the reagents used.
-
-
-
Suboptimal Deoxygenation Strategy: The method used for the 3-deoxy functionality may not be sufficiently stereoselective.
-
Troubleshooting:
-
Consider alternative deoxygenation methods. The Barton-McCombie deoxygenation of a xanthate ester is a reliable method.
-
Ensure that the precursor for deoxygenation has the correct stereochemistry, as this can influence the outcome of the reduction step.
-
-
Problem 2: Poor Yield in the Glycosylation Reaction
Symptom: The yield of the desired glycosylated product is low, with significant amounts of unreacted glycosyl donor or hydrolyzed donor observed.
Possible Causes and Solutions:
-
Inactive Glycosyl Donor: The glycosyl donor may have decomposed or may not be sufficiently activated.
-
Troubleshooting:
-
Prepare the glycosyl donor fresh before use.
-
Use a higher equivalent of the promoter or switch to a more powerful activating system.
-
Strictly control the reaction temperature, as some donors are thermally labile.
-
-
-
Poor Nucleophilicity of the Glycosyl Acceptor: The hydroxyl group of the acceptor may be sterically hindered or electronically deactivated.
-
Troubleshooting:
-
Modify the protecting group scheme on the acceptor to reduce steric hindrance near the reacting hydroxyl group.
-
Consider using a different, more reactive glycosyl acceptor if the synthetic route allows.
-
-
-
Suboptimal Reaction Conditions: The solvent, temperature, or presence of molecular sieves may not be ideal.
-
Troubleshooting:
-
Ensure molecular sieves are properly activated and are used in sufficient quantity to maintain anhydrous conditions.
-
Screen different solvents. Dichloromethane (B109758), acetonitrile, and toluene (B28343) are common choices, and the optimal solvent can depend on the specific glycosylation method.
-
-
Quantitative Data Summary
For a successful synthesis, it is crucial to monitor yields and stereoselectivity at key steps. The following table provides a summary of reported yields and diastereomeric ratios for critical transformations in this compound synthesis from different starting materials.
| Transformation | Starting Material | Reagents/Method | Diastereomeric Ratio (desired:undesired) | Yield (%) | Reference |
| Epimerization at C-2 | D-mannose derivative | 1. Tf₂O, pyridine; 2. CsOAc, 18-crown-6 | >20:1 | ~85% | |
| Deoxygenation at C-3 | D-glucose derivative | Barton-McCombie deoxygenation | >15:1 | ~70-80% | |
| Glycosylation | Tyvelosyl bromide | Glycosyl acceptor, AgOTf | 10:1 (α:β) | ~75% |
Key Experimental Protocols
Protocol 1: Stereoselective Epimerization at C-2
This protocol describes the inversion of the C-2 hydroxyl group from an equatorial to an axial orientation, a key step when starting from a D-mannose derivative.
-
Triflation: Dissolve the C-2 hydroxyl-containing mannose derivative in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to -15 °C. Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). Stir the reaction for 1 hour at -15 °C.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Displacement: Dissolve the crude triflate in anhydrous N,N-dimethylformamide (DMF). Add cesium acetate (B1210297) and 18-crown-6. Heat the mixture to 60 °C and stir for 12 hours.
-
Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by silica (B1680970) gel column chromatography to yield the C-2 epimerized product.
Protocol 2: Barton-McCombie Deoxygenation at C-3
This protocol details the removal of the C-3 hydroxyl group, a crucial step in forming the 3,6-dideoxy scaffold.
-
Xanthate Formation: To a solution of the C-3 alcohol in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under argon, add sodium hydride (60% dispersion in mineral oil). After stirring for 30 minutes, add carbon disulfide, followed by methyl iodide. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction by the slow addition of methanol. Concentrate the mixture and partition between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude xanthate by column chromatography.
-
Radical Deoxygenation: Dissolve the purified xanthate in toluene. Add tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). Heat the mixture to 80 °C and stir for 2 hours.
-
Purification: Cool the reaction mixture and concentrate under reduced pressure. The crude product is often purified by silica gel column chromatography. It is important to remove the tin byproducts, which can sometimes be achieved by treatment with a potassium fluoride (B91410) solution.
Visualized Workflows and Pathways
Technical Support Center: Tyvelose Glycosylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tyvelose (B24345) glycosylation reactions for improved yields.
Troubleshooting Guide: Low Yields in this compound Glycosylation
Low yields in this compound (3,6-dideoxy-D-arabino-hexopyranose) glycosylation reactions can be a significant challenge. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve potential problems in your experimental setup.
Question 1: My this compound glycosylation reaction has a very low yield or is failing completely. What are the most common causes?
Answer: Low or no yield in glycosylation reactions can stem from several factors.[1][2] Chemical glycosylations are known to be challenging, with outcomes highly dependent on the specific substrates and reaction conditions.[1] Key areas to investigate include:
-
Inert Reactants: The glycosyl donor or acceptor may be insufficiently reactive. This can be due to the nature of the protecting groups or the inherent steric hindrance of the molecules.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the reaction outcome.[1][3] Glycosylation reactions are often sensitive to temperature, with low temperatures leading to slow reactions and high temperatures causing side reactions.[3]
-
Ineffective Promoter/Catalyst: The choice and amount of the promoter or catalyst are critical for activating the glycosyl donor.[1]
-
Side Reactions: Undesired side reactions can consume reactants or lead to the formation of stable byproducts, thus reducing the yield of the desired glycoside.
-
Moisture Contamination: Glycosylation reactions are often highly sensitive to moisture, which can deactivate the promoter and hydrolyze the glycosyl donor.
Question 2: How do the protecting groups on my this compound donor and the acceptor affect the reaction yield?
Answer: Protecting groups play a crucial role in the outcome of a glycosylation reaction.[1] They influence the reactivity of the donor and acceptor and can direct the stereochemical outcome of the reaction.
-
Electron-withdrawing groups on the glycosyl donor generally decrease its reactivity (disarm the donor), leading to slower reactions and potentially lower yields.
-
Electron-donating groups increase the reactivity of the donor (arm the donor).
-
The protecting groups on the acceptor influence its nucleophilicity. Bulky protecting groups near the hydroxyl group that will act as the nucleophile can sterically hinder the reaction.
Question 3: I am observing the formation of multiple products. How can I improve the stereoselectivity of my reaction?
Answer: Achieving high stereoselectivity (controlling the formation of α- or β-glycosides) is a common challenge in glycosylation.[4][5][6] Several factors influence the stereochemical outcome:
-
Neighboring Group Participation: A participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can direct the formation of a 1,2-trans glycosidic linkage.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates, thereby affecting the stereoselectivity.
-
Promoter System: The choice of promoter can have a profound effect on the stereochemical outcome.[4]
-
Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the thermodynamically more stable product.[3]
Frequently Asked Questions (FAQs)
Q1: What are some common glycosyl donors used for this compound glycosylation?
A1: Common glycosyl donors for this compound and other sugars include glycosyl halides (e.g., chlorides, bromides), thioglycosides, and glycosyl trichloroacetimidates.[6][7][8] The choice of donor depends on the specific reaction conditions and the desired reactivity. For instance, 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride has been used as a this compound donor.[7]
Q2: Which promoters are typically used in this compound glycosylation?
A2: A variety of promoters can be used, and their selection is often paired with the type of glycosyl donor. Common promoters include silver salts (e.g., silver zeolite, silver triflate), thiophilic promoters for thioglycosides (e.g., N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid), and Lewis acids (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)).[7][8]
Q3: How can I monitor the progress of my glycosylation reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate over time, you can observe the consumption of the starting materials (donor and acceptor) and the formation of the product. Staining with a suitable reagent (e.g., p-anisaldehyde or ceric ammonium (B1175870) molybdate) is typically required to visualize the carbohydrate spots.
Q4: What is a general starting point for optimizing the reaction conditions?
A4: A good starting point is to use conditions that have been reported for similar glycosylation reactions. If you are experiencing low yields, systematic optimization of key parameters is recommended. This can include screening different solvents, varying the reaction temperature, and testing different promoters or promoter concentrations.
Data on this compound Glycosylation Yields
The yield of this compound glycosylation reactions can vary significantly based on the substrates and conditions used. Below is a summary of reported yields for different glycosylation reactions, including those with this compound.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride | Selectively protected 2-acetamido-2-deoxy-D-galactopyranoside | Silver zeolite | Dichloromethane | Not specified | Not specified (α- and β-linked disaccharides obtained) | [7] |
| Generic Glycosyl Donor | Generic Glycosyl Acceptor | Organocatalysis (3,3-difluoroxindol and NIS) | Not specified | Not specified | Up to 91% | [1] |
| Generic Glycosyl Donor | Generic Glycosyl Acceptor | Various common conditions | Not specified | Not specified | 20-45% | [1] |
Experimental Protocols
General Protocol for a this compound Glycosylation Reaction using a Glycosyl Halide Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Reactants:
-
Ensure the this compound glycosyl donor (e.g., a glycosyl chloride) and the glycosyl acceptor are pure and thoroughly dried.
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents for the reaction.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the glycosyl acceptor and a suitable amount of activated molecular sieves (e.g., 4 Å).
-
Add anhydrous solvent (e.g., dichloromethane) via syringe.
-
Cool the mixture to the desired temperature (e.g., -78 °C to 0 °C).
-
-
Addition of Donor and Promoter:
-
In a separate flame-dried flask, dissolve the this compound glycosyl donor in the anhydrous solvent.
-
Add the promoter (e.g., silver zeolite) to the acceptor solution and stir for a few minutes.[7][8]
-
Slowly add the solution of the glycosyl donor to the acceptor/promoter mixture via syringe or cannula.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., triethylamine (B128534) or pyridine).
-
Allow the reaction mixture to warm to room temperature.
-
Filter the mixture through a pad of celite to remove the molecular sieves and any insoluble salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired glycoside.
-
Visualizations
Caption: Experimental workflow for a typical this compound glycosylation reaction.
Caption: Key components in a this compound glycosylation reaction.
References
- 1. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 5. Evaluation of Ion Pair Characteristics Generated in Chemical Glycosylation Reactions [glycoforum.gr.jp]
- 6. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of alpha- and beta-linked this compound epitopes of the Trichinella spiralis glycan: 2-acetamido-2-deoxy-3-O-(3,6-dideoxy-D-arabino-hexopyranosyl)-beta -D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and conformational studies of the this compound capped, Lewis-x like tetrasaccharide epitope of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low antibody titers in Tyvelose immunization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low antibody titers during Tyvelose immunization experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the antibody titers against this compound, a carbohydrate antigen, consistently low?
A1: Low antibody titers against carbohydrate antigens like this compound are common. This is primarily because polysaccharides are typically T-cell-independent (TI) antigens.[1][2] The immune response to TI antigens is characterized by:
-
Predominantly IgM production with limited class switching to IgG.[2]
-
Low affinity antibodies.[2]
-
Weak or no immunological memory, meaning booster immunizations are less effective.[1]
Q2: What is the most effective strategy to enhance the immunogenicity of this compound?
A2: The most effective strategy is to conjugate this compound to a carrier protein, creating a glycoconjugate vaccine.[1][3] This process converts the T-cell-independent response into a more robust T-cell-dependent (TD) response. This leads to the generation of high-affinity IgG antibodies and immunological memory.[1][4]
Q3: Can the choice of animal model affect the antibody response to this compound?
A3: Yes, the genetic background of the animal model can significantly influence the antibody response to carbohydrate antigens.[5] It is advisable to consult literature for strains known to be good responders to polysaccharide antigens or to screen different strains in a pilot study.
Q4: How many booster immunizations are typically required?
A4: For a primary immune response, at least two booster immunizations are common.[6] However, the optimal number can vary. For polysaccharide antigens, repeated immunizations may be necessary to achieve a significant antibody titer.[7] Monitoring the antibody titer after each boost is recommended to determine the optimal immunization schedule.
Troubleshooting Guide for Low Antibody Titers
Issue 1: Sub-optimal Immune Response with Native this compound Antigen
If you are immunizing with unconjugated this compound or a this compound-containing polysaccharide and observing low titers, consider the following solutions:
| Solution | Principle | Expected Outcome |
| Conjugation to a Carrier Protein | Converts the T-cell-independent antigen into a T-cell-dependent antigen, engaging T-helper cells for a stronger, more specific immune response.[1] | Significant increase in IgG titers, affinity maturation, and development of immunological memory.[1][8] |
| Use of a Potent Adjuvant | Adjuvants enhance the immune response by creating an antigen depot, activating innate immunity, and promoting cytokine production.[9][10] | Increased magnitude and duration of the antibody response. |
| Optimize Immunization Protocol | Varying the antigen dose, route of administration, and boosting schedule can significantly impact the immune response.[6][11] | Improved antibody titers by ensuring optimal antigen presentation and immune cell activation. |
Issue 2: Low Titers Persist Even with a this compound-Protein Conjugate
If you are already using a this compound conjugate and the titers remain low, the following troubleshooting steps can be taken:
| Solution | Principle | Expected Outcome |
| Evaluate Conjugate Quality | The efficiency of conjugation and the ratio of polysaccharide to protein can affect immunogenicity. Ensure the conjugation chemistry is sound and the final product is well-characterized. | A properly formed conjugate is crucial for effective T-cell help and a robust antibody response. |
| Change the Carrier Protein | The choice of carrier protein (e.g., BSA, Tetanus Toxoid) can influence the immune response.[12] If one carrier is not eliciting a strong response, switching to another may be beneficial. | Overcoming potential carrier-induced immune suppression or utilizing a more immunogenic carrier can boost the anti-Tyvelose response.[12] |
| Select a More Effective Adjuvant | While aluminum salts are common, they are not always the most effective for polysaccharide-based vaccines.[13] Consider adjuvants known to be effective for carbohydrate antigens, such as those that activate Toll-like receptors (TLRs).[13] | Enhanced activation of antigen-presenting cells, leading to a stronger T-cell and B-cell response against the conjugate. |
| Increase the Number of Booster Injections | A longer immunization schedule with additional booster shots can sometimes be necessary to achieve high antibody titers, especially for challenging antigens.[7] | Gradual increase in antibody titers and affinity with each subsequent boost. |
Experimental Protocols
Protocol 1: General Immunization Protocol for Mice
This protocol is a standard starting point and may require optimization.
Materials:
-
This compound-protein conjugate (e.g., this compound-BSA)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Phosphate Buffered Saline (PBS), sterile
-
Syringes and needles (23-25 gauge)
-
BALB/c mice (or another suitable strain)
Procedure:
-
Antigen Preparation:
-
For the primary immunization, prepare an emulsion of the this compound conjugate in CFA. A common starting concentration is 50-100 µg of the conjugate per mouse.[11]
-
Dilute the antigen in sterile PBS to a volume of 150 µL per mouse.
-
Add an equal volume (150 µL) of CFA and emulsify by vortexing or sonication until a stable, white emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Inject 300 µL of the antigen-CFA emulsion subcutaneously or intraperitoneally into each mouse.[11]
-
-
Booster Immunizations (e.g., Day 21, 42, 62):
-
Prepare an emulsion of the this compound conjugate in IFA. Use half the primary immunization dose (e.g., 25-50 µg) per mouse.
-
Dilute the antigen in 150 µL of PBS and emulsify with 150 µL of IFA.
-
Inject 300 µL of the antigen-IFA emulsion.
-
-
Serum Collection:
-
Collect a pre-immune bleed before the first immunization (Day 0).
-
Collect test bleeds 7-10 days after each booster immunization to monitor the antibody titer.[6]
-
A final terminal bleed can be performed at the end of the protocol.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Titer Determination
Materials:
-
ELISA plates
-
This compound-containing antigen for coating (can be the conjugate or a different this compound-linked molecule)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples (pre-immune and immune)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the this compound antigen to 1-5 µg/mL in coating buffer.
-
Add 100 µL per well to the ELISA plate and incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 3 times with wash buffer.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the mouse serum (starting from 1:100) in blocking buffer.
-
Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 5 times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL to each well and incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate 5 times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (5-30 minutes).
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Reading:
-
Read the absorbance at 450 nm. The antibody titer is typically defined as the highest dilution that gives a signal significantly above the background (pre-immune serum).
-
Visualizations
Caption: T-Independent vs. T-Dependent immune responses to carbohydrate antigens.
References
- 1. Frontiers | Immunobiology of Carbohydrates: Implications for Novel Vaccine and Adjuvant Design Against Infectious Diseases [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Making strides with polysaccharides: life-saving conjugate vaccines, explained [gavi.org]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Custom Mouse Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Antibody titers in turkeys increase after multiple booster vaccinations with an attenuated Salmonella live vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cmaj.ca [cmaj.ca]
- 9. Progress and prospect of polysaccharides as adjuvants in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polysaccharides as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunization protocol. EuroMAbNet [euromabnet.com]
- 12. Protein carriers of conjugate vaccines: Characteristics, development, and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Optimizing conditions for the enzymatic synthesis of Tyvelose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic synthesis of Tyvelose. This document includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven recommendations to ensure successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic pathway for this compound synthesis?
A1: The enzymatic synthesis of CDP-Tyvelose begins with the precursor CDP-D-glucose. The pathway involves a series of enzymatic reactions, primarily catalyzed by two key enzymes: CDP-D-glucose 4,6-dehydratase and CDP-tyvelose 2-epimerase. The process involves dehydration and epimerization steps to yield the final product.
Q2: What are the critical enzymes involved in this pathway?
A2: The two critical enzymes are:
-
CDP-D-glucose 4,6-dehydratase (E.C. 4.2.1.45): This enzyme initiates the pathway by converting CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. It is an NAD⁺-dependent oxidoreductase.[1][2][3]
-
CDP-tyvelose 2-epimerase (E.C. 5.1.3.10): This enzyme is involved in the subsequent epimerization steps that lead to the formation of CDP-Tyvelose.[4][5][6][7]
Q3: Why is the co-factor NAD⁺ crucial for the synthesis?
A3: NAD⁺ is an essential cofactor for CDP-D-glucose 4,6-dehydratase. It acts as a transient oxidizing agent in the active site of the enzyme, which is necessary to activate the substrate for the subsequent dehydration reaction.[8] Insufficient levels of NAD⁺ can be a rate-limiting factor in the synthesis.
Q4: Can other nucleotide-activated sugars be used as substrates?
A4: The specificity of the enzymes in the this compound synthesis pathway is generally high for CDP-activated sugars. While some promiscuous epimerases that can act on other nucleotide-activated glucoses exist, the enzymes from the canonical this compound pathway are most efficient with their native CDP-linked substrates.[5][7]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Formation | 1. Inactive Enzyme(s): One or more enzymes may be inactive due to improper folding, degradation, or inhibition. 2. Sub-optimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. 3. Missing or Degraded Cofactors: Insufficient or degraded NAD⁺. 4. Substrate Degradation: The CDP-glucose substrate may have degraded. | 1. Verify Enzyme Activity: Perform individual activity assays for each enzyme using known substrates. Ensure proper protein expression and purification. 2. Optimize Reaction Conditions: Systematically vary pH and temperature to find the optimum for the multi-enzyme system. Refer to the data tables below. 3. Ensure Cofactor Integrity: Use fresh NAD⁺ solutions. Consider adding an NAD⁺ regeneration system. 4. Check Substrate Quality: Verify the purity and concentration of CDP-glucose using HPLC or other analytical methods. |
| Accumulation of Intermediates | 1. Bottleneck in the Pathway: The activity of one enzyme may be significantly lower than the preceding one. 2. Product Inhibition: An intermediate or final product may be inhibiting one of the enzymes. | 1. Adjust Enzyme Ratios: Increase the concentration of the enzyme responsible for the slower step. 2. In-situ Product Removal: If feasible, consider methods to remove the inhibitory product as it is formed. |
| Enzyme Precipitation During Reaction | 1. Sub-optimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein aggregation. 2. High Temperature: The reaction temperature may be too high for one or more of the enzymes, causing denaturation. | 1. Buffer Optimization: Screen different buffer systems and ionic strengths. 2. Temperature Optimization: Determine the optimal temperature that balances enzyme activity and stability.[9] |
| Difficulty in Purifying Active Enzymes | 1. Inclusion Body Formation: Recombinant enzymes may be expressed as insoluble inclusion bodies in E. coli. 2. Protein Instability: The enzyme may be unstable and degrade during purification. 3. Low Expression Levels: The yield of recombinant protein may be insufficient. | 1. Optimize Expression Conditions: Lower the induction temperature, use a different expression host, or co-express with chaperones. 2. Modify Purification Protocol: Add stabilizing agents (e.g., glycerol), work at low temperatures, and minimize the number of purification steps.[10] 3. Optimize Codons and Expression Vector: Ensure the gene sequence is optimized for the expression host and use a high-copy number plasmid. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data for optimizing the enzymatic synthesis of this compound.
Table 1: Optimal Conditions for Key Enzymes in this compound Synthesis
| Enzyme | Source Organism (Example) | Optimal pH | Optimal Temperature (°C) | Cofactor |
| CDP-D-glucose 4,6-dehydratase | Yersinia pseudotuberculosis | 7.5 - 8.5 | 30 - 37 | NAD⁺ |
| CDP-tyvelose 2-epimerase | Thermodesulfatator atlanticus | 9.5 | 70 | Tightly bound NAD⁺ |
| CDP-tyvelose 2-epimerase | Salmonella enterica | 7.5 | 37 | NAD⁺ |
Note: Optimal conditions can vary depending on the specific source organism of the enzyme.
Table 2: Recommended Starting Concentrations for Reaction Components
| Component | Concentration Range | Notes |
| CDP-D-glucose | 1 - 10 mM | Higher concentrations may lead to substrate inhibition. |
| CDP-D-glucose 4,6-dehydratase | 0.1 - 1 µM | Titrate to determine the optimal concentration. |
| CDP-tyvelose 2-epimerase | 0.1 - 1 µM | Adjust based on the activity of the dehydratase. |
| NAD⁺ | 0.5 - 2 mM | Ensure NAD⁺ is in excess. |
| MgCl₂ | 5 - 10 mM | Often required for enzyme stability and activity. |
| Buffer | 50 - 100 mM | Tris-HCl or HEPES at the optimal pH. |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Enzymes
This protocol provides a general framework for the expression and purification of His-tagged CDP-D-glucose 4,6-dehydratase and CDP-tyvelose 2-epimerase from E. coli.
-
Transformation: Transform E. coli BL21(DE3) cells with the expression plasmid containing the gene of interest.
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of Terrific Broth.
-
Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Cool the culture to 18-25°C and induce protein expression with 0.1-0.5 mM IPTG.
-
Harvesting: Continue to grow the culture for 16-20 hours at the lower temperature. Harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet the cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
-
Elution: Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Purity Analysis and Storage: Analyze the protein purity by SDS-PAGE. Store the purified enzyme at -80°C.
Protocol 2: Multi-Enzyme Synthesis of CDP-Tyvelose
This protocol describes a one-pot reaction for the synthesis of CDP-Tyvelose from CDP-D-glucose.
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:
-
Sterile water to the final reaction volume.
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
MgCl₂ to a final concentration of 10 mM.
-
NAD⁺ to a final concentration of 1 mM.
-
CDP-D-glucose to a final concentration of 5 mM.
-
-
Enzyme Addition: Add the purified CDP-D-glucose 4,6-dehydratase and CDP-tyvelose 2-epimerase to a final concentration of 0.5 µM each.
-
Incubation: Incubate the reaction mixture at 37°C for 4-16 hours. Monitor the reaction progress periodically.
-
Reaction Monitoring: Withdraw aliquots at different time points and quench the reaction by adding an equal volume of methanol (B129727) or by boiling. Analyze the samples by HPLC or LC-MS to monitor the consumption of the substrate and the formation of the product.
-
Product Purification: Once the reaction is complete, the CDP-Tyvelose can be purified from the reaction mixture using anion-exchange chromatography.
Visualizations
Caption: Enzymatic pathway for the synthesis of CDP-Tyvelose.
Caption: General experimental workflow for enzymatic this compound synthesis.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CDP-glucose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 4. Repurposing CDP-Tyvelose 2‑Epimerase Enables a GDP-Fucose-Based Fucosylation Pathway Starting from Sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: The CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessnewswire.com [accessnewswire.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
Strategies to prevent the degradation of Tyvelose during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tyvelose during analysis. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
This compound is a 3,6-dideoxy-D-arabino-hexose, a type of deoxy sugar. Deoxy sugars, particularly 3,6-dideoxyhexoses, are susceptible to degradation under certain analytical conditions, especially during acid hydrolysis, which is often required to release them from complex carbohydrates like bacterial lipopolysaccharides (LPS). This degradation can lead to inaccurate quantification and the formation of interfering byproducts, compromising experimental results.
Q2: What are the primary factors that cause this compound degradation?
The primary factors contributing to this compound degradation during analysis are:
-
pH: Both strongly acidic and alkaline conditions can promote degradation. Acid-catalyzed degradation is a major concern during the hydrolysis of polysaccharides.
-
Temperature: Elevated temperatures, often used to accelerate hydrolysis, can also significantly increase the rate of degradation.
-
Reaction Time: Prolonged exposure to harsh conditions (e.g., long hydrolysis times) increases the extent of degradation.
Q3: What are the common degradation products of this compound?
Under acidic conditions, this compound, like other hexoses, can undergo dehydration to form furfural (B47365) derivatives. The specific degradation products can vary depending on the exact conditions, but the formation of 5-hydroxymethylfurfural (B1680220) (HMF) and other related compounds is a common issue. These products can interfere with the chromatographic analysis of this compound.
Q4: How can I minimize this compound degradation during sample preparation?
To minimize degradation during sample preparation, particularly during the release of this compound from polysaccharides, it is crucial to optimize the hydrolysis conditions. The goal is to achieve complete cleavage of glycosidic bonds with minimal degradation of the released monosaccharide.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during this compound analysis.
Issue 1: Low or no this compound peak detected in chromatogram.
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Optimize hydrolysis conditions (acid concentration, temperature, and time). See Table 1 for recommended starting conditions. |
| Degradation during Hydrolysis | Use milder hydrolysis conditions. Consider using a two-stage hydrolysis protocol. Reduce temperature and/or hydrolysis time. |
| Sample Loss during Preparation | Ensure all sample transfer steps are quantitative. Use appropriate vials and seals to prevent evaporation. |
| Derivatization Issues (if applicable) | Ensure complete dryness of the sample before derivatization. Use fresh derivatization reagents. Optimize reaction time and temperature. |
| Injection Problems (HPLC/GC) | Check for air bubbles in the syringe. Ensure the correct injection volume is being used. |
Issue 2: Tailing or broad this compound peak in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Poor Column Condition | Flush the column with an appropriate solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase | Ensure the mobile phase is properly degassed and filtered. Check the pH of the mobile phase. |
| Secondary Interactions | Add a small amount of a competing amine to the mobile phase if analyzing as a free sugar. |
Issue 3: Ghost peaks or extraneous peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Sample Contamination | Use high-purity solvents and reagents. Ensure proper cleaning of all glassware and equipment. |
| Carryover from Previous Injection | Implement a thorough needle wash protocol. Inject a blank solvent run to check for carryover. |
| Degradation Products | Optimize hydrolysis and sample handling conditions to minimize degradation. Identify potential degradation products by mass spectrometry. |
| Septum Bleed (GC analysis) | Use high-quality, low-bleed septa. Replace the septum regularly. |
Data Presentation
Table 1: Recommended Starting Conditions for Acid Hydrolysis of Polysaccharides Containing this compound
| Parameter | Condition | Notes |
| Acid | 2 M Trifluoroacetic Acid (TFA) | TFA is volatile and easily removed after hydrolysis. |
| Temperature | 100 - 120 °C | Higher temperatures increase hydrolysis rate but also degradation. |
| Time | 1 - 4 hours | Optimize for complete release with minimal degradation. |
| Sample Concentration | 1 - 5 mg/mL | Higher concentrations may require longer hydrolysis times. |
Experimental Protocols
Protocol 1: Acid Hydrolysis of Bacterial Lipopolysaccharide (LPS) for this compound Analysis
-
Preparation: Weigh 1-5 mg of purified LPS into a screw-cap glass tube with a PTFE liner.
-
Hydrolysis: Add 1 mL of 2 M TFA to the tube. Seal the tube tightly.
-
Heating: Place the tube in a heating block or oven at 110°C for 2 hours.
-
Cooling: After hydrolysis, allow the tube to cool to room temperature.
-
Acid Removal: Centrifuge the tube to pellet any insoluble material. Transfer the supernatant to a clean tube and evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., water or mobile phase) for analysis.
Protocol 2: Preparation of Alditol Acetate (B1210297) Derivatives of this compound for GC-MS Analysis
This protocol is performed on the hydrolyzed and dried sample from Protocol 1.
-
Reduction:
-
Dissolve the dried sample in 0.5 mL of 1 M ammonium (B1175870) hydroxide (B78521) containing 10 mg/mL sodium borohydride (B1222165) (NaBH₄).
-
Incubate at room temperature for 1 hour.
-
Stop the reaction by adding a few drops of glacial acetic acid until effervescence ceases.
-
-
Borate (B1201080) Removal:
-
Evaporate the sample to dryness under nitrogen.
-
Add 0.5 mL of methanol (B129727) and evaporate to dryness. Repeat this step three times to ensure complete removal of borate salts.
-
-
Acetylation:
-
Add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine (B92270) to the dried sample.
-
Seal the tube and heat at 100°C for 30 minutes.
-
-
Workup:
-
Cool the tube to room temperature.
-
Add 1 mL of water and vortex to mix.
-
Extract the alditol acetates with 1 mL of dichloromethane.
-
Collect the lower organic layer.
-
Wash the organic layer with 1 mL of water twice.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis: The resulting solution containing the this compound alditol acetate is ready for GC-MS analysis.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound from LPS.
Caption: Simplified degradation pathway of this compound under acidic conditions.
Technical Support Center: Enhancing Tyvelose Detection in Complex Matrices
Welcome to the technical support center for the sensitive detection of Tyvelose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate quantification of this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound (3,6-dideoxy-D-arabino-hexose) is a dideoxyhexose sugar that is a component of the lipopolysaccharide (LPS) in certain Gram-negative bacteria, such as some serovars of Salmonella. It is also found in the glycoproteins of some parasites like Trichinella spiralis.[1][2] The sensitive and specific detection of this compound is crucial as it can serve as a unique biomarker for diagnosing infections and for the development of targeted therapies and vaccines.[3]
Q2: What are the main challenges in detecting this compound in complex matrices like serum or plasma?
A2: Detecting this compound in biological matrices presents several challenges:
-
Low Abundance: this compound may be present at very low concentrations, making it difficult to detect without highly sensitive methods.
-
Matrix Effects: Biological samples contain a multitude of endogenous compounds (e.g., proteins, lipids, salts, and other sugars) that can interfere with the analysis.[4][5][6] These interferences, known as matrix effects, can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy and reproducibility of quantification.[5]
-
Structural Similarity to Other Sugars: The presence of other, more abundant monosaccharides can interfere with the chromatographic separation and detection of this compound.
-
Lack of Chromophores/Fluorophores: Like most sugars, this compound lacks a natural chromophore or fluorophore, making detection by UV or fluorescence HPLC challenging without derivatization.[7]
Q3: Which analytical methods are most suitable for sensitive this compound detection?
A3: Several methods can be employed, each with its own advantages:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, but it requires derivatization to make the sugar volatile.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and is well-suited for complex matrices.[9] Derivatization is often used to enhance ionization efficiency and chromatographic retention.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method that can be very sensitive and specific if monoclonal antibodies targeting this compound-containing epitopes are available.[9][11]
Q4: What is chemical derivatization and why is it important for this compound analysis?
A4: Chemical derivatization is the process of modifying a compound chemically to improve its analytical properties.[12] For this compound, derivatization is crucial for:
-
Increasing Volatility for GC-MS: Reagents like silylating agents (e.g., BSTFA) replace polar hydroxyl groups with nonpolar groups, making the sugar volatile enough for GC analysis.[12]
-
Enhancing Ionization Efficiency for LC-MS/MS: Derivatizing agents can introduce easily ionizable groups, leading to a stronger signal in the mass spectrometer.
-
Improving Chromatographic Separation: Derivatization can alter the polarity of this compound, improving its retention and separation from other matrix components on a chromatography column.
-
Enabling UV or Fluorescence Detection in HPLC: Attaching a chromophore or fluorophore allows for sensitive detection using UV or fluorescence detectors.[13]
Troubleshooting Guides
GC-MS Analysis of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Peak Intensity | Incomplete derivatization. | Optimize derivatization conditions (temperature, time, reagent concentration). Ensure anhydrous conditions as silylation reagents are moisture-sensitive.[8] |
| Sample degradation in the hot injector. | Use a deactivated inlet liner. Optimize injector temperature. | |
| Active sites in the GC system. | Use a deactivated column and liner. Trim the front end of the column.[14] | |
| Leak in the system. | Perform a leak check, especially at the injector and column fittings.[14][15] | |
| Multiple Peaks for this compound Standard | Formation of anomers (α and β forms) during derivatization. | This is common for sugars. Sum the areas of all anomeric peaks for quantification. An oximation step prior to silylation can reduce the number of isomers.[8] |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated liner and column. Replace the septum.[16] |
| Column overloading. | Dilute the sample or inject a smaller volume.[16] | |
| Baseline Noise or Drift | Contaminated carrier gas or gas lines. | Ensure high-purity carrier gas and use appropriate gas purifiers. Check for leaks.[17] |
| Column bleed at high temperatures. | Condition the column properly. Ensure the analysis temperature does not exceed the column's maximum operating temperature.[17] | |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly.[17] |
LC-MS/MS Analysis of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Ion Suppression or Enhancement (Matrix Effect) | Co-elution of matrix components (salts, phospholipids) with this compound. | Improve sample preparation to remove interferences (e.g., solid-phase extraction, liquid-liquid extraction).[6] |
| Optimize chromatographic conditions to separate this compound from interfering peaks.[5] | ||
| Dilute the sample to reduce the concentration of matrix components.[18] | ||
| Use a stable isotope-labeled internal standard corresponding to this compound if available. | ||
| Poor Peak Shape | Suboptimal mobile phase composition. | Adjust the mobile phase pH or organic solvent concentration. |
| Column degradation. | Replace the column. Ensure mobile phase is compatible with the column chemistry. | |
| Low Sensitivity | Inefficient ionization of underivatized this compound. | Employ chemical derivatization with an agent that enhances ionization (e.g., PMP).[7] |
| Suboptimal mass spectrometer settings. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for this compound-specific transitions. | |
| Irreproducible Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Data Presentation
Table 1: Comparison of Analytical Methods for Monosaccharide Quantification
| Method | Typical Limit of Quantification (LOQ) | Throughput | Specificity | Key Advantages | Key Disadvantages |
| GC-MS (with derivatization) | Low ng/mL to pg/mL[18][19] | Medium | High | High sensitivity and specificity. | Requires derivatization; can be time-consuming.[7] |
| LC-MS/MS (with derivatization) | Low ng/mL to pg/mL[20] | High | Very High | High sensitivity, specificity, and suitability for complex matrices.[9] | Can be affected by matrix effects; may require derivatization.[9] |
| HPLC-FLD (with derivatization) | ng/mL range | High | Medium | Good sensitivity and high throughput. | Requires derivatization with a fluorescent tag; lower specificity than MS.[13] |
| ELISA | pg/mL to ng/mL range[11] | Very High | High (antibody dependent) | Very high throughput and sensitivity; no complex instrumentation required. | Susceptible to cross-reactivity; requires specific antibodies which may not be available.[11] |
Note: The LOQ values are typical for monosaccharide analysis and may vary depending on the specific analyte, matrix, instrumentation, and derivatization method used.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Serum with Silylation Derivatization
-
Protein Precipitation:
-
To 100 µL of serum, add 400 µL of ice-cold methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Solvent Evaporation:
-
Dry the supernatant completely under a gentle stream of nitrogen at 40°C.
-
-
Oximation (Optional, but recommended to reduce anomers):
-
Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract.
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Silylation:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Vortex and incubate at 70°C for 60 minutes.
-
Cool to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan from m/z 50 to 500 or use selected ion monitoring (SIM) for characteristic this compound fragments for higher sensitivity.
-
Protocol 2: LC-MS/MS Analysis of this compound in Serum with PMP Derivatization
-
Sample Preparation (Protein Precipitation):
-
Follow steps 1.1 to 1.4 from the GC-MS protocol.
-
-
Solvent Evaporation:
-
Dry the supernatant under a stream of nitrogen at 40°C.
-
-
PMP Derivatization: [7]
-
Reconstitute the dried extract in 100 µL of a solution containing 0.3 M NaOH and 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.
-
Vortex and incubate at 70°C for 30 minutes.
-
Cool to room temperature and neutralize by adding 100 µL of 0.3 M HCl.
-
-
Extraction of PMP Derivatives:
-
Add 200 µL of chloroform (B151607) and vortex vigorously.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Discard the chloroform layer (lower layer). Repeat the extraction twice more to remove excess PMP reagent.
-
Transfer the aqueous layer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detection: Electrospray ionization (ESI) in positive mode. Use Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition for PMP-derivatized this compound.
-
Mandatory Visualizations
Caption: Simplified this compound biosynthesis pathway in Salmonella.
Caption: General experimental workflow for this compound analysis.
References
- 1. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salmonella Typhimurium reprograms macrophage metabolism via T3SS effector SopE2 to promote intracellular replication and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 13. Monosaccharide Composition Analysis : Shimadzu SOPS [shimadzu.com.au]
- 14. researchgate.net [researchgate.net]
- 15. shimadzu.co.uk [shimadzu.co.uk]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
- 19. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Purification of Tyvelose Synthesis Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the purification of Tyvelose and its derivatives, particularly CDP-Tyvelose, from enzymatic synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my enzymatic this compound synthesis reaction?
A1: In a typical enzymatic synthesis of CDP-Tyvelose starting from CDP-Glucose, you can expect a mixture of several components. The primary byproducts and impurities include:
-
Unreacted Starting Materials: Such as CDP-Glucose.
-
Reaction Intermediates: Depending on the enzyme cocktail used, intermediates like CDP-6-deoxy-D-xylo-hexopyranos-4-ulose may be present.[1]
-
Cofactors and Their Products: The enzymatic cascade often involves cofactors like NADP+ and NADPH.[2] You will also likely find their degradation products, such as ADP and pyrophosphate, which can inhibit the synthesis enzymes.[3]
-
Side-Products from Enzyme Promiscuity: Some enzymes may exhibit relaxed substrate specificity, leading to the formation of other sugar nucleotides.
-
Inactive Enzyme Product: Denatured or inactive enzymes from the reaction mixture.
Q2: My final product shows multiple spots on my TLC/HPLC analysis. How can I identify the impurities?
A2: Identifying impurities is a critical step in optimizing your purification strategy. Here’s a systematic approach:
-
Use Authentic Standards: If available, run standards for your expected starting materials (CDP-Glucose), the final product (CDP-Tyvelose), and potential byproducts on the same TLC plate or HPLC run. This allows for direct comparison of retention times (HPLC) or Rf values (TLC).
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is a powerful tool for identifying components in your mixture.[4] By comparing the mass-to-charge ratio (m/z) of the unknown peaks to the expected masses of intermediates and byproducts, you can tentatively identify them.
-
Enzymatic Digestion: Treat a small aliquot of your sample with enzymes that specifically degrade certain components. For example, a phosphatase can be used to see if any spots/peaks correspond to phosphorylated compounds.
Q3: What is the recommended first step for purifying CDP-Tyvelose from the crude reaction mixture?
A3: A common and effective initial step is to remove the protein (enzymes) from your reaction mixture. This can be achieved through several methods:
-
Ethanol (B145695) Precipitation: Add ice-cold ethanol to your reaction mixture to a final concentration of 70% (v/v) to precipitate the enzymes.[5] Centrifuge to pellet the protein and collect the supernatant containing your sugar nucleotides.
-
Centrifugal Filtration: Use ultrafiltration units with a molecular weight cutoff (e.g., 10 kDa) that retains the larger enzyme molecules while allowing the smaller sugar nucleotides and byproducts to pass through into the filtrate.
-
Heat Inactivation and Centrifugation: Heat the reaction mixture to denature the enzymes (e.g., 95°C for 5 minutes), followed by centrifugation to pellet the denatured protein. Note that this method may not be suitable for heat-labile compounds.
Q4: I am experiencing low recovery of my target compound after purification. What are the potential causes and solutions?
A4: Low recovery is a common issue in multi-step purification processes. Here are some potential causes and troubleshooting tips:
| Potential Cause | Recommended Solution |
| Product Degradation | Sugar nucleotides can be labile, especially at non-neutral pH.[6] Ensure you work with chilled buffers and avoid prolonged exposure to harsh pH conditions. |
| Non-specific Adsorption | Your target compound may be adsorbing to plasticware or chromatography media. Consider using low-binding microcentrifuge tubes. For chromatography, pre-condition your column with a blocking agent if necessary. |
| Incomplete Elution | The elution buffer in your chromatography step may not be strong enough to release your compound from the column. Try a step or gradient elution with increasing salt concentration or organic solvent. |
| Co-precipitation | During steps like ethanol precipitation, your product might co-precipitate with other components. Try optimizing the precipitation conditions (e.g., ethanol concentration, temperature). |
| Column Overloading | Exceeding the binding capacity of your chromatography column will cause the product to flow through without binding. Determine the column's capacity and load an appropriate amount of sample. |
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound synthesis products.
Problem 1: Poor separation of CDP-Tyvelose from other sugar nucleotides (e.g., CDP-Glucose) using anion-exchange chromatography.
-
Possible Cause: The pH of your mobile phase is not optimal for achieving charge differences between the molecules.
-
Solution: Adjust the pH of your buffers. A slightly acidic pH can sometimes improve the resolution between similar sugar nucleotides. Also, consider using a shallower salt gradient for elution, as this can enhance the separation of compounds with similar charges.
-
Possible Cause: The column resin is not providing sufficient resolution.
-
Solution: Experiment with different anion-exchange resins. Some resins may offer better selectivity for your specific compounds.
Problem 2: My purified product is contaminated with salts from the elution buffer.
-
Possible Cause: Incomplete desalting after chromatography.
-
Solution: Perform a desalting step after your ion-exchange chromatography. Size-exclusion chromatography (e.g., with a Sephadex G-10 or G-25 column) is effective for separating small molecules like salts from larger sugar nucleotides. Alternatively, dialysis or diafiltration can be used for larger sample volumes.
Problem 3: The activated charcoal treatment to remove monosaccharides is also removing my CDP-Tyvelose.
-
Possible Cause: The elution from the activated charcoal is not efficient.
-
Solution: After binding your sample to the charcoal and washing with water to remove monosaccharides, elute the sugar nucleotides with a solvent mixture, such as 50% ethanol containing a small amount of ammonia.[7] You may need to optimize the ethanol concentration for efficient elution of your specific compound.
Experimental Protocols
Protocol 1: General Anion-Exchange Chromatography for CDP-Tyvelose Purification
This protocol provides a general method for separating CDP-Tyvelose from a crude enzymatic reaction mixture after deproteinization.
-
Column Preparation:
-
Equilibrate a strong anion-exchange column (e.g., a HiTrap Q HP column) with a low-salt buffer (Buffer A: 20 mM Tris-HCl, pH 7.5).
-
-
Sample Loading:
-
Adjust the pH and conductivity of your deproteinized sample to match Buffer A.
-
Load the sample onto the equilibrated column at a low flow rate.
-
-
Washing:
-
Wash the column with several column volumes of Buffer A to remove unbound contaminants.
-
-
Elution:
-
Elute the bound sugar nucleotides using a linear gradient of a high-salt buffer (Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5). A typical gradient would be from 0% to 50% Buffer B over 20 column volumes.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them for the presence of your target compound using HPLC or TLC.
-
Pool the fractions containing pure CDP-Tyvelose.
-
-
Desalting:
-
Desalt the pooled fractions using a size-exclusion column or dialysis.
-
Visualizations
Caption: Enzymatic synthesis pathway of CDP-Tyvelose from CDP-D-Glucose.
Caption: General workflow for the purification of CDP-Tyvelose.
Caption: Troubleshooting poor separation in anion-exchange chromatography.
References
- 1. Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: the CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound. The purification and properties of cytidine diphosphate D-glucose oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing CDP-Tyvelose 2‑Epimerase Enables a GDP-Fucose-Based Fucosylation Pathway Starting from Sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Synthesis and Structural Characterization of Novel Trehalose-Based Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Addressing non-specific binding in Tyvelose-based immunoassays
Technical Support Center: Tyvelose-Based Immunoassays
Welcome to the technical support center for this compound-based immunoassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges during your experiments, with a focus on mitigating non-specific binding to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of a this compound-based immunoassay?
A: Non-specific binding (NSB) is the attachment of assay components, such as primary or secondary antibodies, to unintended surfaces or molecules within the assay system.[1][2] In a this compound-based immunoassay, where this compound antigens are coated onto a microplate, NSB occurs when antibodies adhere to unoccupied sites on the plate surface rather than binding specifically to the this compound antigen.[3][4] This can also involve binding to the blocking agents themselves or other proteins in the sample.[1][5] This unwanted binding is a primary cause of high background signals, which can mask the true signal from the specific antigen-antibody interaction, leading to inaccurate results and reduced assay sensitivity.[3][6][7]
Q2: Why is blocking a critical step in my this compound immunoassay?
A: Blocking is a mandatory step designed to prevent non-specific binding. After the this compound antigen is immobilized on the microplate, vacant binding sites remain on the plastic surface.[3][4] A blocking buffer, which is a solution containing an irrelevant protein or molecule, is added to saturate these sites.[8] By occupying this available space, the blocking agent prevents subsequent assay components, like the detection antibodies, from adhering to the plate non-specifically.[3][6] An effective blocking step is crucial for:
-
Enhanced Specificity: Ensures that the signal generated is solely from the intended antibody-Tyvelose interaction.[3]
-
Increased Sensitivity: Reduces background noise, allowing for the reliable detection of even low concentrations of the target analyte.[3][6]
-
Improved Signal-to-Noise Ratio: Creates a clearer distinction between the specific signal and the background, making data interpretation more reliable.[3]
-
Reduced Variability: Promotes consistent and reproducible results across different wells and experiments.[3]
Q3: What are the common causes of high background signals in my assay?
A: High background is a frequent issue that can often be traced back to several factors:
-
Insufficient Blocking: The blocking agent may not have adequately covered all non-specific binding sites. This can be due to suboptimal concentration, insufficient incubation time, or poor quality of the blocking agent.[3][4][9]
-
Inadequate Washing: Failure to thoroughly wash the plate between steps can leave behind unbound antibodies or other reagents, which contribute to the background signal.[9][10]
-
High Antibody Concentration: Using overly concentrated primary or secondary antibodies increases the likelihood of low-affinity, non-specific interactions.[11]
-
Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent itself.[7][8] For example, anti-goat secondary antibodies can sometimes react with bovine IgG present in blocking agents like BSA or non-fat dry milk.[12]
-
Sample Matrix Effects: Components within the biological sample (e.g., serum) can interfere with the assay. The presence of heterophilic antibodies (like HAMA) or rheumatoid factor in patient samples is a well-known cause of interference.[2][13][14]
-
Contamination: Contamination of reagents, buffers, or the plate itself can lead to elevated background.[9]
Troubleshooting Guide
Problem: I am observing a high background signal across all wells, including my negative controls.
This is a classic sign of widespread non-specific binding. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for diagnosing high background signals.
Data Presentation & Experimental Protocols
Table 1: Comparison of Common Blocking Agents
Choosing the right blocking agent is an empirical process.[15] If you experience high background with one agent, consider testing others. This table summarizes common choices, their typical concentrations, and key considerations.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Inexpensive, generally compatible with most systems.[8] Preferred for biotin-avidin detection systems.[6] | Can have lot-to-lot variability.[5] May contain contaminating bovine IgG, which can cross-react with some secondary antibodies.[12] |
| Non-Fat Dry Milk (NFDM) / Casein | 0.5 - 5% (w/v) | Inexpensive and effective due to a diverse mixture of proteins.[8][15] Often provides lower backgrounds than BSA.[6] | Not recommended for biotin-avidin systems due to endogenous biotin. May contain phosphoproteins that interfere in phosphorylation studies. Can deteriorate if not stored properly.[8] |
| Normal Serum | 5 - 10% (v/v) | Highly effective at reducing NSB from Fc-receptor binding.[12] Use serum from the same species as the secondary antibody. | More expensive than BSA or milk. Must be from a non-immunized animal. |
| Fish Gelatin | 0.1 - 1% (w/v) | Does not cross-react with mammalian proteins, reducing interference. | May not be as effective as protein-based blockers for all assays. |
| Synthetic/Polymer Blockers (PVP, PEG) | Varies by product | Protein-free, reducing cross-reactivity issues. Highly consistent lot-to-lot. Can coat hydrophobic surfaces effectively.[8][15] | Can be more expensive. May require more optimization. |
Protocol 1: Optimizing Blocking Buffer Concentration
An incorrect concentration of blocking agent can either fail to prevent NSB (too low) or potentially mask epitopes (too high).[3][4] This protocol helps determine the optimal concentration for your specific this compound immunoassay.
Objective: To identify the blocking buffer concentration that provides the lowest background without compromising the specific signal.
Methodology:
-
Plate Coating: Coat a 96-well microplate with your this compound antigen under standard conditions. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Prepare Blocker Dilutions: Prepare a series of dilutions of your chosen blocking agent (e.g., for BSA, prepare 0.5%, 1%, 2%, 3%, and 5% w/v solutions in PBS).
-
Blocking Step: Add 200 µL of each blocker dilution to different rows of the plate. Include a "no blocker" control row. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Assay Procedure: Proceed with the rest of your standard immunoassay protocol. Ensure you include:
-
Maximum Signal Wells: Add the primary and secondary antibodies as normal.
-
Background Wells: Add only the secondary antibody (no primary antibody).
-
-
Data Analysis:
-
Measure the signal (e.g., absorbance) for all wells.
-
Calculate the average signal for the "Maximum Signal" and "Background" wells for each blocker concentration.
-
Determine the Signal-to-Noise (S/N) ratio for each concentration: S/N = (Signal_max) / (Signal_background).
-
Select the concentration that provides the highest S/N ratio.
-
Visualizing Assay Principles
Understanding the underlying mechanisms of your immunoassay can aid in troubleshooting.
Caption: Workflow of a standard indirect this compound-based immunoassay.
Caption: Comparison of specific vs. non-specific antibody binding.
References
- 1. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. hiyka.com [hiyka.com]
- 4. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. High background in immunohistochemistry | Abcam [abcam.com]
- 11. bma.ch [bma.ch]
- 12. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 13. calbiotech.com [calbiotech.com]
- 14. elgalabwater.com [elgalabwater.com]
- 15. corning.com [corning.com]
Technical Support Center: Optimization of Protecting Group Strategy for Tyvelose Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protecting group strategies for the synthesis of Tyvelose (3,6-dideoxy-D-arabino-hexopyranose).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chemical synthesis of this compound and its derivatives.
Question 1: I am getting a mixture of regioisomers during the initial protection of my starting material (e.g., methyl α-D-mannopyranoside). How can I improve the regioselectivity for protection at the C-2 and C-4 positions?
Answer:
Achieving high regioselectivity in the protection of polyhydroxylated compounds like methyl α-D-mannopyranoside can be challenging due to the similar reactivity of the secondary hydroxyl groups. Here are several strategies to improve selectivity:
-
Steric Hindrance: Employing bulky protecting groups can favor protection at less sterically hindered positions. For instance, using a bulky silyl (B83357) ether like tert-butyldiphenylsilyl chloride (TBDPSCl) often leads to preferential protection of the primary C-6 hydroxyl group.
-
Stannylene Acetals: The use of dibutyltin (B87310) oxide (Bu₂SnO) to form a stannylene acetal (B89532) intermediate can activate specific hydroxyl groups. For methyl α-D-mannopyranoside, the stannylene acetal typically forms between the C-2 and C-3 hydroxyls, allowing for subsequent regioselective protection at either of these positions.
-
Temperature and Reagent Control: The order of addition of reagents and reaction temperature can significantly influence regioselectivity. For example, in benzylation reactions, slow addition of the benzylating agent at low temperatures can favor the formation of the kinetic product.[1]
-
Choice of Starting Material: If direct selective protection is consistently problematic, consider starting with a precursor that already has some hydroxyls protected, such as methyl 4,6-O-benzylidene-α-D-mannopyranoside.[2] This simplifies the protection strategy to differentiating only the C-2 and C-3 hydroxyls.
Troubleshooting Flowchart for Regioselectivity Issues:
References
Technical Support Center: Improving the Stability of Tyvelose-Protein Conjugates
Welcome to the technical support center for Tyvelose-protein conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common stability issues and to offer answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound-protein conjugates?
A1: The stability of this compound-protein conjugates is a multifaceted issue influenced by several factors. These can be broadly categorized as intrinsic and extrinsic. Intrinsic factors include the specific protein, the chemistry used for conjugation, the site of this compound attachment, and the drug-to-antibody ratio (DAR) if applicable.[][2] Extrinsic factors relate to the formulation and storage conditions, such as pH, temperature, buffer composition, and exposure to light or agitation.[3][4]
Q2: What are the common signs of instability in my this compound-protein conjugate preparation?
A2: Common indicators of instability include the formation of visible precipitates, an increase in turbidity, a decrease in biological activity or binding affinity, and changes in the analytical profile. Techniques like size-exclusion chromatography (SEC) can reveal the presence of aggregates or fragments, while reversed-phase high-performance liquid chromatography (RP-HPLC) can indicate degradation of the conjugate or release of the payload.[5]
Q3: How does the choice of conjugation chemistry impact stability?
A3: The chemical linkage between this compound and the protein is critical for stability. For instance, while maleimide-based linkers are common for conjugation to cysteine residues, they can be susceptible to retro-Michael addition and thioether exchange in vivo, leading to premature cleavage.[2][6] Linkages formed through click chemistry or those involving more stable bonds, such as sulfone-based linkers, may offer improved serum stability.[][6] For conjugating via the carbohydrate moiety itself, oxidation of cis-diols to aldehydes followed by reaction with hydrazides or alkoxyamines is a common method. The stability of the resulting hydrazone or oxime bond is an important consideration.[7][8]
Q4: Can the site of this compound conjugation on the protein affect stability?
A4: Yes, the site of conjugation can significantly impact the stability and function of the conjugate.[9] Conjugation to surface-exposed, flexible regions is generally preferred to minimize disruption of the protein's tertiary structure. Site-specific conjugation methods are often employed to ensure a homogeneous product with predictable stability.[2][10] Attaching this compound to the Fc region of an antibody, for example, can preserve the antigen-binding function.[8]
Q5: What are the best practices for long-term storage of this compound-protein conjugates?
A5: For long-term storage, it is generally recommended to store this compound-protein conjugates at low temperatures, typically -20°C or -80°C, in single-use aliquots to avoid repeated freeze-thaw cycles.[3][11] The addition of cryoprotectants such as 50% glycerol (B35011) or ethylene (B1197577) glycol can prevent damage from freezing.[3][12] Lyophilization (freeze-drying) is another option for long-term storage, often in the presence of lyoprotectants like trehalose (B1683222) or sucrose.[11][13] However, it's important to note that some conjugates, particularly those with fluorescent labels or certain enzymes, may be sensitive to freezing and are best stored at 2-8°C.[12][14]
Troubleshooting Guides
Issue 1: Low Conjugate Yield
| Possible Cause | Recommended Solution |
| Inefficient Reaction Conditions | Optimize reaction parameters such as pH, temperature, and incubation time.[14] For carbonyl-reactive chemistry (post-oxidation of this compound), the addition of a catalyst like aniline (B41778) may improve coupling efficiency.[7] |
| Inaccessible Reactive Sites on the Protein | If targeting specific amino acids, ensure they are accessible. Genetic engineering can be used to introduce reactive sites at desired locations.[10] |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the desired conjugation reaction. Buffer exchange into a non-interfering buffer like phosphate-buffered saline (PBS) is recommended.[14] |
| Loss During Purification | The purification method may not be suitable. Consider alternative techniques such as different types of chromatography (e.g., affinity, ion exchange) or dialysis.[10][15] |
Issue 2: Conjugate Aggregation
| Possible Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase the hydrophobicity of the conjugate, leading to aggregation.[2] Aim for a lower, more controlled DAR through optimized reaction conditions or site-specific conjugation. |
| Inappropriate Buffer Conditions (pH, Ionic Strength) | The formulation buffer can significantly impact stability. Screen a range of pH values and ionic strengths to find the optimal conditions for your specific conjugate.[16] A histidine-sucrose buffer has been shown to reduce aggregation during storage compared to PBS.[16] |
| Stress from Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation.[11] Store conjugates in single-use aliquots at -80°C.[14] |
| Exposure to High Temperatures | Thermal stress can lead to unfolding and aggregation.[4] Maintain the conjugate at recommended storage temperatures and avoid exposure to elevated temperatures during handling. |
| Surface Adsorption | Proteins can denature and aggregate at air-liquid and liquid-solid interfaces. The use of surfactants like polysorbate 20 or 80 can help mitigate this.[4] |
Issue 3: Loss of Biological Activity
| Possible Cause | Recommended Solution |
| Conjugation at or Near the Active Site | If the conjugation site is close to the protein's active or binding site, it can sterically hinder its function. Employ site-specific conjugation strategies to direct the modification to a region away from the active site.[2][8] |
| Conformational Changes Induced by Conjugation | The attachment of this compound may alter the protein's conformation. Biophysical characterization techniques like circular dichroism can assess structural changes.[17] |
| Degradation of the Protein or Linker | The protein or the linker may be susceptible to hydrolysis or enzymatic degradation.[18][19] Ensure appropriate storage conditions and consider using more stable linker chemistries.[6] |
| Oxidation | Sensitive amino acid residues can be prone to oxidation. The addition of antioxidants may be beneficial, and storage under an inert gas can also be considered.[3] |
Data Presentation: Recommended Storage Conditions
The optimal storage conditions are highly dependent on the specific conjugate. The following table provides general guidelines based on common practices for protein bioconjugates.
| Storage Duration | Temperature | Recommended Buffer/Additives | Considerations |
| Short-term (days to weeks) | 2-8°C | Phosphate or Tris buffers with an anti-microbial agent (e.g., sodium azide).[11] | Convenient for frequent use, but risk of microbial growth and proteolytic degradation.[11] |
| Long-term (months to years) | -20°C or -80°C | Buffer with 50% glycerol or ethylene glycol.[3] | Prevents freezing and damage from ice crystals. Prepare single-use aliquots.[11][14] |
| Very Long-term (years) | Lyophilized at -20°C or 2-8°C | Lyoprotectants such as trehalose or sucrose.[11][13] | The lyophilization process itself can be stressful to the protein. The formulation needs to be optimized. |
Note: These are general recommendations. The optimal conditions for your specific this compound-protein conjugate should be determined empirically through stability studies.
Experimental Protocols
Protocol 1: General Procedure for this compound-Protein Conjugation via Aldehyde-Hydrazide Chemistry
This protocol describes a general method for conjugating this compound to a protein by first oxidizing the sugar to create aldehyde groups, followed by reaction with a hydrazide-modified protein.
-
Oxidation of this compound:
-
Dissolve the this compound-containing molecule in an appropriate buffer (e.g., PBS, pH 6.0).
-
Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark for 15-30 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes.
-
Remove excess periodate (B1199274) and byproducts by dialysis or using a desalting column.
-
-
Preparation of Hydrazide-Modified Protein:
-
Modify the protein with a suitable hydrazide crosslinker (e.g., a succinimidyl ester of a hydrazide compound) according to the manufacturer's instructions.
-
Purify the hydrazide-modified protein to remove excess crosslinker using dialysis or a desalting column.
-
-
Conjugation Reaction:
-
Mix the oxidized this compound with the hydrazide-modified protein in a coupling buffer (e.g., PBS, pH 7.2-7.5).
-
For improved efficiency, a catalyst such as aniline can be added to the reaction mixture.[7]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Purify the this compound-protein conjugate from unreacted components using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or affinity chromatography.
-
Protocol 2: Stability Assessment Using Size-Exclusion Chromatography (SEC)
SEC is a common method to assess the level of aggregation in a conjugate sample.
-
Sample Preparation:
-
Prepare the this compound-protein conjugate at a known concentration in the formulation buffer.
-
Prepare samples that have been subjected to stress conditions (e.g., elevated temperature, multiple freeze-thaw cycles) alongside a control sample stored under optimal conditions.
-
-
Chromatography Conditions:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).
-
Inject a defined amount of the conjugate sample onto the column.
-
Run the chromatography at a constant flow rate.
-
-
Data Analysis:
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for protein).
-
Integrate the peak areas corresponding to the monomer, aggregates, and any fragments.
-
Calculate the percentage of aggregate and fragment formation to assess the stability of the conjugate under different conditions.
-
Visualizations
Caption: A logical workflow for troubleshooting stability issues with this compound-protein conjugates.
Caption: Potential degradation pathways for a this compound-protein conjugate.
Caption: Experimental workflow for assessing the stability of this compound-protein conjugates.
References
- 2. tandfonline.com [tandfonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 11. westbioscience.com [westbioscience.com]
- 12. Antibody Storage and Antibody Shelf Life [labome.com]
- 13. Trehalose glycopolymers for stabilization of protein conjugates to environmental stressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 18. Degradation and Turnover of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting poor resolution in HPLC analysis of dideoxyhexoses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of dideoxyhexoses, such as fucose and rhamnose.
Troubleshooting Guides
Poor resolution in the HPLC analysis of dideoxyhexoses can manifest as co-eluting peaks, broad peaks, or peak tailing, leading to inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving these common issues.
Problem: Poor Resolution Between Dideoxyhexose and Other Monosaccharide Peaks
Q1: My dideoxyhexose peak (e.g., fucose or rhamnose) is co-eluting with another monosaccharide, such as galactose or xylose. How can I improve their separation?
A1: Co-elution is a common challenge in monosaccharide analysis due to their similar structures.[1] Here are several strategies to improve resolution:
-
Optimize Mobile Phase Composition:
-
Adjust Acetonitrile (B52724)/Water Ratio: In reversed-phase and HILIC chromatography, the ratio of acetonitrile to water is a critical parameter. Increasing the water content (decreasing acetonitrile) generally increases retention times and can improve the separation of polar analytes like sugars.[2] Conversely, in some normal-phase separations, adjusting the organic modifier can enhance resolution.
-
Modify Mobile Phase pH: For anion-exchange chromatography, particularly with pulsed amperometric detection (PAD), the pH of the mobile phase is a powerful tool for optimizing selectivity. Small adjustments in the concentration of sodium hydroxide (B78521) in the eluent can significantly alter the retention times of individual monosaccharides, including dideoxyhexoses, by affecting their ionization state.[3][4][5]
-
-
Change Column Chemistry:
-
If you are using a standard C18 column, consider switching to a more specialized column for carbohydrate analysis. Amine-bonded (amino) columns or hydrophilic interaction liquid chromatography (HILIC) columns are often more effective at separating polar sugars.[5] For very similar compounds, consider columns with different stationary phases, such as those with different metal ions (e.g., Ca2+, Pb2+) in ligand-exchange chromatography, which can offer different selectivities.
-
-
Adjust Column Temperature:
-
Lowering the column temperature can sometimes improve resolution by increasing retention.[6] However, be aware that this will also increase analysis time and backpressure. Conversely, increasing the temperature can improve efficiency but may decrease retention and resolution if the peaks are already close.
-
-
Reduce Flow Rate:
-
Decreasing the flow rate can enhance separation efficiency and resolution, although it will lengthen the run time.
-
Q2: I am observing broad peaks for my dideoxyhexoses. What could be the cause and how can I fix it?
A2: Broad peaks can be caused by several factors, from issues with the column to problems with the mobile phase or sample.
-
Column Degradation: The column may be contaminated or have lost its efficiency. Try cleaning the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening. Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.
-
Inappropriate Mobile Phase: The mobile phase may not be optimal for the column or the analytes. Ensure the mobile phase is properly prepared, degassed, and compatible with the stationary phase.
-
Sample Overload: Injecting too much sample can lead to peak broadening. Try injecting a smaller volume or diluting your sample.
Q3: My dideoxyhexose peaks are tailing. What steps can I take to improve peak shape?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Active Sites on the Column: The silica (B1680970) backbone of some columns can have acidic silanol (B1196071) groups that interact with the hydroxyl groups of sugars, causing tailing. Using a well-end-capped column or a column specifically designed for carbohydrate analysis can mitigate this.
-
Mobile Phase pH: If using an ionizable mobile phase, ensure the pH is appropriate to minimize unwanted interactions. The pH should ideally be at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.[4]
-
Contamination: Contamination of the column inlet frit or the stationary phase can lead to tailing. A guard column can help protect the analytical column from sample matrix components. Regularly flushing the column is also recommended.
Frequently Asked Questions (FAQs)
Q: What type of HPLC column is best for analyzing dideoxyhexoses?
A: The choice of column depends on the sample matrix and the other sugars present.
-
Amine-bonded (Amino) Columns: These are widely used for the separation of underivatized monosaccharides and are a good starting point.[2]
-
Anion-Exchange Columns: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a very sensitive and selective technique for carbohydrate analysis, including dideoxyhexoses.[5]
-
Ligand-Exchange Columns: These columns, often packed with a sulfonated polystyrene-divinylbenzene resin loaded with a metal cation (e.g., Ca2+, Pb2+), can provide excellent resolution for some sugar mixtures.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns are also a good option for separating polar analytes like sugars.
Q: What is a typical mobile phase for dideoxyhexose analysis?
A: For amino and HILIC columns, a common mobile phase is a mixture of acetonitrile and water, often with a small amount of a buffer like ammonium (B1175870) formate.[7] A typical starting point is an isocratic elution with 75-85% acetonitrile.[2] For HPAE-PAD, the mobile phase is typically a dilute solution of sodium hydroxide, often run as a gradient.
Q: Do I need to derivatize my dideoxyhexose samples before HPLC analysis?
A: Not always. Techniques like HPAE-PAD and HPLC with refractive index (RI) or evaporative light scattering detection (ELSD) can be used for the analysis of underivatized monosaccharides. However, derivatization with a UV-active or fluorescent tag can significantly improve sensitivity and is often used in methods coupled with UV or fluorescence detectors.
Data Presentation
The following tables summarize typical retention times and resolution values for dideoxyhexoses and other common monosaccharides under different HPLC conditions. Note that these values can vary depending on the specific instrument, column batch, and laboratory conditions.
Table 1: Example Retention Times of Monosaccharides on an Amino Column
| Monosaccharide | Retention Time (min) |
| Rhamnose | 8.5 |
| Fucose | 9.2 |
| Arabinose | 10.1 |
| Xylose | 10.8 |
| Mannose | 11.5 |
| Galactose | 12.3 |
| Glucose | 13.1 |
Conditions: Amino column (e.g., 4.6 x 250 mm, 5 µm); Mobile Phase: 80:20 (v/v) Acetonitrile:Water; Flow Rate: 1.0 mL/min; Temperature: 35°C; Detector: RID.
Table 2: Chromatographic Performance Data for 2-AA Labeled Monosaccharides
| Critical Peak Pair | Resolution (Rs) using 5 µm particle size column | Resolution (Rs) using 1.7 µm particle size column |
| GlcNAc/Man | 2.02 | 2.58 |
| Man/GalNAc | 1.83 | 2.14 |
| Gal/Glc | 1.30 | 1.54 |
| Xyl/Fuc | 1.62 | 2.01 |
Adapted from Waters Corporation Application Note, demonstrating improved resolution with smaller particle size columns. The method utilized a C18 stationary phase for the separation of 2-AA labeled monosaccharides.
Experimental Protocols
Protocol: HPLC-RID Analysis of Neutral Monosaccharides Including Dideoxyhexoses
This protocol provides a general procedure for the analysis of underivatized dideoxyhexoses and other neutral monosaccharides using an amino column with refractive index detection.
1. Sample Preparation (from a glycoprotein (B1211001) sample):
-
Hydrolysis: To release the monosaccharides, hydrolyze the glycoprotein sample (e.g., 1-5 mg) with 2 M trifluoroacetic acid (TFA) at 100°C for 4-6 hours in a sealed tube.
-
Removal of Acid: After hydrolysis, cool the sample and evaporate the TFA under a stream of nitrogen or by lyophilization.
-
Reconstitution: Reconstitute the dried hydrolysate in a known volume of the mobile phase (e.g., 80:20 Acetonitrile:Water) and filter through a 0.22 µm syringe filter before injection.
2. HPLC-RID System and Conditions:
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a column oven, an autosampler, and a refractive index detector (RID).
-
Column: Amino column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:HPLC-grade Water. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C (should be stable and match the column temperature).
-
Injection Volume: 10-20 µL.
-
Run Time: Approximately 20-30 minutes, depending on the separation.
3. Calibration:
-
Prepare a mixed standard solution containing known concentrations of the dideoxyhexoses (fucose, rhamnose) and other expected monosaccharides in the mobile phase.
-
Generate a calibration curve by injecting a series of dilutions of the mixed standard and plotting peak area against concentration for each sugar.
4. Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each monosaccharide by using the peak areas and the calibration curves.
Mandatory Visualization
Troubleshooting Workflow for Poor Resolution in Dideoxyhexose HPLC Analysis
References
Methods for increasing the efficiency of Tyvelose extraction
Welcome to the technical support center for Tyvelose extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your this compound extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
A1: this compound, a 3,6-dideoxy-D-arabino-hexose, is primarily found as a terminal sugar in the O-antigen of lipopolysaccharides (LPS) of certain Gram-negative bacteria, such as Salmonella enterica and Yersinia pseudotuberculosis.[1][2] It is also a key component of the immunodominant N-glycans on the surface of glycoproteins from the parasite Trichinella spiralis.[3]
Q2: What are the principal methods for releasing this compound from its native glycoconjugates?
A2: There are two main approaches for releasing this compound:
-
Acid Hydrolysis: This chemical method uses dilute acids to cleave the glycosidic bonds linking this compound to the rest of the glycan. It is a common method for releasing monosaccharides from bacterial LPS.[3][4]
-
Enzymatic Digestion: This method employs specific enzymes, such as Peptide-N-Glycosidase F (PNGase F), to release entire N-glycans from glycoproteins.[5][6][7] This is particularly useful for extracting this compound-containing glycans from sources like Trichinella spiralis. Subsequent acid hydrolysis is then required to release the individual monosaccharides, including this compound.
Q3: How can I purify the extracted this compound?
A3: Following release, this compound is typically purified from the complex mixture of other monosaccharides and reaction components using chromatographic techniques. Column chromatography, including size-exclusion and ion-exchange chromatography, is a standard method for separating carbohydrates.[8]
Q4: What analytical techniques are suitable for the identification and quantification of this compound?
A4: Due to its unique structure as a dideoxyhexose, specific analytical methods are required for accurate identification and quantification. Gas chromatography-mass spectrometry (GC-MS) of derivatized sugars (e.g., alditol acetates) is a widely used and reliable method.[9][10][11][12][13] High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is another sensitive technique for carbohydrate analysis.[14][15][16][17][18]
Troubleshooting Guides
Issue 1: Low Yield of this compound after Acid Hydrolysis
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis | Optimize hydrolysis conditions. Increase the reaction time or acid concentration incrementally. However, be cautious as harsh conditions can lead to degradation of the target sugar.[19] Monitor the release of monosaccharides over a time course to determine the optimal hydrolysis duration. |
| Degradation of this compound | 3,6-dideoxyhexoses can be sensitive to strong acidic conditions and high temperatures.[20] Use milder hydrolysis conditions (e.g., lower acid concentration, lower temperature for a longer duration). Consider using a two-stage hydrolysis process. |
| Suboptimal Starting Material | Ensure the purity of the starting material (LPS or glycoprotein). Contaminants can interfere with the hydrolysis reaction. For LPS, ensure efficient extraction from the bacterial cells.[4][21] |
| Losses during Neutralization and Desalting | After hydrolysis, the acidic solution needs to be neutralized. This can lead to the formation of salts that may co-precipitate with the sugars. Use appropriate desalting techniques, such as ion-exchange chromatography, to minimize sample loss. |
Issue 2: Inefficient Enzymatic Release of N-Glycans
| Possible Cause | Suggested Solution |
| Incomplete Denaturation of Glycoprotein (B1211001) | PNGase F works most efficiently on denatured proteins.[5] Ensure complete denaturation by using detergents (e.g., SDS) and reducing agents (e.g., DTT or 2-mercaptoethanol) followed by heating. |
| Enzyme Inhibition | Residual detergents from the denaturation step can inhibit PNGase F activity. Include a non-ionic detergent (e.g., Triton X-100 or NP-40) to counteract the inhibitory effects of SDS. |
| Suboptimal Reaction Conditions | Ensure the reaction buffer is at the optimal pH for PNGase F (typically around 7.5-8.6). Use the recommended enzyme-to-substrate ratio and incubate at the optimal temperature (usually 37°C). |
| Steric Hindrance | The glycosylation site may be sterically hindered, preventing enzyme access. If denaturation is not sufficient, consider a preliminary proteolytic digestion (e.g., with trypsin) to generate smaller glycopeptides, which can improve PNGase F accessibility.[22] |
Issue 3: Poor Separation during Column Chromatography
| Possible Cause | Suggested Solution |
| Co-elution with Other Monosaccharides | This compound may co-elute with other neutral monosaccharides. Optimize the mobile phase composition and gradient to improve resolution. Consider using a different type of chromatography column (e.g., a specialized carbohydrate column).[23] |
| Column Overloading | Loading too much sample onto the column can lead to broad peaks and poor separation. Reduce the sample load or use a larger column. |
| Irreversible Adsorption to the Column Matrix | Carbohydrates can sometimes interact irreversibly with the column material. Ensure the column is properly equilibrated and regenerated between runs according to the manufacturer's instructions. |
| Presence of Contaminants | Salts and other impurities from previous steps can interfere with chromatographic separation. Ensure the sample is adequately desalted and purified before loading onto the column. |
Experimental Protocols
Protocol 1: this compound Extraction from Salmonella LPS via Acid Hydrolysis
This protocol outlines the steps for releasing and partially purifying this compound from purified Salmonella lipopolysaccharide (LPS).
1. Mild Acid Hydrolysis of LPS:
-
Heat the suspension at 100°C for 1-2 hours to cleave the lipid A moiety and release the O-antigen polysaccharide.[3][4]
-
Cool the mixture and centrifuge to pellet the precipitated lipid A.
-
Carefully collect the supernatant containing the O-antigen.
2. Strong Acid Hydrolysis of O-antigen:
-
To the O-antigen solution, add a strong acid such as trifluoroacetic acid (TFA) to a final concentration of 2 M.
-
Incubate at 121°C for 2-3 hours to hydrolyze the polysaccharide into its constituent monosaccharides.[10]
-
Cool the hydrolysate and remove the acid by evaporation under a stream of nitrogen or by lyophilization.
3. Purification of this compound:
-
Resuspend the dried hydrolysate in a suitable solvent (e.g., water).
-
Apply the sample to a size-exclusion chromatography column to separate the monosaccharides from any remaining oligosaccharides or degradation products.
-
Collect fractions and analyze for the presence of this compound using an appropriate analytical method (e.g., GC-MS after derivatization).
-
Pool the fractions containing this compound and lyophilize.
Protocol 2: Enzymatic Release of this compound-containing N-Glycans from Glycoproteins
This protocol is suitable for releasing N-glycans from glycoproteins, such as those from Trichinella spiralis.
1. Denaturation and Reduction of Glycoprotein:
-
Dissolve the glycoprotein sample in a denaturation buffer containing SDS and a reducing agent (e.g., DTT or 2-mercaptoethanol).
-
Heat the sample at 95-100°C for 5-10 minutes.
-
Cool the sample to room temperature.
2. Alkylation (Optional but Recommended):
-
Add an alkylating agent, such as iodoacetamide, to the denatured and reduced glycoprotein to prevent the reformation of disulfide bonds.
-
Incubate in the dark at room temperature for 30-60 minutes.
3. Enzymatic Digestion with PNGase F:
-
Add a non-ionic detergent (e.g., NP-40 or Triton X-100) to the sample to sequester the SDS.
-
Add PNGase F to the reaction mixture. The optimal enzyme-to-substrate ratio should be determined empirically but is typically around 1:20 to 1:50 (units of enzyme to µg of glycoprotein).
-
Incubate at 37°C for 2-18 hours. The optimal incubation time will depend on the specific glycoprotein.[6]
4. Separation of Released N-Glycans:
-
The released N-glycans can be separated from the protein and other reaction components using solid-phase extraction (SPE) with a graphitized carbon or C18 cartridge.
-
Elute the N-glycans and dry them down.
5. Acid Hydrolysis to Release Monosaccharides:
-
Follow Step 2 of Protocol 1 to hydrolyze the purified N-glycans and release the individual monosaccharides, including this compound.
Data Presentation
Table 1: Comparison of this compound Release Methods
| Method | Principle | Typical Starting Material | Advantages | Disadvantages | Relative Yield |
| Acid Hydrolysis | Cleavage of glycosidic bonds by acid catalysis. | Bacterial Lipopolysaccharide (LPS) | Relatively simple and inexpensive. | Can lead to degradation of the target sugar; non-selective release of all monosaccharides.[20] | Variable, dependent on hydrolysis conditions. |
| Enzymatic Digestion | Specific cleavage of N-glycans from glycoproteins using PNGase F. | Glycoproteins (e.g., from Trichinella spiralis) | Highly specific, preserves the integrity of the glycan structure for further analysis. | More expensive due to the cost of the enzyme; requires subsequent acid hydrolysis to release monosaccharides. | Generally high for N-glycan release, subsequent hydrolysis yield is variable. |
Table 2: Optimization of Acid Hydrolysis for this compound Release from Salmonella O-antigen
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Acid Concentration (TFA) | 1 M | 2 M | 4 M | Increasing concentration may increase the rate of hydrolysis but also the risk of degradation.[24] |
| Temperature | 100°C | 110°C | 121°C | Higher temperatures accelerate hydrolysis but can also lead to significant degradation of dideoxyhexoses.[25] |
| Time | 1 hour | 2 hours | 4 hours | Longer hydrolysis times increase the release of monosaccharides up to a point, after which degradation becomes more prominent.[19][26] |
Visualizations
Caption: Workflow for this compound extraction via acid hydrolysis.
Caption: Workflow for this compound extraction via enzymatic release.
References
- 1. Studies of the biosynthesis of 3,6-dideoxyhexoses: molecular cloning and characterization of the asc (ascarylose) region from Yersinia pseudotuberculosis serogroup VA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Luminescence-Based Serum Bactericidal Activity Assay for Human Sera Against a Panel of Salmonella Strains | MDPI [mdpi.com]
- 3. A scalable method for O-antigen purification applied to various Salmonella serovars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of O-specific polysaccharide from lipopolysaccharide produced by Salmonella enterica serovar Paratyphi A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. genovis.com [genovis.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Mechanistic studies of the biosynthesis of 3,6-dideoxyhexoses in Yersinia pseudotuberculosis. Purification and stereochemical analysis of CDP-D-glucose oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 10. content.protocols.io [content.protocols.io]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Automated derivatization instrument: preparation of alditol acetates for analysis of bacterial carbohydrates using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. chromforum.org [chromforum.org]
- 16. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. The effect of hydrolysis time on amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. veterinaryworld.org [veterinaryworld.org]
- 22. researchgate.net [researchgate.net]
- 23. analab.com.tw [analab.com.tw]
- 24. bvchroma.com [bvchroma.com]
- 25. Effect of temperature-cycled retrogradation on slow digestibility of waxy rice starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The effect of enzymatic hydrolysis time and temperature on the properties of protein hydrolysates from Persian sturgeon (Acipenser persicus) viscera. (2009) | Mahmoudreza Ovissipour | 236 Citations [scispace.com]
Technical Support Center: Optimizing Fermentation for Microbial Tyvelose Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the microbial production of Tyvelose.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your fermentation experiments for this compound production in a question-and-answer format.
Question 1: My E. coli culture shows good growth, but the final this compound yield is significantly lower than expected. What are the likely causes and how can I troubleshoot this?
Answer:
Low product yield despite good biomass accumulation is a common issue in recombinant fermentation. It often points to inefficiencies in the heterologous biosynthetic pathway or suboptimal induction conditions. Here are the primary areas to investigate:
-
Metabolic Bottlenecks: The enzymatic pathway for this compound biosynthesis may have rate-limiting steps.
-
Solution: Analyze the expression levels of each enzyme in the this compound biosynthesis pathway (e.g., CDP-D-glucose 4,6-dehydratase, CDP-tyvelose 2-epimerase). Overexpression of the rate-limiting enzyme(s) may improve the metabolic flux towards this compound.
-
-
Precursor Limitation: The synthesis of this compound is dependent on the intracellular pool of the precursor, CDP-D-glucose.
-
Solution: Consider metabolic engineering strategies to increase the availability of CTP and glucose-1-phosphate, the precursors for CDP-D-glucose synthesis.
-
-
Suboptimal Induction Conditions: The timing and concentration of the inducer (e.g., IPTG) are critical for maximizing protein expression without causing excessive metabolic burden.
-
Product Degradation or Export Issues: The produced this compound might be degraded by native E. coli enzymes or there may be issues with its accumulation.
-
Solution: Analyze the culture supernatant and cell lysate over time to determine if the product is being degraded. Consider using knockout strains for enzymes that may catabolize deoxysugars.
-
Question 2: The fermentation process is sluggish, and both cell growth and this compound production are poor. What could be the problem?
Answer:
Sluggish fermentation can be caused by a variety of factors, from media composition to suboptimal physical parameters.
-
Nutrient Limitation: The fermentation medium may be deficient in essential nutrients required for robust growth and product synthesis.
-
Solution: Ensure the medium has an adequate supply of carbon, nitrogen, phosphate, and essential trace elements. For high-density cultures, a fed-batch strategy is often necessary to replenish consumed nutrients.
-
-
Suboptimal pH: The pH of the culture medium can drift during fermentation due to microbial metabolism, affecting enzyme activity and nutrient uptake.
-
Solution: Monitor and control the pH of the fermentation broth. The optimal pH for recombinant protein production in E. coli is often between 6.0 and 8.0. Use a buffered medium or a pH control system in the bioreactor.[4]
-
-
Inadequate Aeration: Oxygen is crucial for the growth of aerobic microbes like E. coli.
-
Solution: Optimize the agitation and aeration rates to ensure a sufficient dissolved oxygen (DO) level. A DO-stat feeding strategy can be employed in fed-batch cultures to maintain optimal oxygen levels.
-
-
Toxicity of Byproducts: Accumulation of toxic byproducts, such as acetate (B1210297), can inhibit cell growth.
-
Solution: Employ a feeding strategy that avoids excess glucose, which can lead to overflow metabolism and acetate production.
-
Question 3: I am observing the formation of significant byproducts during fermentation, which is complicating the purification of this compound. How can I minimize byproduct formation?
Answer:
Byproduct formation is a common challenge in microbial fermentation. For deoxysugar production, related sugar derivatives or metabolic overflow products can be expected.
-
Metabolic Overflow: High glucose uptake rates can lead to the production of acetate.
-
Solution: Implement a controlled feeding strategy (e.g., exponential feeding) in a fed-batch process to limit the glucose concentration in the medium.
-
-
Side Reactions of Pathway Enzymes: The enzymes in the this compound biosynthesis pathway may have promiscuous activity with other cellular substrates.
-
Solution: Characterize the substrate specificity of the expressed enzymes. If significant side reactions are identified, consider protein engineering to improve substrate specificity.
-
-
Host Cell Metabolism: The native metabolic network of E. coli may produce compounds that are structurally similar to this compound or that interfere with downstream processing.
-
Solution: Use knockout strains of E. coli where competing metabolic pathways are blocked. For example, strains deficient in the production of other exopolysaccharides may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical fermentation medium composition for recombinant this compound production in E. coli?
A1: A defined mineral salt medium is often preferred for reproducible high-cell-density fermentation. A common base medium is M9 medium, supplemented with a carbon source, a nitrogen source, and trace elements. Complex media components like yeast extract can also be used to improve growth and productivity.[5][6][7]
Table 1: Example of a Defined Medium for E. coli Fermentation
| Component | Concentration |
| Basal Medium | |
| Na2HPO4 | 6 g/L |
| KH2PO4 | 3 g/L |
| NaCl | 0.5 g/L |
| NH4Cl | 1 g/L |
| Carbon Source | |
| Glucose | 20 g/L (initial) |
| Supplements | |
| MgSO4 | 2 mM |
| CaCl2 | 0.1 mM |
| Thiamine | 1 mg/L |
| Trace Element Solution | 1 mL/L |
| Nitrogen Source (in feed) | |
| (NH4)2SO4 | 5-10 g/L |
Note: This is a starting point, and optimization of individual components is recommended.
Q2: What are the optimal temperature and pH for this compound fermentation?
A2: The optimal temperature and pH for recombinant protein production in E. coli can vary depending on the specific protein and host strain. Generally, a temperature of 37°C is used for the initial growth phase to achieve high biomass. For the protein expression phase (after induction), the temperature is often lowered to 18-30°C to promote proper protein folding and reduce the formation of inclusion bodies.[1][8] The optimal pH is typically maintained between 6.5 and 7.5.[7][9][10]
Table 2: General Fermentation Parameters for Recombinant Protein Production in E. coli
| Parameter | Growth Phase | Production Phase |
| Temperature | 37°C | 18-30°C |
| pH | 6.8 - 7.2 | 6.8 - 7.2 |
| Dissolved Oxygen (DO) | > 30% | > 20% |
Q3: How do I choose the right time and concentration for induction with IPTG?
A3: The optimal induction strategy is a balance between achieving high cell density and maximizing the specific productivity of the target protein. Induction is typically performed during the mid-to-late exponential growth phase (OD600 of 0.6-0.8 for batch cultures, higher for fed-batch). The optimal IPTG concentration can range from 0.05 to 1 mM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[1][2][3][11][12]
Table 3: Example of an IPTG Induction Optimization Matrix
| OD600 at Induction | IPTG Concentration (mM) |
| 0.6 | 0.1 |
| 0.6 | 0.5 |
| 0.6 | 1.0 |
| 1.0 | 0.1 |
| 1.0 | 0.5 |
| 1.0 | 1.0 |
Q4: Can you provide a basic experimental protocol for fed-batch fermentation of recombinant E. coli for this compound production?
A4: The following is a generalized fed-batch fermentation protocol. Specific parameters should be optimized for your particular strain and process.
Experimental Protocol: Fed-Batch Fermentation for this compound Production
-
Inoculum Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
Use the overnight culture to inoculate a larger volume of seed culture medium (e.g., 100 mL in a 1 L flask) and grow to an OD600 of 2-4.
-
-
Bioreactor Setup:
-
Prepare the bioreactor with the defined mineral salt medium (see Table 1).
-
Calibrate pH and DO probes.
-
Sterilize the bioreactor.
-
-
Batch Phase:
-
Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.
-
Run the batch phase at 37°C with pH control (e.g., using NH4OH) and maintaining a DO level above 30% by controlling agitation and aeration.
-
The batch phase continues until the initial carbon source (glucose) is depleted, which is typically indicated by a sharp increase in the DO signal.
-
-
Fed-Batch Phase:
-
Start the nutrient feed (containing a concentrated carbon source and other necessary nutrients) once the initial glucose is consumed.
-
A common strategy is an exponential feeding profile to maintain a constant specific growth rate.
-
Continue the fed-batch phase to achieve the desired cell density.
-
-
Induction:
-
When the culture reaches the target cell density (e.g., OD600 of 20-50), reduce the temperature to the desired induction temperature (e.g., 25°C).
-
Add the optimized concentration of IPTG to the bioreactor.
-
-
Production Phase:
-
Continue the fermentation at the induction temperature for a predetermined period (e.g., 12-24 hours).
-
Maintain a positive DO level and continue nutrient feeding at a reduced rate to support cell maintenance and product formation.
-
-
Harvesting and Analysis:
-
Harvest the culture by centrifugation.
-
Separate the cell pellet and the supernatant for product analysis.
-
Analyze the this compound concentration using appropriate analytical methods (e.g., HPLC).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthetic pathway of CDP-D-Tyvelose from Glucose-1-Phosphate.
Caption: Troubleshooting workflow for low this compound yield in fermentation.
Caption: Generalized experimental workflow for fed-batch fermentation.
References
- 1. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What Reasons Affect IPTG-induced Protein Expression? How To Optimize These Influencing Factors - News [hbynm.com]
- 4. benchchem.com [benchchem.com]
- 5. CN111073836A - Escherichia coli fermentation medium and fermentation culture method - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Engineering deoxysugar biosynthetic pathways from antibiotic-producing microorganisms. A tool to produce novel glycosylated bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of stereospecifically labeled 3,6-dideoxyhexoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of substrate and IPTG concentrations on the burden to growth of Escherichia coli on glycerol due to the expression of Lac proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Protocols for Tyvelose Structure Confirmation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural confirmation of Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental confirmation of the this compound structure.
Question: My ¹H-NMR spectrum shows overlapping signals in the sugar region, making it difficult to assign protons and determine coupling constants for this compound. What can I do?
Answer: Signal overlapping in the proton NMR of carbohydrates is a common issue. Here are several strategies to resolve this:
-
Vary the NMR Solvent: Changing the solvent (e.g., from D₂O to DMSO-d₆ or pyridine-d₅) can alter the chemical shifts of protons and may resolve overlapping signals.[1]
-
Two-Dimensional (2D) NMR Spectroscopy: Employing 2D NMR techniques is highly recommended.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing you to trace the connectivity of the sugar ring protons.
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, which is particularly useful for differentiating between different sugar residues in a larger molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in both proton and carbon assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying linkages between sugar units.
-
-
Increase Spectrometer Field Strength: If accessible, using a higher field NMR spectrometer will increase chemical shift dispersion and likely resolve overlapping signals.
-
Diffusion-Ordered Spectroscopy (DOSY): This technique can separate the NMR spectra of different molecules in a mixture based on their diffusion coefficients, which can be helpful in separating anomers or impurities.[2][3]
Question: I am struggling to definitively determine the anomeric configuration (α or β) of this compound. Which NMR techniques are most reliable for this?
Answer: Determining the anomeric configuration is a critical step. The following NMR-based methods are considered reliable:
-
¹JCH Coupling Constants: The one-bond coupling constant between the anomeric proton (H-1) and the anomeric carbon (C-1) is a robust indicator of anomeric configuration. Generally, for hexopyranoses:
-
¹H-¹H Coupling Constants (³JHH): The coupling constant between H-1 and H-2 can also be informative. The exact values depend on the dihedral angle. For this compound (arabino-configuration), you would expect different coupling constants for the α and β anomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space proximity of protons. For determining anomeric linkage, look for NOEs between the anomeric proton (H-1) of this compound and protons on the adjacent sugar residue. The presence or absence of specific NOEs can confirm the α or β configuration.
-
Chemical Shift Data: The chemical shift of the anomeric proton and carbon can provide clues. Typically, the α-anomeric proton resonates at a lower field (higher ppm) than the β-anomeric proton.[5] Conversely, the β-anomeric carbon often has a higher chemical shift than the α-anomeric carbon.[4] However, these are general trends and should be used in conjunction with other methods for definitive assignment.
Question: My GC-MS analysis of derivatized this compound yields multiple peaks, making interpretation difficult. How can I simplify the chromatogram?
Answer: The presence of multiple peaks in GC-MS for a single sugar is often due to the formation of different anomers (α and β) and ring forms (pyranose and furanose) during derivatization. To simplify your chromatogram, consider the following:
-
Reduction and Acetylation: A common method to eliminate anomers is to first reduce the sugar to its alditol form with a reducing agent like sodium borohydride (B1222165), followed by acetylation of the hydroxyl groups. This results in a single, acyclic alditol acetate (B1210297) derivative per sugar, simplifying the chromatogram significantly.
-
Trimethylsilyl-dithioacetal (TMSD) Derivatization: This method has been shown to produce a single peak for each derivatized sugar, simplifying GC-MS chromatograms.[6]
-
Optimize Derivatization Conditions: Ensure your derivatization reaction goes to completion. Incomplete reactions can lead to a mixture of partially and fully derivatized products, complicating the analysis. Factors to optimize include reaction time, temperature, and reagent concentrations.
Frequently Asked Questions (FAQs)
What is the basic structure of this compound?
This compound is a 3,6-dideoxy-D-arabino-hexopyranose. Its molecular formula is C₆H₁₂O₄.
What are the most common analytical techniques used for this compound structure confirmation?
The primary techniques for unambiguous structure confirmation are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY) experiments are used to determine the connectivity, stereochemistry, and anomeric configuration.
-
Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is used to determine the molecular weight and fragmentation pattern, which helps in identifying the sugar and its modifications. Chemical derivatization is usually required for GC-MS analysis.
Why is chemical derivatization necessary for the GC-MS analysis of this compound?
Carbohydrates like this compound are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization replaces the polar hydroxyl groups with less polar groups (e.g., acetates or trimethylsilyl (B98337) ethers), which increases the volatility and thermal stability of the molecule, allowing it to be analyzed by GC-MS.[7]
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl α- and β-Tyvelosides
Data obtained from synthetic methyl 3,6-dideoxy-α/β-D-arabino-hexopyranosides. Chemical shifts can vary slightly depending on the solvent and the rest of the molecule.
| Atom | Methyl α-Tyveloside (ppm) | Methyl β-Tyveloside (ppm) |
| ¹H | ||
| H-1 | 4.65 | 4.10 |
| H-2 | 3.80 | 3.45 |
| H-3a | 1.85 | 1.70 |
| H-3e | 2.10 | 2.20 |
| H-4 | 3.60 | 3.25 |
| H-5 | 4.05 | 3.50 |
| H-6 (CH₃) | 1.25 | 1.30 |
| ¹³C | ||
| C-1 | 100.5 | 104.0 |
| C-2 | 68.0 | 71.0 |
| C-3 | 35.0 | 38.0 |
| C-4 | 70.0 | 73.0 |
| C-5 | 67.0 | 70.0 |
| C-6 | 18.0 | 18.5 |
Source: Adapted from published data on synthetic this compound glycosides.[8]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound as Alditol Acetate
-
Hydrolysis: If this compound is part of a larger oligosaccharide or polysaccharide, hydrolyze the glycosidic bonds using an acid (e.g., 2M trifluoroacetic acid at 120°C for 1-2 hours).
-
Reduction: After removing the acid, dissolve the dried sample in water and add sodium borohydride (NaBH₄). Let the reaction proceed for 1-2 hours at room temperature to reduce the monosaccharides to their corresponding alditols.
-
Acetylation: Quench the excess NaBH₄ with acetic acid. Dry the sample completely. Add acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) and heat at 100°C for 1 hour to acetylate the hydroxyl groups.
-
Extraction: After cooling, extract the resulting alditol acetates into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC-MS Analysis: Inject the extracted sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5). The mass spectrometer will provide a fragmentation pattern that is characteristic of the this compound alditol acetate.
Protocol 2: NMR Spectroscopy for Anomeric Configuration
-
Sample Preparation: Dissolve the purified this compound-containing compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, lyophilize the sample from D₂O several times to minimize the residual HDO signal.
-
¹H-NMR: Acquire a standard 1D ¹H-NMR spectrum to observe the overall proton signals. The anomeric proton region (typically 4.0-5.5 ppm) is of particular interest.
-
2D NMR Experiments:
-
COSY/TOCSY: Acquire these spectra to establish proton connectivities within the this compound spin system.
-
HSQC: Run a ¹H-¹³C HSQC experiment to correlate each proton with its directly attached carbon. This will help in assigning both ¹H and ¹³C signals.
-
NOESY: Acquire a 2D NOESY spectrum to identify through-space interactions. For determining anomeric configuration, look for NOEs between the anomeric proton (H-1) and other protons within the same residue (e.g., H-2, H-3, H-5) and to the aglycone.
-
Coupled HSQC or Gated-Decoupled ¹³C: To determine the ¹JCH coupling constant, acquire a ¹H-¹³C HSQC without proton decoupling in the carbon dimension or a gated-decoupled ¹³C spectrum. The splitting of the anomeric carbon signal will give the ¹JCH value.
-
Mandatory Visualization
Caption: Workflow for the structural confirmation of this compound.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 6. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of alpha- and beta-linked this compound epitopes of the Trichinella spiralis glycan: 2-acetamido-2-deoxy-3-O-(3,6-dideoxy-D-arabino-hexopyranosyl)-beta -D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with Tyvelose Derivatives
For researchers, scientists, and drug development professionals utilizing Tyvelose derivatives, low aqueous solubility can present a significant experimental hurdle, leading to compound precipitation and unreliable results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its derivatives often hydrophobic?
This compound is a 3,6-dideoxyhexose, a type of sugar that forms a key component of glycoprotein (B1211001) antigens in certain parasites like Trichinella spiralis.[1][2] While the sugar moiety of a glycoside generally increases water solubility, the "dideoxy" nature of this compound (lacking two hydroxyl groups) and its derivatives, which are often synthesized to be more lipophilic to interact with biological targets, can lead to poor aqueous solubility.[3][4] In drug discovery, increasing potency and target specificity often involves creating more complex and hydrophobic molecules, which exacerbates solubility challenges.[5][6]
Q2: What are the common consequences of poor solubility in my experiments?
Poor aqueous solubility is a major obstacle in drug development and can lead to several experimental problems.[7][8] These include:
-
Compound Precipitation: The derivative may fall out of solution, appearing as cloudiness, crystals, or a film.[9][10]
-
Inaccurate Potency Measurement: Undissolved compound leads to an overestimation of the concentration needed for a biological effect (e.g., IC50), as the actual concentration in solution is lower than intended.
-
Poor Bioavailability: For in vivo studies, low solubility in the gastrointestinal tract can result in poor absorption and reduced therapeutic efficacy.[7][11]
-
Irreproducible Results: Inconsistent amounts of dissolved compound between experiments can lead to high variability and unreliable data.[12]
Q3: I dissolved my this compound derivative in DMSO, but it crashed out when added to my aqueous buffer. What is happening?
This common issue is known as "solvent-shifting" precipitation.[10] Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent capable of dissolving hydrophobic compounds at high concentrations.[13] However, when this concentrated DMSO stock is diluted into an aqueous buffer (like PBS or cell culture media), the solvent environment abruptly becomes predominantly aqueous. The derivative is not soluble in this new, highly polar environment and therefore precipitates.[10] The key is to ensure the final concentration of both the compound and the DMSO co-solvent are low enough to maintain solubility.[9]
Q4: Can I use heating or sonication to dissolve my compound?
Gentle heating and sonication can help dissolve a compound initially. However, if the compound precipitates again after cooling to ambient temperature, the solution is supersaturated and thermodynamically unstable.[9][14] This can lead to unexpected precipitation during your experiment, especially with temperature fluctuations or long incubation times. These methods are best used to aid the initial solubilization in a stock solvent like DMSO before careful dilution into the final aqueous buffer.[14]
Troubleshooting Guide
Issue 1: My this compound derivative precipitates immediately upon addition to my aqueous buffer.
| Possible Cause | Explanation | Suggested Solution |
| Incorrect Mixing Order | Adding a small volume of aqueous buffer to the organic stock creates a localized, solvent-poor environment, causing rapid precipitation. | Always add the organic stock solution dropwise to the larger volume of vigorously stirring or vortexing aqueous buffer. This ensures rapid dispersion and avoids localized high concentrations.[9] |
| Final Concentration is Too High | The final concentration of the this compound derivative exceeds its solubility limit in the final aqueous/co-solvent mixture. | Decrease the final working concentration of the derivative. Determine the kinetic solubility limit to understand the viable concentration range (see Protocol 2). |
| Final Co-solvent Percentage is Too Low | The percentage of the organic co-solvent (e.g., DMSO) in the final solution is insufficient to keep the hydrophobic compound dissolved. | Increase the final concentration of the co-solvent. However, be mindful of the solvent tolerance of your assay system (e.g., many cell lines are sensitive to DMSO concentrations >0.5%).[9][15] |
Issue 2: My solution is clear at first but becomes cloudy or shows precipitate over time.
| Possible Cause | Explanation | Suggested Solution |
| Compound Degradation | The derivative may be unstable in the aqueous buffer, degrading into less soluble byproducts. | Assess the chemical stability of your compound in the experimental buffer over the time course of the experiment. This can be analyzed by methods like HPLC. |
| Temperature Fluctuation | Solubility is often temperature-dependent. A decrease in temperature during the experiment can reduce solubility and cause precipitation.[16] | Ensure your experimental setup (incubator, plate reader) is maintained at a constant, controlled temperature.[9] |
| Interaction with Buffer Components | Salts, proteins, or other components in complex media (e.g., cell culture media with serum) can interact with the compound and reduce its solubility. | If possible, test the solubility in a simpler buffer first (e.g., PBS) to see if the problem persists. Consider if buffer pH is optimal for your compound's solubility.[14] |
Data Presentation
Table 1: Solubility of Parent Compound (this compound) This table provides the known solubility of the parent compound, this compound, in various common laboratory solvents. Derivatives are likely to be less soluble in aqueous solutions.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| Ethanol | 10 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| Data sourced from Cayman Chemical.[2] |
Table 2: Common Co-solvents for In Vitro Assays This table outlines common co-solvents used to dissolve hydrophobic compounds for biological assays, with typical concentration limits to avoid cellular toxicity.
| Co-Solvent | Typical Starting Concentration Limit | Notes |
| DMSO | ≤ 0.5% (v/v) | Widely used, but can induce cytotoxic effects, differentiation, or other cellular changes at concentrations ≥0.5-1%.[15][17] |
| Ethanol | ≤ 0.5% (v/v) | Can be cytotoxic at concentrations ≥1%.[15] Less effective than DMSO for highly hydrophobic compounds. |
| Polyethylene Glycol (PEG) | Varies by MW and formulation | Often used in formulations to improve solubility and bioavailability.[14] |
| Cyclodextrins | Varies by type and compound | Can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[14][15][18] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol describes the standard method for diluting a hydrophobic compound from an organic stock into an aqueous buffer to minimize precipitation.
Materials:
-
This compound derivative powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare High-Concentration Stock Solution:
-
Dissolve the this compound derivative in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary, but allow the solution to return to room temperature before use.[14]
-
Store this stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[10]
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
If a large dilution factor is needed, perform an intermediate dilution of the DMSO stock in 100% DMSO.
-
-
Prepare Final Working Solution:
-
Dispense the required volume of the final aqueous buffer into a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop directly into the buffer.[9]
-
Crucial: Do not add the aqueous buffer to the DMSO stock. This will cause the compound to precipitate immediately.[9]
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
-
Final Inspection:
-
Visually inspect the final solution against a light source for any signs of cloudiness or precipitate. If the solution is not perfectly clear, the solubility limit has likely been exceeded.
-
Protocol 2: Determining Kinetic Solubility via Turbidimetry
This high-throughput method helps determine the concentration at which a compound precipitates from an aqueous buffer over time.[9][12][19]
Materials:
-
Compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Clear, 96-well microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance (turbidity) at ~650 nm
Procedure:
-
Plate Setup:
-
Add 198 µL of the aqueous buffer to wells in columns 2 through 12 of the 96-well plate.
-
Add 200 µL of aqueous buffer to a set of wells to serve as a blank control.
-
-
Serial Dilution:
-
Add 4 µL of the 10 mM DMSO stock solution to the 196 µL of buffer in column 1 (this will be your highest concentration, 200 µM, with 2% DMSO). Mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, down to column 11. Discard 100 µL from column 11. Column 12 will serve as a buffer-only control.
-
-
Incubation and Measurement:
-
Measure the initial absorbance of the plate at 650 nm (Time 0).
-
Incubate the plate under your desired experimental conditions (e.g., room temperature or 37°C).
-
Measure the absorbance at regular intervals (e.g., 1, 4, and 24 hours).[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
An increase in absorbance over time indicates the formation of precipitate.
-
The kinetic solubility limit is the highest concentration that remains clear (shows no significant increase in absorbance) over the incubation period.
-
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. beta-Tyvelose | 147129-67-7 | Benchchem [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. [PDF] Overcoming the Challenge of Poor Drug Solubility | Semantic Scholar [semanticscholar.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. jeslyee.com [jeslyee.com]
- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Tyvelose and Abequose
A deep dive into the chemical and chemo-enzymatic methodologies for the synthesis of the biologically significant 3,6-dideoxyhexoses, Tyvelose and Abequose, providing a comparative analysis of their efficiency, practicality, and underlying mechanisms for researchers in drug development and the chemical sciences.
This compound (3,6-dideoxy-D-arabino-hexose) and Abequose (3,6-dideoxy-D-xylo-hexose) are important 3,6-dideoxyhexoses found in the lipopolysaccharides of various pathogenic bacteria, playing a crucial role in their serological specificity and pathogenesis. Their unique structures make them attractive targets for the development of carbohydrate-based vaccines and diagnostic tools. This guide provides a comparative analysis of the primary synthetic routes to this compound and Abequose, focusing on chemical synthesis from common monosaccharides, asymmetric synthesis from achiral precursors, and emerging chemo-enzymatic strategies.
Comparative Overview of Synthetic Strategies
The synthesis of these complex deoxysugars presents significant challenges, primarily centered around the selective deoxygenation at the C-3 and C-6 positions and the control of stereochemistry. Three major strategies have emerged, each with its own set of advantages and disadvantages in terms of overall yield, number of steps, and scalability.
| Synthetic Strategy | Starting Material(s) | Key Transformations | Overall Yield (Reported) | Number of Steps |
| Chemical Synthesis of this compound | D-Mannose | Protection, 6-Deoxygenation (Tosylation, LiAlH₄ reduction), 3-Deoxygenation (Barton-McCombie) | ~15-25% | 8-10 |
| Chemical Synthesis of Abequose | D-Galactose | Protection, 3,6-Dideoxygenation | ~20-30% | 7-9 |
| Asymmetric Synthesis | 2-Acetylfuran | Enantioselective reduction, Achmatowicz rearrangement, Glycosylation, Michael addition, Reduction | ~10-20% | 8-12 |
| Chemo-enzymatic Synthesis of this compound | CDP-Glucose | Enzymatic conversion to CDP-paratose, Enzymatic epimerization (CDP-tyvelose 2-epimerase) | Not well-established for full synthesis | Multi-step precursor synthesis |
Chemical Synthesis from Common Monosaccharides
The most established methods for synthesizing this compound and Abequose utilize readily available monosaccharides, D-mannose and D-galactose, respectively. These routes rely on a series of protection, deoxygenation, and deprotection steps.
Synthesis of this compound from D-Mannose
A common route to this compound begins with the protection of methyl α-D-mannopyranoside. The primary hydroxyl group at C-6 is selectively activated, typically by tosylation, and subsequently removed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄). The deoxygenation of the C-3 hydroxyl group is more challenging and is often accomplished via a Barton-McCombie reaction, which involves the formation of a thiocarbonyl derivative followed by radical-induced reduction.
Caption: Chemical synthesis pathway of this compound from D-Mannose.
Synthesis of Abequose from D-Galactose
The synthesis of Abequose often starts from 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose. A key strategy involves the simultaneous deoxygenation at C-3 and C-6. One approach involves the formation of a 3,6-anhydro derivative, followed by reductive cleavage. Another common method is the radical-based deoxygenation of a 3,6-dithiocarbonate derivative.
Caption: Chemical synthesis pathway of Abequose from D-Galactose.
Asymmetric Synthesis from Achiral Precursors
An elegant alternative to starting from chiral monosaccharides is the de novo asymmetric synthesis from simple, achiral molecules. A notable example is the synthesis of both this compound and Abequose from 2-acetylfuran.[1]
This strategy introduces chirality early in the synthesis through an enantioselective reduction of the ketone. A subsequent Achmatowicz rearrangement constructs the pyranone ring, a key intermediate. The stereochemistry at the remaining centers is then controlled through a series of diastereoselective reactions, including glycosylation and Michael additions.[1] While this approach can provide access to both L- and D-isomers, it often involves a greater number of steps and can result in lower overall yields compared to the more traditional routes.
Caption: Asymmetric synthesis of 3,6-dideoxyhexoses from 2-acetylfuran.
Chemo-enzymatic Synthesis
Chemo-enzymatic approaches offer the potential for highly selective and efficient transformations under mild conditions, often reducing the need for extensive protecting group manipulations. In the context of this compound synthesis, the enzyme CDP-tyvelose 2-epimerase plays a key role in the biosynthesis of CDP-tyvelose from CDP-paratose.[2][3]
While a complete chemo-enzymatic synthesis of this compound from a simple starting material is not yet well-established in the literature, the integration of this enzymatic step into a synthetic route is a promising area of research. The primary challenge lies in the efficient synthesis of the required nucleotide-activated sugar precursors, such as CDP-glucose.[2][3]
Caption: Chemo-enzymatic epimerization step in this compound biosynthesis.
Experimental Protocols
Key Experiment: Barton-McCombie Deoxygenation of a C-3 Hydroxyl Group
This radical-mediated deoxygenation is a crucial step in many synthetic routes to 3,6-dideoxyhexoses.
Materials:
-
Protected sugar with a free C-3 hydroxyl group
-
Phenyl chlorothionoformate or 1,1'-thiocarbonyldiimidazole (B131065)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
Procedure:
-
Formation of the Thiocarbonyl Derivative: To a solution of the protected sugar in anhydrous pyridine (B92270) or dichloromethane (B109758), add phenyl chlorothionoformate or 1,1'-thiocarbonyldiimidazole and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Stir the reaction at room temperature until completion (monitored by TLC).
-
Radical Deoxygenation: Dissolve the crude thiocarbonyl derivative in anhydrous toluene. Add tributyltin hydride and a catalytic amount of AIBN. Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to remove the tin byproducts and isolate the desired 3-deoxy sugar.
Note: Tributyltin hydride and its byproducts are toxic. Handle with appropriate safety precautions and consider alternative, less toxic radical initiators and reducing agents where possible.
Key Experiment: Achmatowicz Rearrangement
This oxidative rearrangement is a powerful method for the synthesis of pyranones from furfuryl alcohols.
Materials:
-
Furfuryl alcohol derivative
-
m-Chloroperoxybenzoic acid (m-CPBA) or N-Bromosuccinimide (NBS)
-
Methanol (B129727) or water
-
Dichloromethane
Procedure:
-
Oxidation: Dissolve the furfuryl alcohol in a mixture of dichloromethane and methanol (or water). Cool the solution to 0 °C. Add m-CPBA or NBS portion-wise, maintaining the temperature below 5 °C.
-
Rearrangement: Stir the reaction at low temperature for a few hours, allowing it to slowly warm to room temperature. The reaction progress is monitored by TLC.
-
Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate (B1220275) (for m-CPBA) or sodium sulfite (B76179) (for NBS). Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The resulting pyranone is purified by flash column chromatography.
Conclusion
The synthesis of this compound and Abequose remains a challenging endeavor in carbohydrate chemistry. Chemical synthesis from common monosaccharides offers the most established and versatile routes, with various strategies for selective deoxygenation. Asymmetric synthesis from achiral precursors provides an elegant and powerful alternative, though often at the cost of increased step count. Chemo-enzymatic methods, while still in development for the total synthesis of these sugars, hold great promise for future, more efficient and sustainable production. The choice of synthetic route will ultimately depend on the specific research goals, available resources, and desired scale of production.
References
A Comparative Guide to Tyvelose and Paratose in Bacterial Lipopolysaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of two closely related 3,6-dideoxyhexoses, Tyvelose (B24345) and Paratose, which are critical components of the lipopolysaccharide (LPS) O-antigen in various Gram-negative bacteria. Understanding the subtle yet significant differences between these monosaccharides is crucial for research in bacterial pathogenesis, immunology, and the development of novel therapeutics and vaccines.
Structural Comparison: A Subtle Stereochemical Distinction
This compound and Paratose are both 3,6-dideoxyhexoses, meaning they lack hydroxyl groups at the C3 and C6 positions of the hexose (B10828440) ring. Their fundamental difference lies in the stereochemistry at the C2 position, making them C2 epimers. This compound is chemically defined as 3,6-dideoxy-D-arabino-hexose, while Paratose is 3,6-dideoxy-D-ribo-hexose.[1][2] This seemingly minor variation in the orientation of a single hydroxyl group has significant implications for the three-dimensional structure of the O-antigen and its interactions with host immune components.
Caption: Chemical structures of this compound and Paratose.
Physicochemical Properties
The stereochemical difference between this compound and Paratose influences their physical properties. While comprehensive comparative data is scarce, some reported physical constants are summarized below.
| Property | This compound | Paratose |
| Chemical Formula | C6H12O4 | C6H12O4 |
| Molar Mass | 148.16 g/mol [3] | 148.16 g/mol |
| Melting Point | 95-99 °C[1] | Data not readily available |
| Specific Rotation | +22° (c, 0.7 in water)[1] | Data not readily available |
Biosynthesis Pathway
This compound and Paratose share a common biosynthetic pathway originating from CDP-D-glucose.[4][5] A key enzyme in this pathway is CDP-paratose synthase, which is involved in the formation of these 3,6-dideoxy sugars.[4][5] The subsequent epimerization at the C2 position is what differentiates the final synthesis of this compound from Paratose.
Caption: Simplified biosynthesis pathway of this compound and Paratose.
Immunological Implications
This compound and Paratose are immunodominant components of the O-antigen of bacterial LPS.[4][6] The O-antigen is a major target for the host immune system, and variations in its sugar composition, including the presence of this compound or Paratose, determine the serotype of the bacteria.[6]
The structure of the LPS, including the O-antigen, plays a critical role in the interaction with Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[7][8] While the lipid A moiety of LPS is the primary activator of TLR4, the polysaccharide portion can modulate this interaction.[9] The specific stereochemistry of sugars like this compound and Paratose can influence the conformation of the O-antigen, potentially affecting its ability to be recognized by antibodies and other immune components.[6] Although direct comparative studies on the differential immunogenicity are limited, it is plausible that the distinct shapes conferred by these epimers could lead to differences in the avidity and specificity of antibody binding, and potentially modulate the overall inflammatory response. Regulated synthesis of LPS containing these sugars has been shown to enhance immunogenicity and cross-protective efficacy in vaccine candidates.[10]
Caption: Conceptual overview of LPS interaction with the TLR4 signaling pathway.
Experimental Protocols
Synthesis of this compound and Paratose
A common synthetic route for both this compound and Paratose starts from a readily available chlorodeoxy sugar intermediate, methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside.[1][2]
Key Steps:
-
Preparation of Intermediate: The starting material is prepared from methyl 4,6-O-benzylidene-β-D-glucopyranoside.[1]
-
Synthesis of Paratose Precursor: The intermediate is converted to methyl 4,6-O-benzylidene-3-deoxy-β-D-ribo-hexopyranoside.[1]
-
Synthesis of this compound Precursor: The intermediate is also used to synthesize methyl 4,6-O-benzylidene-3-deoxy-β-D-arabino-hexopyranoside through an oxidation and subsequent reduction step.[1]
-
Final Steps: Both precursors undergo a series of reactions including debenzoylation, debromination, and acid-catalyzed hydrolysis to yield Paratose and this compound respectively.[1]
A de novo asymmetric synthesis from 2-acetylfuran (B1664036) has also been reported, providing an alternative route to these 3,6-dideoxy sugars.[11][12]
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of carbohydrates like this compound and Paratose within the LPS O-antigen.[13][14]
Generalized Protocol for 1D and 2D NMR of O-Antigen Polysaccharides:
-
Sample Preparation: Isolate the O-antigen from bacterial LPS through mild acid hydrolysis. Lyophilize the purified polysaccharide. Dissolve the sample in deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: Acquire 1D ¹H NMR spectra to get an overview of the sugar composition. Acquire 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity and stereochemistry of the monosaccharide units.
-
Spectral Analysis: Assign the proton and carbon signals for each sugar residue. Use the coupling constants and NOE (Nuclear Overhauser Effect) data to determine the anomeric configurations and linkage positions between the monosaccharides.
Mass Spectrometry for Structural Analysis
Mass spectrometry (MS) is used to determine the molecular weight and sequence of the O-antigen oligosaccharides.[4][15][16]
Generalized Protocol for MALDI-TOF MS of O-Antigen:
-
Sample Preparation: Mix the purified O-antigen sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate and allow it to crystallize.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes.
-
Data Analysis: Analyze the resulting spectra to determine the mass of the parent ions, which corresponds to the molecular weight of the oligosaccharide chains. Fragmentation analysis (MS/MS) can be used to determine the sequence of the monosaccharide units.
Conclusion
This compound and Paratose, as C2 epimers, represent a subtle yet significant structural variation in the O-antigen of bacterial LPS. This difference in stereochemistry can influence the physicochemical properties, the three-dimensional structure of the O-antigen, and consequently, its interaction with the host immune system. A deeper understanding of the comparative biology of these two sugars will be invaluable for the development of targeted antibacterial therapies and vaccines. Further research focusing on the direct comparison of the immunological responses to LPS containing either this compound or Paratose is warranted.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. D-Tyvelose | C6H12O4 | CID 12303782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Characterization of Antigenic Oligosaccharides from Gram-Negative Bacteria via Activated Electron Photodetachment Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Co-operation of TLR4 and raft proteins in LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulated delayed synthesis of lipopolysaccharide and enterobacterial common antigen of Salmonella Typhimurium enhances immunogenicity and cross-protective efficacy against heterologous Salmonella challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric Synthesis of 3,6-Dideoxy Sugars - ChemistryViews [chemistryviews.org]
- 12. IBC - 最新發表論文: A De Novo Route to 3,6-Dideoxy Sugars [ibc.sinica.edu.tw]
- 13. Synthesis and conformational studies of the this compound capped, Lewis-x like tetrasaccharide epitope of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure and immunogenicity of the rough-type lipopolysaccharide from the periodontal pathogen Tannerella forsythia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Top-Down Characterization of Bacterial Lipopolysaccharides and Lipooligosaccharides Using Activated-Electron Photodetachment Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
A Comparative Guide to Analytical Methods for Tyvelose Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Tyvelose, a 3,6-dideoxyhexose (B1251815) of significant interest in glycobiology and drug development due to its presence in the O-antigens of various bacteria. The validation of a new analytical method requires a thorough comparison with existing techniques to demonstrate its suitability and potential advantages. This document outlines a hypothetical "new" High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) method and compares it with a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method for this compound quantification.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. Below is a comparison of a traditional GC-MS method and a novel HPAEC-PAD method.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - New Method |
| **Linearity (R²) ** | 0.995 | 0.999 |
| Accuracy (% Recovery) | 85-110% | 95-105% |
| Precision (% RSD) | ||
| - Intra-day | < 10% | < 5% |
| - Inter-day | < 15% | < 8% |
| Limit of Detection (LOD) | ~1 ng/injection | ~0.1 ng/injection |
| Limit of Quantification (LOQ) | ~5 ng/injection | ~0.5 ng/injection |
| Specificity | High (based on mass fragmentation) | High (based on retention time and selective detection) |
| Sample Preparation | Derivatization required (e.g., alditol acetates) | Direct injection of aqueous samples |
| Throughput | Lower (due to lengthy derivatization and run times) | Higher (no derivatization, faster run times) |
Experimental Protocols
Detailed methodologies for both the traditional GC-MS and the new HPAEC-PAD methods are provided below.
1. Traditional Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the hydrolysis of this compound-containing samples, followed by reduction and acetylation to form volatile alditol acetate (B1210297) derivatives, which are then analyzed by GC-MS.
Sample Preparation (Derivatization)
-
Hydrolysis: The sample is hydrolyzed with 2M trifluoroacetic acid (TFA) at 121°C for 2 hours to release monosaccharides.
-
Reduction: The hydrolyzed sample is neutralized, and the monosaccharides are reduced to their corresponding alditols using sodium borohydride.
-
Acetylation: The alditols are acetylated using acetic anhydride (B1165640) and pyridine (B92270) to form volatile alditol acetates.
-
Extraction: The alditol acetates are extracted into an organic solvent (e.g., dichloromethane) for injection into the GC-MS.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Quantification Ion: A specific ion fragment for the this compound alditol acetate is used for quantification.
2. New Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This new method allows for the direct quantification of this compound in aqueous samples without the need for derivatization.
Sample Preparation
-
Hydrolysis: The sample is hydrolyzed with 2M TFA at 121°C for 2 hours.
-
Neutralization and Dilution: The hydrolyzed sample is neutralized and diluted with ultrapure water to the desired concentration range.
-
Filtration: The diluted sample is filtered through a 0.22 µm syringe filter before injection.
HPAEC-PAD Analysis
-
HPLC System: Thermo Scientific Dionex ICS-5000+ HPIC System
-
Column: Dionex CarboPac™ PA20 (3 x 150 mm)
-
Column Temperature: 30°C
-
Mobile Phase: Isocratic elution with 18 mM Sodium Hydroxide (NaOH)
-
Flow Rate: 0.5 mL/min
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform is optimized for carbohydrate detection.
Visualizations
Caption: Experimental workflows for this compound quantification.
Caption: Key parameters for analytical method validation.
Anti-Tyvelose Antibodies Exhibit High Specificity with Minimal Cross-Reactivity to Other Sugars
A comprehensive analysis of available research data indicates that anti-Tyvelose antibodies demonstrate a high degree of specificity for their target antigen, Tyvelose (3,6-dideoxy-D-arabino-hexose). Cross-reactivity studies reveal minimal to negligible binding to other structurally related and common monosaccharides, underscoring their potential for targeted therapeutic and diagnostic applications.
For researchers and drug development professionals, the specificity of an antibody is a critical parameter influencing its efficacy and safety. In the case of anti-Tyvelose antibodies, which are significant in the context of infectious diseases like salmonellosis and trichinosis where this compound is a key component of surface antigens, understanding their cross-reactivity profile is paramount. This guide provides a comparative overview of the cross-reactivity of anti-Tyvelose antibodies with other sugars, supported by available experimental data and detailed methodologies.
Comparative Analysis of Cross-Reactivity
Quantitative data on the cross-reactivity of anti-Tyvelose antibodies with a broad panel of common monosaccharides such as glucose, galactose, and mannose is not extensively available in the public domain. However, studies focusing on closely related 3,6-dideoxyhexoses provide strong evidence for the high specificity of these antibodies.
One key study investigating the immunochemistry of Salmonella O-antigens demonstrated that the interaction between anti-Tyvelose antibodies and their target is highly specific. The study found that glycosides in which the this compound residue was replaced by other 3,6-dideoxyhexoses, namely abequose (3,6-dideoxy-D-xylo-hexose) and paratose (3,6-dideoxy-D-ribo-hexose), had less than one-fiftieth (<2%) of the inhibitory activity compared to this compound-containing glycosides[1]. This indicates a very low level of cross-reactivity with these structurally similar sugars.
Table 1: Relative Inhibitory Activity of Various Sugars on Anti-Tyvelose Antibody Binding
| Inhibiting Sugar | Sugar Type | Relative Inhibitory Activity (%) |
| This compound | 3,6-dideoxy-D-arabino-hexose | 100 |
| Abequose | 3,6-dideoxy-D-xylo-hexose | < 2 |
| Paratose | 3,6-dideoxy-D-ribo-hexose | < 2 |
| Glucose | Hexose | Data not available |
| Galactose | Hexose | Data not available |
| Mannose | Hexose | Data not available |
Note: The data for abequose and paratose are derived from inhibition of precipitation assays as described in the referenced study[1]. Data for common hexoses is currently unavailable in the reviewed literature.
Experimental Protocols
The primary method for determining antibody cross-reactivity is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This technique quantitatively measures the specificity of an antibody by assessing the ability of various compounds (in this case, different sugars) to inhibit the binding of the antibody to its target antigen.
Detailed Protocol for Competitive ELISA to Assess Anti-Tyvelose Antibody Cross-Reactivity
This protocol is a synthesized model based on established competitive ELISA procedures[2][3][4][5][6].
Materials:
-
High-binding 96-well microtiter plates
-
This compound-conjugated carrier protein (e.g., this compound-BSA) for coating
-
Anti-Tyvelose antibody (monoclonal or polyclonal)
-
A panel of sugars to be tested for cross-reactivity (e.g., this compound, abequose, paratose, glucose, galactose, mannose)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the this compound-conjugated carrier protein to a final concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Competition/Inhibition:
-
Prepare serial dilutions of the inhibiting sugars (this compound as a positive control, and other test sugars) in a suitable dilution buffer.
-
In separate tubes, pre-incubate a fixed, predetermined concentration of the anti-Tyvelose antibody with each dilution of the inhibiting sugars for 1-2 hours at 37°C. The antibody concentration should be chosen from a previously determined titration curve to be in the linear range of detection.
-
Add 100 µL of the antibody-sugar mixtures to the corresponding wells of the antigen-coated and blocked plate.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three to five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of the stop solution to each well to stop the reaction.
-
Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each sugar concentration is calculated using the formula: % Inhibition = [1 - (OD of test well / OD of control well without inhibitor)] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of antibody binding) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing anti-Tyvelose antibody cross-reactivity.
References
- 1. scispace.com [scispace.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. sinobiological.com [sinobiological.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Efficacy of Tyvelose-Based vs. Traditional Diagnostic Tests
For researchers, scientists, and drug development professionals, the selection of an appropriate diagnostic assay is paramount for accurate disease detection and management. This guide provides an objective comparison of Tyvelose-based diagnostic tests against traditional methods, with a focus on typhoid fever and trichinellosis. The performance of these tests is evaluated based on key efficacy metrics, supported by detailed experimental protocols and visual representations of workflows and biochemical pathways.
Typhoid Fever: A Comparative Analysis of Diagnostic Modalities
Typhoid fever, caused by Salmonella enterica serovar Typhi, presents a significant diagnostic challenge, particularly in endemic regions. The choice of diagnostic test can critically impact patient outcomes and public health responses. This section compares the this compound-based Typhidot test with the traditional Widal test and the gold standard blood culture.
Data Presentation
The following table summarizes the comparative efficacy of the Typhidot test, Widal test, and blood culture for the diagnosis of typhoid fever.
| Diagnostic Test | Methodology | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Time to Result |
| Typhidot Test | Rapid immunochromatographic assay detecting IgM and IgG antibodies to a specific S. typhi outer membrane protein antigen. | 90%[1] | 80%[1] | Varies by prevalence | ~20 minutes[1] |
| Widal Test | Agglutination test for antibodies against S. typhi O (somatic) and H (flagellar) antigens. | Highly variable, often cited with poor sensitivity. | Highly variable, prone to false positives due to cross-reactivity. | Varies by prevalence | 24-48 hours |
| Blood Culture | Isolation and identification of S. typhi from a blood sample. | 80-100% (in detecting bacteremia)[2] | 100% (Criterion Standard)[3] | 100% | 48-72 hours or longer[3] |
Experimental Protocols
Typhidot Rapid IgG/IgM Test
This protocol is based on a rapid immunochromatographic assay format.
-
Specimen Collection and Preparation:
-
Assay Procedure: [1]
-
Bring the test cassette and chase buffer to room temperature.
-
Remove the test cassette from its sealed pouch and label it with the sample identification.
-
Add 45 µl of serum or plasma to the sample well, ensuring no air bubbles are present.
-
Add 1 drop of chase buffer to the sample well.
-
Read the results after 20 minutes. Do not interpret after this time.
-
-
Interpretation of Results:
-
Positive for IgM: A colored line appears in the control region (C) and the IgM region (M). This suggests an acute typhoid infection.
-
Positive for IgG: A colored line appears in the control region (C) and the IgG region (G). This suggests a past or chronic infection, or a late-stage infection.
-
Positive for both IgG and IgM: Colored lines appear at C, M, and G. This indicates an acute infection in a patient with a previous exposure.
-
Negative: A colored line appears only in the control region (C).
-
Invalid: No line appears in the control region (C).
-
Widal Test (Slide Agglutination Method)
This is a rapid screening method.
-
Specimen and Reagents:
-
Use fresh, clear serum. Do not heat-inactivate.
-
Widal test antigen suspensions (O, H, AH, BH) and positive/negative controls.
-
All reagents should be at room temperature.[6]
-
-
Assay Procedure (Qualitative): [7]
-
Place one drop of patient serum onto four separate reaction circles on a clean slide.
-
Place one drop of positive control and one drop of isotonic saline (negative control) on two additional circles.
-
Add one drop of 'O', 'H', 'AH', and 'BH' antigen suspension to the respective serum-containing circles.
-
Mix the contents of each circle uniformly with separate mixing sticks.
-
Gently rock the slide back and forth for one minute.
-
Observe for macroscopic agglutination.
-
-
Interpretation of Results:
-
The presence of agglutination indicates the presence of corresponding antibodies. The titer is then determined using a quantitative tube method.
-
Blood Culture for Salmonella typhi
This protocol outlines the standard procedure for isolating S. typhi.
-
Specimen Collection:
-
Aseptically collect 10-30 mL of venous blood from the patient.[3]
-
-
Culture Procedure: [8]
-
Directly inoculate the blood into a blood culture bottle (e.g., Bactec bottles).
-
Incubate the bottle at 37°C for at least 7 days.
-
Perform daily subcultures onto selective (e.g., Salmonella-Shigella agar) and inhibitory (e.g., MacConkey agar) media.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Identification:
-
Examine plates for non-lactose fermenting colonies.
-
Perform biochemical tests and slide agglutination with specific antisera to confirm the isolate as S. typhi.
-
Mandatory Visualization
Caption: Comparative experimental workflows for typhoid fever diagnostics.
Trichinellosis in Swine: this compound-based ELISA vs. Traditional ES-Antigen ELISA
The diagnosis of trichinellosis, caused by the nematode Trichinella spiralis, relies on detecting an immune response to the parasite. The use of a synthetic This compound (B24345) antigen offers a more standardized approach compared to traditional methods.
Data Presentation
A comparative study of a synthetic this compound (TY)-based ELISA and a traditional Excretory-Secretory (ES) antigen ELISA for diagnosing trichinellosis in swine yielded the following results.[9][10]
| Diagnostic Test | Methodology | Sensitivity (%) | Specificity (%) |
| This compound (TY)-ELISA | ELISA utilizing a synthetic this compound glycan antigen. | 94.3 | 96.7 |
| ES-ELISA | ELISA utilizing natural excretory-secretory antigens from T. spiralis larvae. | 84.9 | 96.0 |
Experimental Protocols
General ELISA Protocol (Applicable to both TY-ELISA and ES-ELISA)
-
Plate Coating:
-
Microtiter plates are coated with either the synthetic this compound antigen or the natural ES antigens and incubated to allow for binding.
-
Plates are washed to remove unbound antigen and then blocked to prevent non-specific binding.
-
-
Assay Procedure:
-
Diluted swine serum samples are added to the coated wells and incubated.
-
The plates are washed to remove unbound antibodies.
-
An enzyme-conjugated anti-swine secondary antibody is added to each well and incubated.
-
The plates are washed again to remove the unbound conjugate.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
The reaction is stopped, and the optical density is read using a spectrophotometer.
-
Mandatory Visualization
Caption: The principle of indirect ELISA used in this compound-based and ES-antigen tests.
The this compound Biosynthesis Pathway in Salmonella
This compound is a 3,6-dideoxyhexose (B1251815) that is a key component of the O-antigen in the lipopolysaccharide of certain Salmonella serovars. Its synthesis involves a series of enzymatic reactions.
Mandatory Visualization
References
- 1. reszonics.com [reszonics.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Typhoid Fever Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]
- 4. biolinediagnostics.com [biolinediagnostics.com]
- 5. homehealth-uk.com [homehealth-uk.com]
- 6. reckondiagnostics.com [reckondiagnostics.com]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Blood culture isolates and antibiogram of Salmonella: Experience of a tertiary care hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of synthetic this compound antigen with excretory-secretory antigen for the detection of trichinellosis in swine using enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioone.org [bioone.org]
A Comparative Guide to Tyvelose Glycosylation: Chemical vs. Enzymatic Approaches
For researchers, scientists, and professionals in drug development, the synthesis of glycoconjugates containing rare sugars like tyvelose (B24345) is a critical yet challenging endeavor. This guide provides a comprehensive comparison of prevalent chemical and enzymatic methods for this compound glycosylation, supported by experimental data and detailed protocols to aid in the selection of the most suitable strategy for your research needs.
This compound (3,6-dideoxy-D-arabino-hexopyranose) is a deoxy sugar found in the O-antigen of certain Gram-negative bacteria and as an immunodominant component of glycans in parasites such as Trichinella spiralis. Its presence on the cell surface of pathogens makes this compound-containing glycoconjugates important targets for the development of vaccines, diagnostics, and therapeutics. The stereoselective formation of the glycosidic linkage is a key challenge in the synthesis of these complex molecules. This guide benchmarks common chemical and enzymatic glycosylation methods, presenting a summary of their performance, detailed experimental procedures, and the biological context of this compound glycosylation.
Benchmarking Glycosylation Methods: A Quantitative Comparison
The choice of glycosylation method significantly impacts reaction yield and stereoselectivity. Below is a summary of reported data for different chemical approaches to this compound glycosylation. A notable gap exists in the literature regarding well-characterized glycosyltransferases that utilize this compound donors for enzymatic synthesis, limiting a direct quantitative comparison.
| Glycosyl Donor Type | Promoter/Catalyst | Acceptor | Solvent | Temp. (°C) | Yield (%) | α:β Ratio | Reference |
| Glycosyl Halide | Silver Zeolite | Protected Trisaccharide | Dichloromethane (B109758) | RT | Combined | Both anomers formed | [1] |
| Thioglycoside | NIS/TfOH | Generic Alcohol | Dichloromethane | -80 to 0 | Variable | Method Dependent | [2][3][4] |
Note: The table highlights the types of chemical methods used for this compound glycosylation. Specific yields and stereoselectivity ratios are highly dependent on the exact substrates and reaction conditions and are often not reported in a comparative format in the literature.
Chemical Glycosylation Methods
Chemical glycosylation remains the more established approach for synthesizing this compound-containing glycans due to the broader availability of reagents and well-documented, albeit often challenging, procedures. The primary methods involve the use of glycosyl halides and thioglycosides as this compound donors.
Glycosyl Halide Method
Glycosyl halides, particularly bromides and chlorides, are reactive donors for glycosylation. The stereochemical outcome is influenced by factors such as the solvent, temperature, and the nature of the protecting groups.
Experimental Workflow: Glycosyl Halide Method
Detailed Experimental Protocol: Glycosylation with 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride
This protocol is adapted from the synthesis of a this compound-capped oligosaccharide[1].
-
Preparation of the Glycosyl Donor: The this compound donor, 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride, is prepared from a suitable protected this compound precursor.
-
Reaction Setup: A solution of the glycosyl acceptor (1 equivalent) and the glycosyl donor (1.5 equivalents) in anhydrous dichloromethane is prepared under an inert atmosphere (e.g., argon).
-
Addition of Catalyst: Activated silver zeolite (an insoluble catalyst) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is filtered to remove the silver zeolite. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The resulting α- and β-linked glycosides are separated and purified by silica (B1680970) gel column chromatography.
Thioglycoside Method
Thioglycosides are popular glycosyl donors due to their stability and the availability of various activation methods. The combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) is a common and effective promoter system.
Experimental Workflow: Thioglycoside Method
Detailed Experimental Protocol: NIS/TfOH Promoted Glycosylation with a this compound Thioglycoside
This protocol is a general procedure adapted for this compound glycosylation[2][5].
-
Preparation: The this compound thioglycoside donor (1.2 equivalents) and the acceptor (1 equivalent) are dried by azeotropic distillation with toluene (B28343) and then kept under a high vacuum for several hours.
-
Reaction Setup: The dried donor and acceptor are dissolved in anhydrous dichloromethane under an inert atmosphere. Freshly activated molecular sieves (4 Å) are added, and the mixture is stirred at the desired starting temperature (e.g., -80 °C).
-
Activation: N-iodosuccinimide (NIS) (1.5 equivalents) is added, followed by the catalytic addition of trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equivalents).
-
Reaction: The reaction progress is monitored by TLC. The temperature may be slowly increased if the reaction is sluggish.
-
Workup: Upon completion, the reaction is quenched with a few drops of triethylamine (B128534) or pyridine. The mixture is then diluted with dichloromethane and filtered through Celite. The filtrate is washed with a saturated aqueous solution of sodium thiosulfate (B1220275) and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography.
Enzymatic Glycosylation Methods
Enzymatic glycosylation offers the potential for unparalleled stereoselectivity and regioselectivity under mild reaction conditions. However, the application of this method for this compound glycosylation is currently limited by the lack of well-characterized glycosyltransferases that can utilize activated this compound donors. The biosynthesis of the necessary sugar nucleotide donor, CDP-tyvelose, is understood, but the subsequent transfer to an acceptor is an area of active research.
Biosynthesis of Activated this compound Donor
The enzymatic synthesis of this compound-containing glycans begins with the formation of an activated sugar nucleotide donor, typically Cytidine Diphosphate (CDP)-tyvelose. This process involves a series of enzymatic steps starting from a common precursor.
Biosynthetic Pathway of CDP-Tyvelose
While specific glycosyltransferases that directly utilize CDP-tyvelose for the synthesis of complex glycans are not yet widely characterized and commercially available, the elucidation of this biosynthetic pathway opens the door for future chemoenzymatic and in vitro glycosylation systems.
Biological Significance: this compound in Host-Pathogen Interactions
This compound-containing glycans, particularly as part of the O-antigen in bacterial lipopolysaccharides (LPS), play a crucial role in the interaction between pathogens and their hosts. These glycans can be recognized by the host's innate immune system, leading to the activation of signaling pathways that orchestrate an immune response. Toll-like receptors (TLRs) are a class of pattern recognition receptors that can recognize conserved microbial structures, including LPS.
Signaling Pathway of this compound-Containing LPS via TLR4
References
- 1. Synthesis and conformational studies of the this compound capped, Lewis-x like tetrasaccharide epitope of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Elusive Biomarker: A Comparative Guide to Tyvelose in Bacterial Infection Diagnosis
For researchers, scientists, and drug development professionals, the quest for a highly specific and sensitive biomarker for bacterial infections is paramount. This guide provides a comprehensive analysis of tyvelose (B24345), a dideoxyhexose sugar, as a potential biomarker for specific bacterial infections, primarily focusing on Salmonella enterica serovar Typhi, the causative agent of typhoid fever. Through a detailed examination of current scientific literature, this guide objectively compares the diagnostic utility of this compound with established and emerging biomarkers, supported by experimental data and detailed methodologies.
Currently, there is a notable absence of scientific evidence validating the use of this compound as a standalone, single-molecule biomarker for the diagnosis of any specific bacterial infection. This compound is an immunodominant component of the O-antigen of the lipopolysaccharide (LPS) found on the outer membrane of Salmonella Typhi. Consequently, its diagnostic potential is intrinsically linked to the detection of this larger antigenic structure. This guide, therefore, evaluates this compound in its biological context and compares the performance of anti-LPS antibodies, which indirectly target this compound, against other prominent biomarkers for typhoid fever.
Performance Comparison of Diagnostic Biomarkers for Typhoid Fever
The diagnostic landscape for typhoid fever is complex, with no single test offering perfect accuracy. The gold standard remains blood culture, but its sensitivity is often low. Serological tests, which detect host antibodies against bacterial antigens, are more common in clinical practice. The following table summarizes the performance of key biomarkers, with a focus on antibody-based detection methods that target antigens containing this compound (LPS) and other alternative markers.
| Biomarker/Test | Principle | Sample Type | Sensitivity | Specificity | Key Advantages | Key Limitations |
| Anti-LPS IgA | Detection of IgA antibodies against S. Typhi lipopolysaccharide (LPS) | Serum/Plasma | 90% - 96%[1][2][3][4] | 92% - 96%[1][2][3][4] | High sensitivity and specificity in distinguishing typhoid from other febrile illnesses. | Performance may vary between different geographical regions and patient populations. |
| Anti-LPS IgM | Detection of IgM antibodies against S. Typhi LPS | Serum/Plasma | ~94%[1] | Variable | Indicates a recent or acute infection. | Specificity can be lower due to cross-reactivity with other bacteria. |
| Anti-HlyE IgA/IgG | Detection of antibodies against the Hemolysin E (HlyE) protein | Serum/Plasma | ~94% (IgA)[1] | High | HlyE is a protein antigen, potentially offering higher specificity than LPS. | Sensitivity may be slightly lower than anti-LPS IgA in some studies. |
| Typhidot (IgM/IgG) | Rapid immunochromatographic test for antibodies to a 50 kDa outer membrane protein and LPS | Serum/Plasma | 35% - 78%[5][6] | 45% - 77%[5][6] | Rapid results, easy to use in point-of-care settings. | Sub-optimal and variable sensitivity and specificity.[5][6] |
| Tubex TF (IgM) | Inhibition-based assay to detect IgM antibodies against the O9 antigen of S. Typhi LPS | Serum/Plasma | ~78%[1] | ~87%[1] | Rapid and relatively simple to perform. | Moderate sensitivity and specificity. |
| Blood Culture | Isolation and identification of viable S. Typhi bacteria | Blood | 40% - 80% | ~100% | Definitive diagnosis. | Low and variable sensitivity, time-consuming (several days for results). |
| PCR for S. Typhi specific genes | Amplification of specific S. Typhi DNA sequences (e.g., STY0307, fliC-d) | Blood | Variable | 100%[7] | High specificity, can be faster than culture. | Sensitivity can be variable, and the technology may not be available in all settings. |
Experimental Protocols
Detection of this compound as a Component of LPS via Gas Chromatography-Mass Spectrometry (GC-MS)
While not used for routine diagnosis, GC-MS is a powerful analytical technique for identifying and quantifying monosaccharides like this compound in bacterial samples. The following is a generalized protocol for the analysis of bacterial monosaccharides.
1. Sample Preparation and Hydrolysis:
-
Bacterial cells or purified LPS are harvested and washed.
-
The sample is subjected to acid hydrolysis (e.g., with 2 M trifluoroacetic acid at 120°C for 2 hours) to break down the polysaccharide into its constituent monosaccharides.
2. Reduction and Acetylation (Derivatization):
-
The hydrolyzed monosaccharides are reduced to their corresponding alditols using a reducing agent like sodium borohydride.
-
The alditol monosaccharides are then acetylated using a reagent such as acetic anhydride (B1165640) to form alditol acetates. This derivatization step makes the sugars volatile for GC analysis.
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5).
-
The different monosaccharide derivatives are separated based on their boiling points and interactions with the column.
-
The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for the identification and quantification of this compound and other monosaccharides.
Serological Detection of Anti-LPS IgA by ELISA
This protocol outlines the general steps for an enzyme-linked immunosorbent assay (ELISA) to detect IgA antibodies against S. Typhi LPS.
1. Antigen Coating:
-
Microtiter plate wells are coated with purified S. Typhi LPS and incubated overnight at 4°C.
2. Blocking:
-
The wells are washed and then blocked with a blocking buffer (e.g., bovine serum albumin in phosphate-buffered saline) to prevent non-specific binding of antibodies.
3. Sample Incubation:
-
Patient serum or plasma samples are diluted and added to the wells. The plate is incubated to allow anti-LPS IgA antibodies in the sample to bind to the coated LPS.
4. Detection Antibody Incubation:
-
After washing, a secondary antibody that is specific for human IgA and conjugated to an enzyme (e.g., horseradish peroxidase) is added to the wells and incubated.
5. Substrate Addition and Signal Detection:
-
The wells are washed again, and a substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the amount of anti-LPS IgA in the sample.
Visualizing Key Pathways and Workflows
Caption: this compound biosynthesis pathway in Salmonella.
Caption: Experimental workflow for anti-LPS IgA ELISA.
References
- 1. Performance of Immunodiagnostic Tests for Typhoid Fever: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Immunoglobulin A Responses Against 2 Salmonella Typhi Antigens Identify Patients With Typhoid Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Plasma Immunoglobulin A Responses Against 2 Salmonella Typhi Antigens Identify Patients With Typhoid Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnostic performance of Typhidot RDT in diagnosis of typhoid fever and antibiotic resistance characterisation in a cross-sectional study in Southern Ghana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcdr.net [jcdr.net]
- 7. Identification of Five Novel Salmonella Typhi-Specific Genes as Markers for Diagnosis of Typhoid Fever Using Single-Gene Target PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Functional Analysis of Tyvelose-Containing Glycans: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the functional nuances of specific glycan structures is paramount. This guide provides a comparative functional analysis of Tyvelose-containing glycans, offering insights into their roles in biological systems, particularly in the context of host-pathogen interactions. The information is supported by experimental data and detailed protocols to aid in the design and execution of relevant studies.
This compound (3,6-dideoxy-D-arabino-hexose) is a rare deoxy sugar found in the O-antigen of lipopolysaccharides (LPS) in certain Gram-negative bacteria, such as Salmonella, and as a key component of surface glycoproteins in parasites like Trichinella spiralis. Its presence can significantly impact the immunogenicity and function of the glycans to which it is attached. This guide will compare the functional aspects of this compound-containing glycans with their non-Tyvelose counterparts, focusing on receptor binding, immune cell activation, and the underlying signaling pathways.
I. Comparative Binding Affinity to Host Receptors
The interaction of glycans with host cell receptors is a critical first step in many biological processes, including infection and immune recognition. The presence of this compound can alter the binding affinity and specificity of a glycan for its receptor.
Quantitative Binding Data
While direct comparative binding studies focusing solely on the contribution of this compound are limited, existing data on related systems highlight the significant impact of terminal sugar modifications on receptor affinity. For instance, studies on C-type lectins, a class of calcium-dependent glycan-binding proteins involved in immune recognition, demonstrate that subtle changes in glycan structure can lead to substantial differences in binding affinity.[1]
To quantitatively assess the binding affinity of this compound-containing glycans, Surface Plasmon Resonance (SPR) is a powerful technique. The following table illustrates a hypothetical comparative analysis based on typical SPR data, showcasing how the presence of this compound could influence the binding kinetics to a C-type lectin receptor.
| Glycan Structure | On-rate (ka) (M⁻¹s⁻¹) | Off-rate (kd) (s⁻¹) | Dissociation Constant (KD) (M) |
| This compound-capped Glycan | 1.5 x 10⁵ | 2.0 x 10⁻³ | 1.33 x 10⁻⁸ |
| Uncapped Glycan (Control) | 8.0 x 10⁴ | 5.0 x 10⁻³ | 6.25 x 10⁻⁸ |
This is a representative table. Actual values would be determined experimentally.
II. Modulation of Immune Cell Activation
The O-antigen of LPS is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). The structural variability of the O-antigen, including the presence of rare sugars like this compound, can modulate the host immune response.
Comparative Cytokine Production
Studies comparing the immunostimulatory activity of LPS from different bacterial strains have shown that variations in the O-antigen structure can lead to differential cytokine production by immune cells such as macrophages. For instance, LPS with distinct O-antigen structures can elicit different levels of pro-inflammatory cytokines like TNF-α and IL-6.
The following table presents a hypothetical comparison of cytokine production by macrophages stimulated with this compound-containing LPS versus a generic LPS lacking this specific sugar.
| Stimulus | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| This compound-LPS | 850 ± 75 | 1200 ± 110 |
| Control LPS (non-Tyvelose) | 600 ± 50 | 950 ± 90 |
This is a representative table. Actual values would be determined experimentally.
III. Signaling Pathways
The interaction of this compound-containing glycans with host receptors can trigger specific intracellular signaling cascades. In the context of bacterial LPS, the canonical signaling pathway involves the activation of TLR4, leading to the production of inflammatory mediators.
TLR4 Signaling Pathway
The binding of LPS to the TLR4-MD2 complex initiates a signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway leads to the early activation of NF-κB and the production of pro-inflammatory cytokines. The TRIF-dependent pathway, on the other hand, results in the late activation of NF-κB and the production of type I interferons.[2][3][4] The structure of the O-antigen can influence the balance between these two pathways.
IV. Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below.
A. Surface Plasmon Resonance (SPR) for Binding Affinity Analysis
Objective: To quantitatively measure the binding kinetics and affinity of a this compound-containing glycan to a specific receptor.
Methodology:
-
Immobilization of the Receptor:
-
The purified receptor is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The receptor, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.
-
Remaining active sites are deactivated with ethanolamine-HCl.
-
-
Binding Analysis:
-
A series of concentrations of the this compound-containing glycan and a non-Tyvelose control glycan are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each glycan solution is injected over the sensor surface at a constant flow rate.
-
The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
B. Cell-Based Assay for Immune Cell Activation
Objective: To compare the ability of this compound-containing LPS and a control LPS to induce cytokine production in macrophages.
Methodology:
-
Cell Culture:
-
A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media (e.g., DMEM with 10% FBS) to a suitable confluency.
-
-
Stimulation:
-
Cells are seeded in 24-well plates and allowed to adhere.
-
The cells are then stimulated with different concentrations of this compound-LPS and control LPS for a defined period (e.g., 24 hours). A negative control (medium only) is also included.
-
-
Cytokine Measurement:
-
After the stimulation period, the cell culture supernatants are collected.
-
The concentrations of cytokines (e.g., TNF-α, IL-6) in the supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The cytokine concentrations are calculated from a standard curve.
-
The results are expressed as the mean ± standard deviation, and statistical significance between the different treatment groups is determined using an appropriate statistical test (e.g., t-test or ANOVA).
-
C. Glycan Microarray for High-Throughput Screening
Objective: To screen the binding of a protein of interest against a library of glycans, including this compound-containing structures.
Methodology:
-
Microarray Fabrication:
-
A library of glycans, including synthetic or purified this compound-containing glycans and appropriate controls, are covalently printed onto a functionalized glass slide (e.g., NHS-activated slide).[5]
-
-
Binding Assay:
-
The microarray slide is blocked to prevent non-specific binding.
-
The fluorescently labeled protein of interest is incubated with the microarray.
-
After incubation, the slide is washed to remove unbound protein.
-
-
Data Acquisition and Analysis:
-
The microarray is scanned using a fluorescence scanner to detect the signal intensity at each glycan spot.
-
The fluorescence intensities are quantified, and the binding specificity of the protein is determined by comparing the signals from the different glycan structures.
-
V. Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative functional analysis of this compound-containing glycans.
This guide provides a framework for the comparative functional analysis of this compound-containing glycans. By employing the described experimental approaches and considering the potential for altered biological activity, researchers can gain a deeper understanding of the role of this unique sugar in health and disease, paving the way for the development of novel therapeutics and diagnostics.
References
- 1. C-Type Lectins - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 3. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Toll-Like Receptor (TLR) Signaling Pathway by Polyphenols in the Treatment of Age-Linked Neurodegenerative Diseases: Focus on TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Protocols in Chemical Biology Construction and Use of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Carrier Proteins for Tyvelose-Based Vaccines Against Typhoid Fever
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Carrier Protein Selection for Salmonella Typhi O-Antigen Conjugate Vaccines.
The development of effective glycoconjugate vaccines against Salmonella enterica serovar Typhi, the causative agent of typhoid fever, hinges on the judicious selection of a carrier protein. The immunogenicity of the conserved O-specific polysaccharide (OSP), which contains the immunodominant Tyvelose antigen, is significantly enhanced by covalent linkage to a carrier protein that provides T-cell epitopes. This transforms the T-cell independent polysaccharide into a T-cell dependent antigen, capable of inducing robust and long-lasting immunity, particularly in infants and young children.
This guide provides a head-to-head comparison of three commonly used carrier proteins—Tetanus Toxoid (TT), Diphtheria Toxoid (DT), and the non-toxic mutant of diphtheria toxin, CRM197—for their potential in this compound-based conjugate vaccines. The information presented is a synthesis of findings from various preclinical and clinical studies, offering a comprehensive overview to inform rational vaccine design.
Performance Comparison of Carrier Proteins
Table 1: Comparative Anti-OSP/Vi IgG Titers Induced by Different Carrier Protein Conjugates
| Carrier Protein | Antigen | Animal Model | Peak Mean IgG Titer (ELISA Units/mL) | Key Findings |
| Tetanus Toxoid (TT) | S. Typhi Vi | Mice | ~1,500 | Full-length Vi conjugates induced rapid and high IgG responses.[1] |
| Diphtheria Toxoid (DT) | iNTS OSP | Mice | >100,000 | DT was identified as the carrier that significantly enhanced anti-OSP immunogenicity compared to TT for iNTS.[2] |
| CRM197 | S. Typhi Vi | Mice | ~1,800 | Induced comparable IgG responses to TT for full-length Vi conjugates.[1] |
| CRM197 | S. Typhimurium O-Ag | Mice | ~10,000 | Induced high levels of bactericidal antibodies.[3] |
Note: The data presented are representative values synthesized from multiple sources and should be interpreted as indicative of general performance trends rather than a direct, side-by-side comparison from a single study.
Table 2: Functional Antibody Response (Serum Bactericidal Activity)
| Carrier Protein | Antigen | Animal Model | Serum Bactericidal Titer | Key Findings |
| Diphtheria Toxoid (DT) | iNTS OSP | Mice | Significantly higher than TT-conjugate | Correlated with higher IgG titers, indicating potent functional antibody induction.[2] |
| CRM197 | S. Typhimurium O-Ag | Mice | High bactericidal activity | O-antigen specific antibodies were effective in complement-mediated killing.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the key experimental protocols typically employed in the evaluation of this compound-carrier protein conjugate vaccines.
Conjugation of S. Typhi OSP to Carrier Proteins
The conjugation process is a critical step that influences the immunogenicity of the final vaccine candidate. A common method involves the following key steps:
-
OSP Extraction and Purification: OSP is typically obtained from S. Typhi cultures through acid hydrolysis of lipopolysaccharide (LPS), followed by purification using size exclusion chromatography to isolate the polysaccharide chains of the desired length.
-
Carrier Protein Derivatization: The carrier protein (TT, DT, or CRM197) is activated to introduce functional groups for conjugation. For example, adipic acid dihydrazide (ADH) can be used as a linker to introduce hydrazide groups onto the protein.
-
Conjugation Reaction: The purified OSP is then covalently linked to the activated carrier protein. Carbodiimide chemistry, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), is frequently employed to facilitate the formation of a stable amide bond between the OSP and the carrier protein linker.
-
Purification of the Conjugate: The resulting glycoconjugate is purified from unconjugated OSP and protein using size exclusion chromatography.
-
Characterization: The final conjugate is characterized for its polysaccharide and protein content, molecular size distribution, and the degree of conjugation.
Immunization of Animal Models
Mice (e.g., BALB/c) are commonly used to assess the immunogenicity of vaccine candidates. A typical immunization schedule involves:
-
Vaccine Formulation: The conjugate vaccine is formulated with or without an adjuvant (e.g., Alhydrogel).
-
Immunization Schedule: Mice are immunized subcutaneously or intraperitoneally at multiple time points (e.g., day 0, 28, and 42).
-
Serum Collection: Blood samples are collected at baseline and at various time points post-immunization to evaluate the antibody response.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a standard method for quantifying antigen-specific antibody titers in serum.
-
Plate Coating: 96-well microtiter plates are coated with S. Typhi LPS or purified OSP.
-
Blocking: The plates are blocked to prevent non-specific binding.
-
Serum Incubation: Serial dilutions of mouse sera are added to the wells and incubated.
-
Detection Antibody: An enzyme-conjugated secondary antibody specific for the immunoglobulin isotype of interest (e.g., anti-mouse IgG) is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured using a plate reader. Antibody titers are calculated relative to a standard reference serum.
Serum Bactericidal Assay (SBA)
SBA measures the functional ability of vaccine-induced antibodies to kill S. Typhi in the presence of complement.
-
Bacterial Preparation: A log-phase culture of a target S. Typhi strain is prepared.
-
Serum Incubation: Heat-inactivated mouse serum is serially diluted and incubated with the bacteria and an exogenous source of complement (e.g., baby rabbit complement).
-
Plating and Incubation: The reaction mixture is plated on agar (B569324) plates and incubated overnight.
-
Titer Determination: The serum bactericidal titer is defined as the reciprocal of the highest serum dilution that results in a ≥50% reduction in bacterial colonies compared to the control (bacteria and complement without immune serum).[4]
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) illustrate the key processes involved in the immune response to this compound conjugate vaccines and the experimental workflow.
Caption: T-cell dependent immune response to a this compound-carrier protein conjugate vaccine.
Caption: Experimental workflow for comparing this compound-carrier protein conjugate vaccines.
Conclusion
The choice of carrier protein is a critical determinant of the immunogenicity of this compound-based conjugate vaccines. While direct comparative data for S. Typhi OSP is still emerging, existing evidence suggests that all three carriers—TT, DT, and CRM197—can effectively elicit an immune response. However, the magnitude and functional quality of this response may vary. Notably, studies with other Salmonella polysaccharides suggest that DT may hold an advantage in inducing higher antibody titers and functional activity.[2] CRM197 remains a strong candidate due to its well-defined nature and successful track record in licensed vaccines.[5]
Ultimately, the optimal carrier protein for a this compound-based vaccine will depend on a multitude of factors including the specific conjugation chemistry, the target population, and the desired immunological profile. The experimental framework outlined in this guide provides a robust approach for the empirical determination of the most effective carrier protein to advance the development of a safe and highly immunogenic typhoid fever vaccine.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Development of invasive non-typhoidal Salmonella conjugate vaccines and their evaluation in a trivalent formulation with typhoid conjugate vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein carriers of conjugate vaccines: Characteristics, development, and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum Bactericidal Assays To Evaluate Typhoidal and Nontyphoidal Salmonella Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vi-CRM197 as a new conjugate vaccine against Salmonella Typhi - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of a Tyvelose quantification assay
For Researchers, Scientists, and Drug Development Professionals
Tyvelose (B24345), a 3,6-dideoxy-D-arabino-hexose, is a key immunodominant sugar found in the lipopolysaccharides of various bacteria, including certain serotypes of Salmonella and Yersinia pseudotuberculosis.[1] Accurate quantification of this compound is crucial for understanding bacterial pathogenesis, developing vaccines, and for quality control in the production of glycoconjugate-based therapeutics.
Comparison of Analytical Methods for this compound Quantification
The primary methods for monosaccharide quantification involve the hydrolysis of the polysaccharide to release the monosaccharides, followed by separation and detection. The most common techniques are High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).
| Method | Principle | Common Detector(s) | Typical Linearity (R²) | Typical LOD/LOQ | Key Advantages | Key Disadvantages |
| HPLC | Separation of underivatized or derivatized monosaccharides in a liquid mobile phase. | Refractive Index (RID), Pulsed Amperometric Detector (PAD), UV-Vis (with derivatization) | > 0.99[2][3] | RID: ~µg/mL[4]PAD: ng/mL | Robust, reproducible, can be non-destructive (RID).[2][3] | RID has lower sensitivity and is not compatible with gradient elution. Derivatization can add complexity. |
| HPAEC-PAD | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection. Separation of carbohydrates as oxyanions at high pH. | Pulsed Amperometric Detector (PAD) | > 0.99 | ng/mL to pg/mL | High sensitivity and specificity for carbohydrates without derivatization.[5] | Requires a dedicated system capable of handling high pH mobile phases. |
| GC-MS | Separation of volatile derivatives of monosaccharides followed by mass spectrometric detection. | Mass Spectrometer (MS) | > 0.99 | pg level | High sensitivity and specificity; provides structural information from mass spectra.[6] | Requires derivatization to make sugars volatile, which is a multi-step and time-consuming process.[6] |
| Colorimetric Assays | Chemical reaction leading to a colored product, the intensity of which is proportional to the sugar concentration. | Spectrophotometer | Variable | µg/mL | Simple, rapid, and high-throughput.[7][8] | Generally lower specificity; can have interference from other sugars or sample matrix components. |
Experimental Protocols
Below are generalized protocols for the quantification of this compound using HPLC-RID and GC-MS. These should be optimized for specific sample matrices and instrumentation.
1. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the quantification of this compound after its release from a polysaccharide.
a) Hydrolysis:
-
Accurately weigh the polysaccharide sample into a screw-cap tube.
-
Add a known volume of trifluoroacetic acid (TFA) (e.g., 2 M).
-
Heat the sample at 100-120°C for 1-4 hours. The optimal time and temperature should be determined experimentally to ensure complete hydrolysis without degradation of this compound.
-
Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.
-
Re-dissolve the hydrolyzed monosaccharides in deionized water or a suitable mobile phase for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
b) HPLC-RID Analysis:
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87P or similar).
-
Mobile Phase: Isocratic elution with HPLC-grade water.
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Column Temperature: 60 - 85°C.[9]
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 10 - 50 µL.
-
Quantification: Prepare a standard curve of this compound at known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization of the hydrolyzed monosaccharides to make them volatile.
a) Hydrolysis:
-
Follow the same hydrolysis procedure as for HPLC analysis.
b) Derivatization (as Alditol Acetates):
-
Reduction: To the dried hydrolysate, add a solution of sodium borohydride (B1222165) (NaBH4) in water or DMSO and incubate for 1-2 hours at room temperature to reduce the monosaccharides to their corresponding alditols.
-
Neutralization: Neutralize the reaction by the dropwise addition of acetic acid.
-
Borate (B1201080) Removal: Repeatedly add methanol (B129727) and evaporate to dryness under nitrogen to remove borate as volatile methyl borate.
-
Acetylation: Add acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) and heat at 100°C for 1 hour to acetylate the hydroxyl groups.
-
Extraction: After cooling, extract the alditol acetates into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic phase with water and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS injection.
c) GC-MS Analysis:
-
Column: A capillary column suitable for sugar analysis (e.g., DB-5, HP-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Temperature Program: An initial temperature of ~150°C, followed by a ramp to ~250-300°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
-
Quantification: Use a suitable internal standard (e.g., myo-inositol) added before the reduction step. Create a calibration curve by derivatizing known amounts of this compound and the internal standard.
Visualizations
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for this compound quantification.
Logical Comparison of Quantification Methods
Caption: Comparison of methods for this compound quantification.
References
- 1. Studies of the biosynthesis of 3,6-dideoxyhexoses: molecular cloning and characterization of the asc (ascarylose) region from Yersinia pseudotuberculosis serogroup VA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Simple and Effective Colorimetric Assay for Glucose Based on MnO2 Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. office2.jmbfs.org [office2.jmbfs.org]
A Researcher's Guide to Comparing the Binding Affinity of Lectins to Tyvelose
For researchers, scientists, and drug development professionals, understanding the specific interactions between lectins and rare sugars like Tyvelose is critical for advancements in diagnostics, therapeutics, and glycobiology. This compound (3,6-dideoxy-D-arabino-hexose) is a dideoxyhexose found in the lipopolysaccharide (LPS) O-antigens of certain Gram-negative bacteria, such as various serotypes of Yersinia pseudotuberculosis and Salmonella. The specific recognition of such unique sugar moieties by lectins can be pivotal in developing targeted therapies or diagnostic tools for bacterial infections.
Currently, there is a notable scarcity of publicly available, quantitative data comparing the binding affinities of a wide range of lectins to this compound. This guide, therefore, provides a comprehensive framework for researchers to empirically determine and compare these binding affinities. It outlines detailed experimental protocols for key techniques, offers a structured table for data comparison, and provides a visual workflow to guide the experimental process.
Comparative Analysis of Lectin Binding Affinity to this compound
To facilitate a direct comparison of binding affinities, experimental data should be systematically collected and organized. The following table provides a template for researchers to summarize their findings. The primary metric for binding affinity is the dissociation constant (Kd), where a smaller Kd value indicates a stronger binding affinity. Other relevant parameters from different techniques, such as the association constant (Ka) and thermodynamic parameters from Isothermal Titration Calorimetry (ITC), provide a more complete picture of the binding event.
Table 1: Comparative Binding Affinity of Lectins to this compound-Containing Glycans
| Lectin | Source Organism | Binding Affinity (Kd) | Association Constant (Ka) (M⁻¹) | Stoichiometry (n) (ITC) | ΔH (kcal/mol) (ITC) | -TΔS (kcal/mol) (ITC) | Experimental Method |
| Lectin A | Example Plant | e.g., 1.5 x 10⁻⁵ M | e.g., 6.7 x 10⁴ | e.g., 1.1 | e.g., -8.2 | e.g., 1.5 | SPR |
| Lectin B | Example Fungus | e.g., 2.3 x 10⁻⁴ M | e.g., 4.3 x 10³ | e.g., 0.9 | e.g., -5.4 | e.g., -0.2 | ITC |
| Lectin C | Example Animal | e.g., 8.0 x 10⁻⁵ M | e.g., 1.3 x 10⁴ | N/A | N/A | N/A | ELLA (IC50) |
| ... | ... | ... | ... | ... | ... | ... | ... |
Note: The data presented in this table is illustrative. Researchers should populate this table with their own experimental findings.
Experimental Workflow for Assessing Lectin-Tyvelose Binding
The process of identifying and characterizing lectins that bind to this compound involves a systematic workflow, from the initial screening to the detailed characterization of the binding thermodynamics. The following diagram illustrates a typical experimental pipeline.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies are crucial. Below are protocols for three widely used techniques for quantifying lectin-carbohydrate interactions. These can be adapted for the specific study of lectin binding to this compound-containing glycans.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over its immobilized binding partner (the ligand).
Methodology:
-
Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The this compound-containing glycan (or a carrier protein conjugated with it) is injected over the activated surface. Amine coupling is a common method for immobilization.
-
The remaining activated groups on the surface are deactivated using ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized glycan to subtract non-specific binding.
-
-
Analyte Interaction:
-
The lectin (analyte) is prepared in a suitable running buffer (e.g., HBS-P+) at a range of concentrations (e.g., from nanomolar to micromolar).
-
Each concentration of the lectin is injected over the ligand and reference surfaces for a defined association time, followed by a dissociation phase with running buffer.
-
Between injections of different lectin concentrations, the sensor surface is regenerated using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound lectin.
-
-
Data Analysis:
-
The sensorgrams (response units vs. time) from the reference cell are subtracted from the ligand cell data.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
The lectin is placed in the sample cell of the calorimeter at a known concentration.
-
The this compound-containing glycan is loaded into the injection syringe at a concentration typically 10-15 times higher than the lectin concentration.
-
Both the lectin and the glycan must be in the same buffer to minimize heat of dilution effects.
-
-
Titration:
-
A series of small, sequential injections of the glycan from the syringe into the lectin solution in the cell is performed.
-
The heat change after each injection is measured and recorded as a peak. The area under each peak corresponds to the heat released or absorbed during the binding event.
-
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of the glycan to the lectin.
-
This binding isotherm is then fitted to a binding model (e.g., a single-site binding model) to calculate the binding affinity (Ka, from which Kd = 1/Ka can be derived), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).
-
Enzyme-Linked Lectin Assay (ELLA)
ELLA is a high-throughput method analogous to an ELISA, used to determine the specificity and relative affinity of lectin-carbohydrate interactions. It is particularly useful for screening and for competitive binding assays.
Methodology:
-
Plate Coating:
-
The wells of a microtiter plate are coated with a this compound-containing glycoconjugate (e.g., a neoglycoprotein or the purified bacterial LPS).
-
The plate is incubated to allow for adsorption, and then the remaining protein-binding sites in the wells are blocked (e.g., with BSA).
-
-
Competitive Binding Assay:
-
A fixed, sub-saturating concentration of a labeled lectin (e.g., biotinylated or HRP-conjugated) is pre-incubated with a serial dilution of the free this compound monosaccharide or a this compound-containing oligosaccharide (the inhibitor).
-
These mixtures are then added to the coated and blocked wells of the microtiter plate.
-
The plate is incubated to allow the unbound labeled lectin to bind to the immobilized glycoconjugate.
-
-
Detection and Analysis:
-
The wells are washed to remove unbound lectin.
-
If a biotinylated lectin was used, a streptavidin-HRP conjugate is added, followed by another wash step.
-
A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with an acid.
-
The absorbance is read using a plate reader.
-
The absorbance values are plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal curve is used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the lectin binding by 50%. A lower IC50 value indicates a higher binding affinity of the lectin for the free sugar.
-
By employing these standardized methodologies, researchers can generate robust and comparable data on the binding affinities of different lectins to this compound, thereby paving the way for new discoveries and applications in the field of glycobiology and beyond.
Comparative study of Tyvelose biosynthesis in different bacterial species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the biosynthesis of CDP-D-Tyvelose, a 3,6-dideoxyhexose (B1251815) crucial for the antigenicity of various pathogenic bacteria. Understanding the nuances of this pathway in different species is vital for the development of novel therapeutics and diagnostics. This document details the genetic organization, enzymatic properties, and experimental protocols related to Tyvelose biosynthesis, with a focus on key bacterial species.
Overview of this compound Biosynthesis
The biosynthesis of CDP-D-Tyvelose is a multi-step enzymatic process that begins with the precursor CDP-D-glucose. This pathway is a key part of the O-antigen biosynthesis in many Gram-negative bacteria, contributing to the formation of the lipopolysaccharide (LPS) layer. The presence of this compound in the O-antigen is a major determinant of the serotype and virulence of pathogens such as Salmonella and Yersinia.
The canonical pathway involves three key enzymatic steps:
-
Dehydration: Catalyzed by CDP-D-glucose 4,6-dehydratase.
-
Epimerization and Reduction: A two-step process catalyzed by a bifunctional enzyme, CDP-paratose synthase.
-
Epimerization: The final step to yield CDP-D-Tyvelose, catalyzed by CDP-tyvelose 2-epimerase.
Comparative Data on this compound Biosynthesis Enzymes
The following table summarizes the key enzymes and their kinetic parameters in different bacterial species. It is important to note that complete kinetic data is not available for all enzymes in all species.
| Bacterial Species | Enzyme | Gene Name | Substrate | K_m_ (µM) | V_max_ or k_cat_ |
| Salmonella enterica serovar Typhi | CDP-D-glucose 4,6-dehydratase | rfbG | CDP-D-glucose | - | - |
| CDP-paratose synthase | rfbS[1] | CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose | - | - | |
| NADPH | 26 ± 8[1] | - | |||
| CDP-tyvelose 2-epimerase | rfbE | CDP-paratose | - | - | |
| Yersinia pseudotuberculosis | CDP-D-glucose 4,6-dehydratase | ascB | CDP-D-glucose | - | - |
| CDP-paratose synthase | ddhD | - | - | - | |
| CDP-tyvelose 2-epimerase | tyvE | CDP-paratose | - | - | |
| Thermodesulfatator atlanticus | CDP-tyvelose 2-epimerase-like | - | CDP-D-glucose | 320 ± 20 | 0.90 ± 0.01 min⁻¹[2] |
| CDP-D-mannose | 310 ± 10 | 1.40 ± 0.03 min⁻¹[2] |
Note: Data for Pseudomonas aeruginosa is not included as this species does not appear to utilize this specific pathway for O-antigen biosynthesis. While P. aeruginosa has a complex O-antigen biosynthesis system, it primarily involves sugars like rhamnose and does not include this compound[3]. The search for a non-pathogenic bacterium that synthesizes this compound did not yield a definitive example, suggesting this pathway is predominantly associated with pathogenic bacteria.
Signaling Pathways and Biosynthetic Gene Clusters
The genes responsible for this compound biosynthesis are typically found in a conserved gene cluster known as the rfb cluster, which is responsible for O-antigen biosynthesis.
This compound Biosynthesis Pathway
Caption: Generalized this compound biosynthesis pathway from CDP-D-Glucose.
Organization of the rfb Gene Cluster in Salmonella and Yersinia
Caption: Simplified organization of this compound biosynthesis genes.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying this compound biosynthesis.
Recombinant Expression and Purification of Biosynthetic Enzymes
A general workflow for obtaining purified enzymes for in vitro assays.
Caption: General workflow for recombinant protein expression and purification.
Protocol:
-
Gene Cloning: The genes encoding the this compound biosynthesis enzymes (rfbG/ascB, rfbS/ddhD, rfbE/tyvE) are amplified from the genomic DNA of the target bacterium and cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
-
Transformation: The expression vector is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced at mid-log phase by the addition of an inducer (e.g., IPTG).
-
Cell Harvest and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or French press.
-
Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed, and the target protein is eluted.
-
Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.
Coupled Enzyme Assay for CDP-D-Tyvelose Biosynthesis
This assay measures the overall conversion of CDP-D-glucose to CDP-D-Tyvelose by coupling the activities of the three biosynthetic enzymes.
Materials:
-
Purified CDP-D-glucose 4,6-dehydratase
-
Purified CDP-paratose synthase
-
Purified CDP-tyvelose 2-epimerase
-
CDP-D-glucose (substrate)
-
NADPH (cofactor for CDP-paratose synthase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system with a C18 column
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the reaction buffer, CDP-D-glucose, NADPH, and all three purified enzymes.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Quenching: The reaction is stopped by the addition of an acid (e.g., perchloric acid) or by heat inactivation.
-
Analysis: The reaction mixture is centrifuged to remove precipitated protein, and the supernatant is analyzed by reverse-phase HPLC. The separation of CDP-D-glucose, intermediates, and the final product, CDP-D-Tyvelose, is monitored by UV absorbance at 271 nm.
-
Quantification: The amount of product formed is quantified by comparing the peak area to a standard curve of CDP-D-Tyvelose.
Individual Enzyme Assays
CDP-D-glucose 4,6-dehydratase Assay:
The activity of this enzyme can be monitored by observing the formation of the product, CDP-4-keto-6-deoxy-D-glucose, which has a characteristic absorbance at 320 nm in the presence of NaOH[4].
-
Reaction: Incubate the enzyme with CDP-D-glucose in a suitable buffer.
-
Quenching and Detection: Stop the reaction and add NaOH. Measure the absorbance at 320 nm.
CDP-paratose Synthase Assay:
The activity is measured by monitoring the consumption of NADPH at 340 nm using a spectrophotometer.
-
Reaction: In a quartz cuvette, mix the reaction buffer, the substrate (CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose, which can be generated in situ from CDP-D-glucose using CDP-D-glucose 4,6-dehydratase), and NADPH.
-
Measurement: Initiate the reaction by adding CDP-paratose synthase and monitor the decrease in absorbance at 340 nm.
CDP-tyvelose 2-epimerase Assay:
The activity can be determined by a coupled assay where the product, CDP-D-Tyvelose, is further processed by a specific glycosyltransferase, and the transfer of the sugar is monitored. Alternatively, the interconversion of CDP-paratose and CDP-Tyvelose can be monitored by HPLC. A repurposed activity screening can also be performed by coupling the epimerization of GDP-glucose to GDP-mannose with subsequent enzymatic steps leading to GDP-L-fucose, which can be detected[5].
Conclusion
The biosynthesis of this compound is a critical pathway for the virulence of several important bacterial pathogens. While the core enzymatic steps are conserved between species like Salmonella and Yersinia, variations in the genetic organization and enzyme kinetics may exist. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers aiming to further elucidate the mechanisms of this compound biosynthesis and to exploit this pathway as a target for novel antimicrobial strategies. The absence of this pathway in Pseudomonas aeruginosa and likely in non-pathogenic bacteria highlights its potential as a specific target. Further research is warranted to obtain a more complete quantitative understanding of this pathway across a broader range of bacterial species.
References
- 1. Mechanistic studies of the biosynthesis of paratose: purification and characterization of CDP-paratose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Genetics of O-Antigen Biosynthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crystal structure of dTDP-D-Glucose 4,6-dehydratase (RmlB) from Salmonella enterica serovar Typhimurium, the second enzyme in the dTDP-l-rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing CDP-Tyvelose 2‑Epimerase Enables a GDP-Fucose-Based Fucosylation Pathway Starting from Sucrose - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic vs. Natural Tyvelose Antigens: A Performance Evaluation in Immunoassays
For researchers, scientists, and drug development professionals, the choice between synthetic and natural antigens is a critical decision in the development of sensitive and specific immunoassays. This guide provides a detailed comparison of the performance of synthetic versus natural Tyvelose (B24345) antigens, supported by experimental data, to inform this selection process.
This compound (3,6-dideoxy-D-arabino-hexose) is a rare sugar that serves as an immunodominant epitope on the surface glycoproteins of pathogens such as Trichinella spiralis and Salmonella enteritidis. Its unique structure makes it a highly specific target for diagnostic antibodies. This guide evaluates the performance of chemically synthesized this compound-containing oligosaccharides against naturally derived excretory-secretory (ES) antigens from T. spiralis in enzyme-linked immunosorbent assays (ELISAs).
Performance Comparison
A key study evaluated two ELISA systems for the serological diagnosis of trichinellosis in swine: one utilizing a synthetic this compound glycan antigen (TY-ELISA) and the other employing natural excretory-secretory (ES) antigens (ES-ELISA). The results, summarized below, demonstrate the comparable, and in some aspects superior, performance of the synthetic antigen.
| Performance Metric | TY-ELISA (Synthetic) | ES-ELISA (Natural) | Time Post-Infection |
| Sensitivity | 94.3% | 84.9% | 49 days |
| Specificity | 96.7% | 96.0% | 49 days |
| Early Detection | Identified 8 of 15 infected pigs earlier than ES-ELISA | - | >35 days |
| Overall Detection | Detected 2 pigs missed by all other tests | - | - |
| Specificity at OIE-recommended cut-offs | 100% | - | - |
Table 1: Performance comparison of TY-ELISA and ES-ELISA for the diagnosis of trichinellosis in swine. [1]
The data indicates that the TY-ELISA, using a synthetic antigen, demonstrated higher sensitivity and comparable specificity to the ES-ELISA with natural antigens.[1] Notably, the synthetic antigen-based assay showed advantages in early detection of infection.[1]
Experimental Protocols
Synthesis of this compound-Containing Oligosaccharides (for TY-ELISA)
The synthesis of this compound-containing oligosaccharides for use as antigens in immunoassays is a multi-step process involving chemical glycosylation. A general approach is outlined below:
-
Synthesis of Glycosyl Donor: A key step is the preparation of a suitable this compound glycosyl donor, such as 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride. This is typically synthesized from a precursor like methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside.[2]
-
Preparation of Glycosyl Acceptor: A selectively protected acceptor molecule, such as a 2-acetamido-2-deoxy-D-galactopyranoside derivative, is prepared to allow for the specific formation of the desired glycosidic linkage.[2]
-
Glycosylation Reaction: The glycosyl donor and acceptor are reacted in the presence of a catalyst, for instance, an insoluble silver zeolite, to form the disaccharide.[2]
-
Deprotection and Conjugation: The protecting groups are removed from the synthesized disaccharide. For use in an ELISA, the oligosaccharide is often conjugated to a carrier protein, such as bovine serum albumin (BSA), to enhance its immunogenicity and facilitate coating onto the microplate.[2]
Extraction and Purification of Natural Excretory-Secretory (ES) Antigens (for ES-ELISA)
Natural ES antigens are a complex mixture of molecules secreted by the larval stages of T. spiralis. The protocol for their preparation is as follows:
-
Larval Recovery: T. spiralis muscle larvae (L1 larvae) are recovered from the muscle tissue of infected experimental animals (e.g., rats or mice) by artificial digestion using a pepsin-hydrochloric acid solution.[3][4]
-
In Vitro Cultivation: The recovered larvae are washed and placed in a sterile culture medium, such as RPMI-1640, supplemented with antibiotics.[3] The larvae are then incubated at 37°C in a 5% CO2 atmosphere for 18-24 hours.[4]
-
Antigen Collection: During incubation, the larvae release ES products into the culture medium. After the incubation period, the larvae are removed by centrifugation, and the supernatant containing the ES antigens is collected.
-
Purification and Quantification: The collected supernatant is filtered and may be further purified and concentrated. The protein concentration of the ES antigen preparation is determined using a standard protein assay.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
The following is a generalized indirect ELISA protocol for the detection of antibodies against this compound antigens:
-
Antigen Coating: ELISA microplates are coated with either the synthetic this compound-BSA conjugate or the natural ES antigens diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are incubated overnight at 4°C.
-
Washing: The plates are washed multiple times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: To prevent non-specific binding of antibodies, the remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples from test subjects are diluted in a sample dilution buffer and added to the wells. The plates are incubated for 1-2 hours at 37°C to allow for the binding of specific antibodies to the coated antigen.
-
Washing: The plates are washed again to remove unbound serum components.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-swine IgG) is added to the wells and incubated for 1 hour at 37°C. This secondary antibody will bind to the primary antibodies from the serum samples.
-
Washing: A final wash step is performed to remove any unbound secondary antibody.
-
Substrate Addition and Detection: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody will catalyze a color change.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Analysis: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm). The results are then analyzed to determine the presence and relative amount of antibodies in the samples.
Signaling Pathway and Experimental Workflow
The recognition of carbohydrate antigens like this compound by the immune system initiates a T-cell dependent immune response. The following diagrams illustrate this signaling pathway and the general experimental workflow for comparing synthetic and natural antigens.
Caption: T-cell dependent immune response to carbohydrate antigens.
Caption: Workflow for comparing synthetic and natural antigen performance.
Conclusion
The use of synthetic this compound antigens in immunoassays offers a viable and, in some respects, advantageous alternative to natural antigens. The key benefits of synthetic antigens include:
-
High Purity and Consistency: Chemical synthesis allows for the production of highly pure and well-defined antigens, leading to greater lot-to-lot consistency and reproducibility in assays.
-
Improved Performance: As demonstrated, synthetic antigens can lead to assays with higher sensitivity and improved early detection capabilities.[1]
-
Scalability and Ethical Considerations: Synthetic production avoids the need for animal hosts for antigen production, offering a more scalable and ethically sound approach.
While natural ES antigens represent a complex mixture of molecules that may present a broader range of epitopes, the data suggests that a well-designed synthetic antigen targeting an immunodominant epitope like this compound can provide excellent diagnostic performance. For researchers and developers aiming for highly specific, sensitive, and reproducible immunoassays, synthetic this compound antigens represent a compelling choice.
References
- 1. bioone.org [bioone.org]
- 2. Synthesis of alpha- and beta-linked this compound epitopes of the Trichinella spiralis glycan: 2-acetamido-2-deoxy-3-O-(3,6-dideoxy-D-arabino-hexopyranosyl)-beta -D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an Enzyme-Linked Immunosorbent Assay for Diagnosis of Human Trichinellosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory components of Trichinella spiralis excretory-secretory products with lactose-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tyvelose: A Guide for Laboratory Professionals
For immediate reference, Tyvelose is not classified as a hazardous substance according to the Globally Harmonized System (GHS)[1]. However, adherence to proper laboratory disposal protocols is essential to ensure a safe working environment and regulatory compliance. This guide provides detailed procedures for the proper disposal of this compound in research and drug development settings.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₆H₁₂O₄[2][3][4] |
| Molecular Weight | 148.16 g/mol [2][4][5] |
| CAS Number | 5658-12-8[1][3][4] |
| Appearance | Not determined, likely a solid[1] |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2) (10 mg/ml)[3] |
| Flammability | Product is not flammable[1] |
Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the nature of any associated chemicals. Always consult your institution's specific waste disposal guidelines and local regulations before proceeding.
Step-by-Step Disposal Guidance:
-
Assess the Waste Stream:
-
Determine if the this compound waste is in its pure, solid form or dissolved in a solvent.
-
Identify any other chemicals or contaminants present in the waste.
-
-
Pure, Uncontaminated this compound (Solid):
-
Collect the solid waste in a designated, clearly labeled container for non-hazardous solid chemical waste.
-
Ensure the container is sealed to prevent dust inhalation.
-
Dispose of the container through your institution's established chemical waste management program.
-
-
This compound Solutions:
-
Aqueous Solutions: If this compound is dissolved in water with no other hazardous chemicals, it can often be disposed of down the drain with a copious amount of water. However, it is critical to first verify that this is permissible under your local wastewater regulations.
-
Solvent Solutions: If this compound is dissolved in a flammable or hazardous solvent (e.g., DMSO, Ethanol), the solution must not be poured down the drain.
-
Collect the waste solution in a designated, properly labeled container for hazardous chemical waste. The label should clearly identify all chemical constituents.
-
Store the container in a designated satellite accumulation area for hazardous waste.
-
Arrange for disposal through your institution's hazardous waste management program.
-
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be evaluated for contamination.
-
If these materials are also contaminated with hazardous chemicals, they must be disposed of as hazardous waste.
-
If they are only contaminated with non-hazardous this compound, they can typically be disposed of as regular laboratory waste, in accordance with your institution's policies.
-
Experimental Protocols
This document does not cite specific experiments. The disposal procedures provided are based on the chemical's safety data sheet and general best practices for laboratory chemical waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Comprehensive Guide to Handling Tyvelose in a Laboratory Setting
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides essential safety, operational, and disposal information for Tyvelose, a dideoxy sugar used in immunological research. While this compound is not classified as a hazardous substance, adhering to best laboratory practices ensures a safe working environment and maintains the integrity of your research.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound does not mandate specific personal protective equipment beyond standard laboratory practice, a comprehensive approach to PPE is recommended to minimize any potential for contamination or irritation.
| PPE Component | Specifications and Best Practices |
| Eye Protection | Tightly fitting safety goggles with side shields are mandatory to protect against any accidental splashes or airborne particles. |
| Hand Protection | Wear standard laboratory gloves, such as nitrile gloves. Ensure gloves are inspected for any tears or perforations before use. |
| Body Protection | A standard laboratory coat should be worn to protect clothing and skin from potential contact with the powder. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. However, if weighing out larger quantities or if there is a potential for dust generation, a dust mask or working in a fume hood is recommended. |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound will ensure safety and prevent contamination of the compound and your experiments.
Preparation
-
Consult the SDS: Before handling, review the Safety Data Sheet for this compound.
-
Prepare the Workspace: Ensure the work area, such as a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Assemble Materials: Have all necessary equipment ready, including spatulas, weighing paper or boats, and a calibrated balance.
Weighing and Handling
-
Don PPE: Put on your laboratory coat, safety goggles, and gloves.
-
Tare the Balance: Place a clean weighing vessel on the balance and tare it to zero.
-
Transfer this compound: Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust. If handling larger quantities, perform this step in a fume hood.
-
Record the Weight: Accurately record the mass of the this compound.
-
Secure the Container: Tightly close the main container of this compound immediately after use to prevent contamination and absorption of moisture.
-
Clean Up: Clean the spatula and the weighing area. Dispose of any used weighing paper in the appropriate waste container.
Spill Cleanup
In the event of a spill, follow these steps:
-
Alert Others: Inform colleagues in the immediate area of the spill.
-
Assess the Spill: For a small, contained powder spill, you can proceed with cleanup.
-
Clean the Spill: Gently sweep the spilled solid material using a brush and dustpan, taking care not to generate dust. The collected material should be placed in a sealed container for disposal.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel.
-
Dispose of Cleanup Materials: All materials used for cleanup should be placed in a sealed bag and disposed of in the appropriate waste stream.
Disposal Plan
As this compound is a non-hazardous substance, its disposal is straightforward but should be handled responsibly.
-
Solid Waste: Uncontaminated this compound powder and materials used for its handling (e.g., weighing boats, contaminated gloves) can be disposed of in the regular laboratory solid waste stream, unless institutional policies require specific chemical waste disposal for all laboratory-generated materials. It is best practice to collect it in a clearly labeled, sealed container and dispose of it through your institution's chemical waste program.
-
Liquid Waste: Solutions containing this compound can typically be disposed of down the drain with copious amounts of water, provided they do not contain any other hazardous materials. Always check with your institution's environmental health and safety office for specific guidelines on aqueous waste disposal.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water) before being discarded in the regular trash or recycling, depending on the container material and local regulations.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
